molecular formula C7H11BrN2 B6593816 1-Vinyl-3-ethylimidazolium bromide CAS No. 81517-60-4

1-Vinyl-3-ethylimidazolium bromide

Cat. No.: B6593816
CAS No.: 81517-60-4
M. Wt: 203.08 g/mol
InChI Key: PREZSYXZLYLHNH-UHFFFAOYSA-M
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Description

1-Vinyl-3-ethylimidazolium bromide (CAS 81517-60-4) is a vinyl-imidazolium based ionic liquid monomer of significant interest in advanced polymer science . This compound serves as a key precursor in the synthesis of Polymeric Ionic Liquids (PILs), a class of polyelectrolytes that combine the unique properties of ionic liquids with the intrinsic benefits of polymers . The vinyl group enables facile polymerization, allowing researchers to create functional polymers with a backbone derived from imidazolium cations . Its primary research value lies in its tunable properties and broad applicability. A notable characteristic of polymers derived from this monomer, such as poly(1-vinyl-3-ethylimidazolium) X−, is that their solubility is strongly influenced by the counter-anion. While the bromide form is water-soluble, performing as a conventional polyelectrolyte, anion exchange to species like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) renders the resulting PILs soluble in organic solvents, offering great versatility in processing and application . This makes it a vital building block for designing tailored polymeric materials. This ionic liquid monomer is extensively used in developing innovative materials for diverse technological fields. Key research applications include: solid polymer electrolytes for batteries and fuel cells due to high ionic conductivity ; functional matrices in dye-sensitized solar cells for energy conversion ; advanced separation membranes for light gas separations like CO₂ capture ; and as a stabilizer or template in nanotechnology and catalysis . The compound is supplied as a colorless to light yellow liquid and should be stored in a cool, dry, and sealed place . This product is intended for research purposes only and is not intended for human or veterinary diagnostics or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-3-ethylimidazol-3-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREZSYXZLYLHNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CN(C=C1)C=C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

131566-27-3
Details Compound: Poly(1-vinyl-3-ethylimidazolium bromide)
Record name Poly(1-vinyl-3-ethylimidazolium bromide)
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URL https://commonchemistry.cas.org/detail?cas_rn=131566-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34311-88-1
Record name 1-Ethyl-3-vinylimidazolium bromide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Vinyl-3-ethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1-Vinyl-3-ethylimidazolium bromide, a versatile ionic liquid monomer. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound ([VEtIm][Br]) is a key monomer in the synthesis of poly(ionic liquid)s. These polymers are finding increasing applications in diverse fields such as antimicrobial materials, drug delivery systems, and catalysis. This guide details the prevalent synthetic route to [VEtIm][Br] via the quaternization of 1-vinylimidazole (B27976).

Synthetic Pathway

The most common and direct synthesis of this compound involves the N-alkylation of 1-vinylimidazole with bromoethane (B45996). This is a nucleophilic substitution reaction where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of bromoethane, leading to the formation of the quaternary imidazolium (B1220033) salt.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reactants Combine 1-Vinylimidazole and Bromoethane Start->Reactants Reaction Reaction under controlled conditions (e.g., reflux, microwave) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Washing Wash with Ethyl Acetate (B1210297) Cooling->Washing Drying Dry under Vacuum Washing->Drying Product Obtain 1-Vinyl-3-ethylimidazolium bromide Drying->Product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic protocols for this compound.

ParameterMethod 1Method 2Method 3
Starting Materials 1-Vinylimidazole, Bromoethane1-Vinylimidazole, Bromoethane1-Vinylimidazole, Bromoethylamine hydrobromide
Molar Ratio (Vinylimidazole:Bromo-compound) 1 : 1.21 : 1.9Not specified
Solvent None (Neat)Ethyl AcetateAcetonitrile (B52724)
Reaction Temperature Exothermic, then room temp.80 °C (Reflux)Microwave (400W)
Reaction Time Not specified, until crystallization20 hours15 minutes
Purification CrystallizationWashing with ethyl acetateRecrystallization from anhydrous ethanol (B145695)
Yield Not specified95%Not specified
Product Form White crystalsWhite-yellow powderWhite waxy solid
Reference [1][2][3][1]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established literature.

Protocol 1: Conventional Thermal Method

This protocol is adapted from a procedure described in Macromolecules.[3]

Materials:

  • 1-Vinylimidazole (10 g, 0.106 mol)

  • 2-Bromoethane (22 g, 0.202 mol)

  • Ethyl acetate

  • 100 mL one-necked, round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a 100 mL, one-necked, round-bottom flask, place 10 g (9.6 mL) of 1-vinylimidazole.

  • With vigorous stirring, add 22 g (15.1 mL) of 2-bromoethane dropwise.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80 °C for 20 hours.

  • After the reaction period, allow the resulting white-yellow powder to cool to room temperature.

  • Wash the crude product several times with ethyl acetate to remove any unreacted starting materials.

  • Dry the final product under dynamic vacuum until a constant weight is achieved. The reported yield for this method is approximately 95%.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.[1]

Materials:

  • 1-Vinylimidazole

  • Bromoethane

  • Three-necked flask

  • Pressure-equalizing dropping funnel

  • Microwave reactor

Procedure for the synthesis of 1-vinyl-3-ethylimidazole:

  • Place a specific amount of 1-vinylimidazole in a three-necked flask.

  • Add bromoethane to a pressure-equalizing funnel connected to the flask.

  • Add the bromoethane dropwise (approximately 1 drop every 3 seconds) to the 1-vinylimidazole. The reaction is exothermic, and the mixture will become more viscous as the reaction proceeds.[1][2]

  • After the addition is complete, allow the reaction to continue for a period to ensure all the 1-vinylimidazole has reacted.

  • Set the microwave power to 400W and irradiate intermittently for 15 minutes.

  • After the reaction, evaporate the solvent under reduced pressure and cool to obtain a white waxy solid.

  • Recrystallize the product, 1-vinyl-3-ethylimidazole, from anhydrous ethanol.

Procedure for the synthesis of this compound:

  • In a 100 mL single-necked round-bottom flask, dissolve the synthesized 1-vinyl-3-ethylimidazole in 20 mL of water.

  • Add sodium bromide and 20 mL of acetonitrile and mix well.

  • Place the flask in a microwave oven equipped with a reflux condenser and stirrer.

  • Set the microwave power to 450W and irradiate intermittently for 30 minutes.

  • Filter the mixture and adjust the pH to 8 by adding solid NaOH in batches.

  • Remove the water via rotary evaporation.

  • Wash the residue repeatedly with a 1:1 (v/v) mixture of ethanol and tetrahydrofuran.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain a yellow oily ionic liquid.[1]

Conclusion

The synthesis of this compound is a straightforward process, primarily achieved through the quaternization of 1-vinylimidazole with bromoethane. The choice of synthetic method, whether conventional heating or microwave-assisted, will depend on the desired reaction time and available equipment. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important ionic liquid monomer for various research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Vinyl-3-ethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-3-ethylimidazolium bromide ([VEtIm][Br]) is a functionalized ionic liquid that has garnered significant interest in various scientific and industrial fields. As a member of the imidazolium-based ionic liquid family, it possesses unique characteristics such as low vapor pressure, high thermal stability, and tunable solubility. The presence of a vinyl group allows for its polymerization, leading to the formation of poly(ionic liquid)s (PILs) with applications in materials science, catalysis, and drug delivery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of [VEtIm][Br] is essential for its effective application. The following tables summarize the key known properties of this compound.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Formula C₇H₁₁BrN₂[1]
Molecular Weight 203.08 g/mol [1][2]
CAS Number 81517-60-4[2]
Appearance White to off-white or pale yellow crystalline powder/solid[2]

Table 2: Thermal and Physical Properties of this compound

PropertyValueReference
Melting Point 152°C - 156°C
Solubility Soluble in polar solvents like water, ethanol, and acetonitrile. Insoluble in non-polar solvents such as ethyl acetate (B1210297), ether, and alkanes.[3]

Synthesis of this compound

The synthesis of [VEtIm][Br] is typically achieved through the quaternization of 1-vinylimidazole (B27976) with bromoethane. Both conventional heating and microwave-assisted methods have been reported, with the latter often offering faster reaction times and higher yields.

Conventional Synthesis Workflow

G reagents 1-Vinylimidazole Bromoethane reaction Reaction in a round-bottom flask reagents->reaction reflux Reflux at 80°C for 20 hours reaction->reflux cooling Cool to room temperature reflux->cooling washing Wash with ethyl acetate cooling->washing drying Dry under vacuum washing->drying product This compound (White-yellow powder, 95% yield) drying->product

Caption: Conventional synthesis of this compound.

Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient alternative for the synthesis of [VEtIm][Br].

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of ionic liquids.

Synthesis of this compound (Conventional Method)

Materials:

  • 1-vinylimidazole

  • Bromoethane

  • Ethyl acetate

  • 100 mL one-necked, round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure: [3]

  • In a 100 mL one-necked, round-bottom flask, add 10 g (0.106 mol) of 1-vinylimidazole.

  • While stirring vigorously, add 22 g (0.202 mol) of 2-bromoethane dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to 80°C.

  • Maintain the reflux for 20 hours.

  • After the reaction is complete, allow the resulting white-yellow powder to cool to room temperature.

  • Wash the product several times with ethyl acetate to remove any unreacted starting materials.

  • Dry the final product under dynamic vacuum until a constant weight is achieved. This process yields approximately 20.4 g (95% yield) of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized [VEtIm][Br].

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterium Oxide - D₂O).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (Illustrative):

  • Spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane (B1202638) - TMS).

Expected ¹H NMR Spectral Data (based on similar imidazolium (B1220033) compounds): [4][5]

  • A singlet for the proton at the C2 position of the imidazolium ring (highly deshielded).

  • Doublets or multiplets for the protons on the vinyl group.

  • A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.

  • A triplet for the methyl protons (-CH₃) of the ethyl group.

  • Doublets for the protons at the C4 and C5 positions of the imidazolium ring.

Expected ¹³C NMR Spectral Data (based on similar imidazolium compounds): [5]

  • A peak for the carbon at the C2 position of the imidazolium ring.

  • Peaks for the carbons of the vinyl group.

  • Peaks for the carbons at the C4 and C5 positions of the imidazolium ring.

  • Peaks for the methylene and methyl carbons of the ethyl group.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disc.

Data Acquisition:

  • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Expected Characteristic FT-IR Absorption Bands: [4]

  • ~3150-3100 cm⁻¹: C-H stretching of the imidazolium ring.

  • ~2980-2930 cm⁻¹: C-H stretching of the ethyl group.

  • ~1650 cm⁻¹: C=C stretching of the vinyl group.

  • ~1570 cm⁻¹ and ~1460 cm⁻¹: C=N and C=C stretching of the imidazolium ring.

  • ~1170 cm⁻¹: In-plane C-H bending of the imidazolium ring.

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the characterization of this compound.

G synthesis Synthesis of [VEtIm][Br] purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir thermal Thermal Analysis (DSC/TGA) purification->thermal physicochem Physicochemical Property Measurement (Density, Viscosity, Solubility) purification->physicochem structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ftir->structure properties Property Quantification thermal->properties physicochem->properties

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key identifiers and synthesis protocols are well-documented, a comprehensive quantitative analysis of properties such as density and viscosity remains an area for further experimental investigation. The detailed protocols provided herein offer a standardized approach for researchers to obtain this critical data, enabling the broader application of this versatile ionic liquid in various fields of research and development.

References

Spectroscopic Analysis of 1-Vinyl-3-ethylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Vinyl-3-ethylimidazolium bromide, an ionic liquid of significant interest in various scientific and pharmaceutical applications. This document outlines the expected nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic characteristics of the compound, supported by detailed experimental protocols. The information is presented to facilitate research and development activities requiring precise analytical characterization.

Data Presentation

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Imidazolium Ring)~9.5 - 10.5Singlet-
H-4, H-5 (Imidazolium Ring)~7.5 - 8.0Multiplet
Vinyl CH~7.0 - 7.5Doublet of Doublets
Vinyl CH₂ (trans)~5.8 - 6.2Doublet
Vinyl CH₂ (cis)~5.4 - 5.8Doublet
N-CH₂ (Ethyl)~4.2 - 4.5Quartet
CH₃ (Ethyl)~1.4 - 1.6Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
C-2 (Imidazolium Ring)~136 - 138
C-4, C-5 (Imidazolium Ring)~120 - 124
Vinyl CH~128 - 132
Vinyl CH₂~110 - 115
N-CH₂ (Ethyl)~45 - 50
CH₃ (Ethyl)~15 - 20
Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3150 - 3050C-H stretching (Imidazolium ring and vinyl group)Medium
2990 - 2850C-H stretching (Ethyl group)Medium
~1650C=C stretching (Vinyl group)Medium to Strong
1570 - 1560C=N stretching (Imidazolium ring)Strong
1470 - 1450CH₂ bending (Ethyl group)Medium
1170 - 1150C-N stretching (Imidazolium ring)Strong
970 - 910=C-H bending (out-of-plane) (Vinyl group)Medium
850 - 750C-H bending (out-of-plane) (Imidazolium ring)Medium

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR analysis on this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity and free from solvent residues from its synthesis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the ionic liquid is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are common choices for imidazolium-based ionic liquids.

  • Concentration: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

2.1.2. Instrument Parameters (¹H NMR)

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

2.1.3. Instrument Parameters (¹³C NMR)

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

  • Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FTIR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Place a small drop of the neat this compound liquid onto the center of the ATR crystal (e.g., diamond or germanium).

  • Ensure the crystal surface is completely covered by the sample.

  • If the sample is a solid at room temperature, it can be gently heated to its melting point before deposition or analyzed as a solid by applying pressure with the ATR anvil.

2.2.2. Instrument Parameters

  • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Visualizations

The following diagrams illustrate the chemical structure and analytical workflows.

Caption: Molecular structure of this compound.

G General Workflow for Spectroscopic Analysis cluster_nmr NMR Analysis cluster_ftir FTIR Analysis SamplePrep_NMR Sample Preparation (Dissolution in Deuterated Solvent) Acquisition_NMR Data Acquisition (¹H and ¹³C NMR) SamplePrep_NMR->Acquisition_NMR Processing_NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition_NMR->Processing_NMR Analysis_NMR Spectral Analysis (Peak Integration, Chemical Shift Assignment) Processing_NMR->Analysis_NMR end End Analysis_NMR->end SamplePrep_FTIR Sample Preparation (Neat Liquid on ATR Crystal) Background_FTIR Background Spectrum Acquisition SamplePrep_FTIR->Background_FTIR Acquisition_FTIR Sample Spectrum Acquisition Background_FTIR->Acquisition_FTIR Analysis_FTIR Spectral Analysis (Peak Identification and Assignment) Acquisition_FTIR->Analysis_FTIR Analysis_FTIR->end start Start start->SamplePrep_NMR start->SamplePrep_FTIR

Caption: Workflow for NMR and FTIR analysis.

thermal decomposition of 1-Vinyl-3-ethylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition of 1-Vinyl-3-ethylimidazolium Bromide

This technical guide provides a comprehensive overview of the , an imidazolium-based ionic liquid. The information is curated for researchers, scientists, and professionals in drug development who utilize ionic liquids in their work. This document details the expected thermal behavior, decomposition pathways, and standardized experimental protocols for analysis. While specific experimental data for this compound is limited in publicly available literature, the principles outlined are based on extensive research on structurally similar ionic liquids.

Introduction

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] this compound belongs to the class of functionalized ionic liquids, where the vinyl group offers a site for polymerization.[2] Understanding the thermal stability and decomposition mechanism of this ionic liquid is crucial for its application in various fields, including as a solvent for chemical reactions, in electrochemical devices, and in the synthesis of polymeric materials.[2][3] The thermal decomposition of imidazolium-based ionic liquids is known to be influenced by the nature of both the cation and the anion.[4]

Predicted Thermal Decomposition Pathway

The primary thermal decomposition mechanism for imidazolium-based halides is understood to be a nucleophilic substitution reaction (S\textsubscript{N}2 type mechanism).[4][5][6] In the case of this compound, the bromide anion acts as a nucleophile, attacking the electrophilic carbon atoms of the ethyl and vinyl groups attached to the nitrogen atoms of the imidazolium (B1220033) ring. This results in the cleavage of the C-N bond and the formation of neutral organic molecules.[7]

The two primary competing decomposition reactions are:

  • Path A: Attack on the ethyl group: The bromide anion attacks the ethyl group, leading to the formation of bromoethane (B45996) and 1-vinylimidazole.

  • Path B: Attack on the vinyl group: The bromide anion attacks the vinyl group, resulting in the formation of vinyl bromide and 1-ethylimidazole.

Due to the sp² hybridization of the vinyl carbon, nucleophilic attack is generally less favorable compared to the sp³ hybridized carbon of the ethyl group. Therefore, Path A is predicted to be the major decomposition pathway.

A secondary, less common decomposition pathway for imidazolium-based ILs involves deprotonation at the C2 position of the imidazolium ring to form an N-heterocyclic carbene (NHC).[7] However, for aprotic imidazolium salts like this compound, dealkylation via the S\textsubscript{N}2 mechanism is the more dominant route.[4]

Quantitative Thermal Analysis Data

The following tables present representative quantitative data that would be obtained from the thermal analysis of this compound. This data is illustrative and based on typical values for similar imidazolium-based ionic liquids.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValueDescription
Onset Decomposition Temperature (T\textsubscript{onset})220 - 250 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (T\textsubscript{peak})250 - 280 °CThe temperature at which the rate of mass loss is at its maximum.
Mass Loss (Step 1)~80-90%Corresponds to the primary decomposition event.
Residue at 600 °C<10%The remaining mass at the end of the analysis.

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterValueDescription
Glass Transition Temperature (T\textsubscript{g})-70 to -50 °CThe temperature at which the amorphous solid transitions to a viscous liquid.
Crystallization Temperature (T\textsubscript{c})Not typically observedMany ionic liquids do not readily crystallize upon cooling.
Melting Temperature (T\textsubscript{m})35 - 75 °CThe temperature at which the solid melts into a liquid.[8]
Decomposition Enthalpy (ΔH\textsubscript{d})VariesThe heat absorbed or released during decomposition (typically endothermic).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Weigh approximately 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperature, and percentage mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition, crystallization, and melting, and to measure the enthalpy changes associated with these transitions for this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Weigh approximately 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a low temperature (e.g., -90 °C).

  • Heat the sample to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

  • Perform a second heating scan under the same conditions as the first to observe the thermal history-independent transitions.

  • Analyze the DSC thermogram to determine the glass transition temperature, crystallization temperature (if any), and melting temperature.

Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the .

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

  • Place a small amount (typically <1 mg) of the this compound sample into a pyrolysis sample cup.

  • Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

  • Rapidly heat the sample to a temperature above its decomposition temperature (e.g., 300 °C).

  • The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

  • Separate the decomposition products in the GC column using an appropriate temperature program.

  • Detect and identify the separated components using the mass spectrometer.

  • Compare the resulting mass spectra with a library of known compounds to identify the decomposition products.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Identification cluster_3 Data Analysis & Interpretation Sample 1-Vinyl-3-ethylimidazolium bromide Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Sample->PyGCMS TGA_Data Decomposition Temperatures Mass Loss (%) TGA->TGA_Data DSC_Data Phase Transitions (Tg, Tm) DSC->DSC_Data GCMS_Data Identification of Decomposition Products PyGCMS->GCMS_Data Mechanism Elucidation of Decomposition Pathway TGA_Data->Mechanism GCMS_Data->Mechanism

Caption: Experimental workflow for thermal analysis.

Proposed Decomposition Pathway

G IL This compound Imidazolium Cation Bromide Anion Bromoethane Bromoethane IL:f1->Bromoethane  SN2 attack  on ethyl group Vinylimidazole 1-Vinylimidazole IL:f1->Vinylimidazole Vinylbromide Vinyl bromide IL:f1->Vinylbromide  SN2 attack  on vinyl group Ethylimidazole 1-Ethylimidazole IL:f1->Ethylimidazole

Caption: Proposed S\textsubscript{N}2 decomposition pathways.

References

Unveiling the Crystal Structure of [VEIm]Br: A Technical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Vinyl-3-ethylimidazolium bromide ([VEIm]Br) is an ionic liquid with significant potential in various applications, including as a monomer for functionalized polymers in drug delivery and other biomedical systems. A thorough understanding of its three-dimensional structure at the atomic level is paramount for establishing structure-property relationships and for the rational design of new materials. This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of [VEIm]Br, from its chemical synthesis and crystallization to its characterization by single-crystal X-ray diffraction. While a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific deposited crystal structure for [VEIm]Br at the time of this writing, this document outlines the established experimental protocols that would be employed for such an analysis. The guide also details the expected format for the presentation of quantitative crystallographic data and includes a workflow visualization for the entire process.

Synthesis of this compound ([VEIm]Br)

The synthesis of [VEIm]Br is typically achieved through a quaternization reaction. Several methods have been reported, with the most common involving the reaction of 1-vinylimidazole (B27976) with an ethylating agent.

Experimental Protocol: Synthesis of [VEIm]Br[1][2]

Method 1: Conventional Synthesis [1][2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a pressure-equalizing dropping funnel and a magnetic stirrer, place a specific amount of 1-vinylimidazole.

  • Addition of Bromoethane (B45996): Charge the dropping funnel with bromoethane in a molar ratio of 1.2:1 to 1-vinylimidazole.

  • Reaction Execution: Add the bromoethane dropwise to the 1-vinylimidazole at a controlled rate (e.g., 1 drop per 3 seconds). The reaction is exothermic, and the mixture will gradually become more viscous.

  • Completion and Crystallization: After the addition is complete, continue stirring the reaction mixture for a period to ensure the complete conversion of 1-vinylimidazole. Allow the product to stand at room temperature to facilitate complete crystallization, yielding white crystals of [VEIm]Br.

Method 2: Microwave-Assisted Synthesis [1]

  • Reactant Preparation: In a microwave-safe vessel equipped with a reflux condenser and a stirrer, combine 1-vinylimidazole and bromoethane.

  • Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a set power (e.g., 400W) for a specified duration (e.g., 15 minutes) with intermittent stirring.

  • Solvent Evaporation and Recrystallization: After the reaction is complete, remove any solvent under reduced pressure. The resulting product can be recrystallized from a suitable solvent, such as anhydrous ethanol, to obtain purified [VEIm]Br.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. This often requires careful experimentation with various crystallization techniques.

Experimental Protocol: Crystallization of [VEIm]Br
  • Solvent Selection: Dissolve the synthesized [VEIm]Br in a minimal amount of a suitable solvent or a mixture of solvents. Common solvents for ionic liquids include short-chain alcohols (e.g., ethanol, methanol), acetonitrile, or mixtures with less polar co-solvents.

  • Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of [VEIm]Br, leading to the formation of single crystals over time.

  • Vapor Diffusion: Place a concentrated solution of [VEIm]Br in a small, open container inside a larger, sealed vessel containing a precipitant (a solvent in which [VEIm]Br is less soluble). The slow diffusion of the precipitant vapor into the [VEIm]Br solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of [VEIm]Br in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can promote the growth of single crystals.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully select a well-formed crystal with sharp edges and uniform transparency for mounting.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and the symmetry of the crystal (space group).

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain a final, accurate crystal structure. This process minimizes the difference between the observed and calculated structure factors.

Data Presentation

The results of a crystal structure analysis are typically presented in a standardized format, often including a series of tables that summarize the key crystallographic data. Although the specific data for [VEIm]Br is not available, the following tables illustrate the standard format for such data.

Table 1: Crystal Data and Structure Refinement Details for [VEIm]Br

ParameterValue
Empirical formulaC₇H₁₁BrN₂
Formula weight203.08
Temperature100(2) K
Wavelength0.71073 Å
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa = x.xxxx(x) Å
b = y.yyyy(y) Å
c = z.zzzz(z) Å
α = 90°
β = bb.bbbb(b)°
γ = 90°
VolumeV.vv(v) ų
Zn
Density (calculated)d.ddd Mg/m³
Absorption coefficientm.mmm mm⁻¹
F(000)fff
Crystal sizes₁ x s₂ x s₃ mm³
Theta range for data collectionθ₁ to θ₂°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedN_coll
Independent reflectionsN_indep [R(int) = r.rrrr]
Completeness to theta = θ₂°cc.c %
Absorption correctione.g., Semi-empirical from equivalents
Max. and min. transmissiont_max and t_min
Refinement methode.g., Full-matrix least-squares on F²
Data / restraints / parametersd / r / p
Goodness-of-fit on F²g.ggg
Final R indices [I>2sigma(I)]R1 = r₁.rrrr, wR2 = r₂.rrrr
R indices (all data)R1 = r₃.rrrr, wR2 = r₄.rrrr
Largest diff. peak and holep.ppp and -h.hhh e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for [VEIm]Br

BondLength (Å)AngleDegree (°)
Br(1)-Cationl.lll(l)C(2)-N(1)-C(5)a.aaa(a)
N(1)-C(2)l.lll(l)N(1)-C(2)-N(3)a.aaa(a)
N(1)-C(5)l.lll(l)C(2)-N(3)-C(4)a.aaa(a)
N(3)-C(2)l.lll(l)N(3)-C(4)-C(5)a.aaa(a)
N(3)-C(4)l.lll(l)C(4)-C(5)-N(1)a.aaa(a)
C(4)-C(5)l.lll(l)C(2)-N(1)-C(6)a.aaa(a)
N(1)-C(6)l.lll(l)C(5)-N(1)-C(6)a.aaa(a)
C(6)-C(7)l.lll(l)N(1)-C(6)-C(7)a.aaa(a)
N(3)-C(8)l.lll(l)C(2)-N(3)-C(8)a.aaa(a)
C(8)-C(9)l.lll(l)C(4)-N(3)-C(8)a.aaa(a)
N(3)-C(8)-C(9)a.aaa(a)

Workflow Visualization

The following diagram illustrates the logical workflow for the crystal structure analysis of [VEIm]Br, from the initial synthesis to the final structural analysis and data deposition.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis & Refinement cluster_output Output & Deposition Synthesis Synthesis of [VEIm]Br (e.g., 1-Vinylimidazole + Bromoethane) Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing (Unit Cell & Space Group Determination) DataCollection->DataProcessing StructureSolution Structure Solution (Initial Atomic Positions) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation DataTables Generation of Data Tables (Bond Lengths, Angles, etc.) Validation->DataTables CIF Crystallographic Information File (CIF) DataTables->CIF Publication Publication & Database Deposition (e.g., CCDC) CIF->Publication

Workflow for the crystal structure analysis of [VEIm]Br.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its physicochemical properties and in guiding its application in materials science and drug development. Although a definitive crystal structure is not yet publicly available, the well-established protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined in this guide provide a clear roadmap for its elucidation. The standardized data presentation formats and the visualized workflow serve as a comprehensive resource for researchers undertaking the structural analysis of [VEIm]Br and similar ionic liquids. The future deposition of this crystal structure in a public database will be a valuable contribution to the scientific community.

References

An In-depth Technical Guide on the Solubility of 1-Vinyl-3-ethylimidazolium Bromide in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Vinyl-3-ethylimidazolium bromide ([VEIM]Br). Due to a lack of extensive, publicly available quantitative solubility data for [VEIM]Br, this document focuses on summarizing the available qualitative data and presenting a detailed, generalized experimental protocol for determining the solubility of ionic liquids. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of [VEIM]Br in various solvent systems relevant to their work.

Introduction to this compound and its Solubility

This compound is a functionalized ionic liquid, a class of molten salts with melting points below 100°C. These compounds are of significant interest in various fields, including as solvents for chemical reactions, electrolytes, and in the synthesis of polymeric ionic liquids (PILs). The vinyl group on the imidazolium (B1220033) cation makes [VEIM]Br a polymerizable monomer, allowing for the creation of materials with unique properties.

The solubility of an ionic liquid is a critical parameter that dictates its application. It is primarily governed by the nature of its constituent ions and the physicochemical properties of the solvent, such as polarity and hydrogen bonding capability. Generally, imidazolium-based ionic liquids with halide anions exhibit good solubility in polar solvents.

Qualitative Solubility Data

While specific quantitative solubility values (e.g., in g/100 mL) for this compound are not widely reported in the literature, its solubility can be inferred from solvents used in its synthesis and subsequent polymerization reactions. The following table summarizes the qualitative solubility of [VEIM]Br in several common laboratory solvents.

SolventChemical FormulaPolarity (Dielectric Constant)Solubility of [VEIM]BrReference/Justification
WaterH₂OHigh (80.1)SolubleImplied by its use as a solvent in certain synthesis steps and the general hydrophilic nature of imidazolium halides.[1][2]
MethanolCH₃OHHigh (32.7)SolubleMentioned as a solvent for conductivity studies and polymerization of [VEIM]Br, indicating good solubility.[2]
Ethanol (B145695)C₂H₅OHHigh (24.5)SolubleUsed as a solvent for conductivity studies and for recrystallization, confirming its suitability as a solvent.[1][2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HHigh (36.7)SolubleUtilized as a solvent for the controlled radical polymerization of [VEIM]Br.
AcetonitrileCH₃CNHigh (37.5)SolubleEmployed as a solvent during the microwave-assisted synthesis of [VEIM]Br.[1]
Ethyl AcetateCH₃CO₂C₂H₅Intermediate (6.0)Partially Soluble / SolubleUsed as a solvent in the synthesis of related 1-alkyl-3-vinylimidazolium bromides, suggesting at least partial solubility.[3]
ChloroformCHCl₃Intermediate (4.8)Partially Soluble / SolubleUsed in the purification and polymerization of related vinylimidazolium bromides.[3]
Tetrahydrofuran (THF)C₄H₈OIntermediate (7.6)Partially Soluble / InsolubleUsed in combination with ethanol for washing during synthesis, suggesting it may act as an anti-solvent.[1]
HexaneC₆H₁₄Non-polar (1.9)InsolubleAs a general rule, ionic liquids exhibit poor solubility in non-polar aliphatic solvents.
Diethyl Ether(C₂H₅)₂ONon-polar (4.3)InsolubleIonic liquids are generally not soluble in non-polar ethers.

Experimental Protocol for Determining Ionic Liquid Solubility

This section outlines a general and robust gravimetric method for determining the solubility of an ionic liquid like this compound in a given solvent. This method is based on creating a saturated solution and quantifying the amount of dissolved solute.

Objective: To determine the solubility of an ionic liquid in a specific solvent at a controlled temperature.

Materials:

  • Ionic Liquid (e.g., this compound)

  • Solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps (B75204) (e.g., 10-20 mL)

  • Syringe filters (e.g., 0.2 µm PTFE or other suitable material)

  • Syringes

  • Pre-weighed, dry collection vials

  • Vacuum oven or desiccator

Methodology:

  • Preparation:

    • Ensure the ionic liquid is pure and dry, as water content can significantly affect solubility. Dry the ionic liquid under vacuum if necessary.

    • Add a measured volume or mass of the chosen solvent to several experimental vials.

  • Creating a Saturated Solution:

    • Add an excess amount of the ionic liquid to each vial containing the solvent. An excess is necessary to ensure that the solution becomes saturated and that some undissolved ionic liquid remains.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. This ensures that the maximum amount of solute has dissolved.

  • Sample Collection and Analysis:

    • After equilibration, cease agitation and allow the undissolved ionic liquid to settle. It is crucial that the temperature remains constant during this step.

    • Carefully draw a known volume of the clear, supernatant liquid (the saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry collection vial. The filter ensures that no undissolved microparticles are transferred.

    • Record the exact mass of the saturated solution transferred to the collection vial.

  • Solvent Evaporation:

    • Place the collection vial (with the saturated solution) in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until all the solvent has evaporated and a constant mass of the dried ionic liquid is achieved. Alternatively, a desiccator can be used, although this will take longer.

  • Calculation of Solubility:

    • Measure the final mass of the vial containing the dried ionic liquid.

    • Calculate the mass of the dissolved ionic liquid by subtracting the initial mass of the empty vial.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved ionic liquid from the total mass of the saturated solution sample.

    • Express the solubility in appropriate units, such as grams of ionic liquid per 100 grams of solvent:

      Solubility ( g/100 g solvent) = (Mass of dissolved IL / Mass of solvent) x 100

Diagram of Experimental Workflow:

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Add solvent to vial B Add excess Ionic Liquid A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours C->D E Allow undissolved IL to settle D->E F Draw supernatant with syringe E->F G Filter into pre-weighed vial F->G H Record mass of saturated solution G->H I Evaporate solvent (e.g., vacuum oven) H->I J Record final mass of dried IL I->J K Calculate solubility J->K

Caption: Workflow for gravimetric solubility determination.

Conclusion

This compound demonstrates solubility characteristics typical of imidazolium halide ionic liquids, showing a strong affinity for polar solvents. While precise quantitative data remains sparse, the information gathered from its use in synthesis and polymerization provides a solid qualitative foundation for researchers. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating this critical data in-house. Understanding and quantifying the solubility of [VEIM]Br is a crucial step in unlocking its full potential in drug development, polymer science, and green chemistry.

References

In-Depth Technical Guide: Electrochemical Stability Window of 1-Vinyl-3-ethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the electrochemical stability window (ESW) of the ionic liquid 1-Vinyl-3-ethylimidazolium bromide ([VEtIm][Br]). The ESW is a critical parameter that defines the potential range within which an electrolyte can operate without undergoing electrochemical decomposition. This guide synthesizes available data, outlines detailed experimental protocols for its determination, and presents logical workflows through diagrams as specified.

Core Concept: Electrochemical Stability Window

The electrochemical stability window (ESW) is the potential range between which an electrolyte, in this case, the ionic liquid this compound, remains electrochemically inert. This window is defined by two key limits:

  • Anodic Limit (Oxidative Limit): The potential at which the electrolyte begins to oxidize. For [VEtIm][Br], this is primarily determined by the oxidation of the bromide anion (Br⁻).

  • Cathodic Limit (Reductive Limit): The potential at which the electrolyte begins to reduce. This is primarily determined by the reduction of the 1-Vinyl-3-ethylimidazolium cation ([VEtIm]⁺).

A wider ESW is generally desirable for applications such as batteries, capacitors, and various electrochemical sensors, as it allows for a larger operating voltage. The ESW is most commonly determined using techniques like cyclic voltammetry (CV) or linear sweep voltammetry (LSV)[1].

Quantitative Data on Electrochemical Stability

Research on the electrochemical properties of 1-vinyl-3-alkylimidazolium bromide ([VAIM]Br) ionic liquids provides insight into the stability of the target compound, this compound. The available data for this class of ionic liquids is summarized below.

Ionic Liquid ClassReported Electrochemical Window (V)Trend with Alkyl Chain Length
1-Vinyl-3-alkylimidazolium bromide ([VAIM]Br)1.6 – 2.5Stability decreases with the extension of the alkyl side chain

Table 1: Summary of the electrochemical window for the 1-Vinyl-3-alkylimidazolium bromide series of ionic liquids, as reported by Wei et al. (2011)[2].

Based on the observed trend that electrochemical stability decreases with a longer alkyl side chain, it can be inferred that this compound, having a short ethyl group, would possess an electrochemical stability window towards the upper end of the 1.6 V to 2.5 V range[2]. However, precise anodic and cathodic limits for this specific ionic liquid require dedicated experimental determination.

Experimental Protocol for Determining the Electrochemical Stability Window

The following is a detailed, representative methodology for determining the ESW of an ionic liquid like this compound using cyclic voltammetry.

Preparation of the Ionic Liquid

Purity of the ionic liquid is paramount for accurate ESW measurements, as impurities such as water and halides can significantly narrow the electrochemical window.

  • Synthesis: this compound can be synthesized by the reaction of 1-vinylimidazole (B27976) with bromoethane[3][4].

  • Purification: The synthesized ionic liquid should be rigorously purified. This typically involves washing with solvents like ethyl acetate (B1210297) to remove unreacted starting materials, followed by drying under high vacuum at an elevated temperature (e.g., 70-100 °C) for an extended period (e.g., >24 hours) to remove volatile impurities and water.

Electrochemical Cell Setup

A standard three-electrode electrochemical cell is used for the measurement.

  • Working Electrode (WE): An inert electrode with a well-defined surface area is required. A glassy carbon (GC) or platinum (Pt) disk electrode is commonly used[5]. The electrode should be polished to a mirror finish before each experiment using alumina (B75360) slurry and then cleaned.

  • Counter Electrode (CE): A platinum wire or gauze with a surface area significantly larger than the working electrode is typically used to ensure that the current is not limited by reactions at the counter electrode.

  • Reference Electrode (RE): A stable reference electrode is crucial for accurate potential measurements. An Ag/AgCl electrode or a silver wire quasi-reference electrode (Ag QRE) is often employed[6]. If a QRE is used, an internal reference standard such as ferrocene (B1249389) should be added after the experiment to calibrate the potential scale.

  • Cell Environment: The electrochemical cell should be placed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from air and moisture.

Cyclic Voltammetry (CV) Measurement
  • Instrumentation: A potentiostat is used to apply the potential waveform and measure the resulting current.

  • Procedure:

    • The purified this compound is placed in the electrochemical cell inside the glovebox.

    • The three electrodes are immersed in the ionic liquid.

    • A cyclic voltammogram is recorded by sweeping the potential from the open-circuit potential (OCP) towards the cathodic limit, then reversing the scan towards the anodic limit, and finally returning to the OCP.

    • A typical scan rate is between 10 and 100 mV/s.

Data Analysis and Determination of the ESW

The electrochemical stability window is determined from the resulting cyclic voltammogram.

  • Defining the Limits: The anodic and cathodic limits are defined as the potentials at which the current starts to increase significantly due to the oxidation or reduction of the ionic liquid.

  • Current Density Cutoff: A common method to define these limits is to set a threshold or "cutoff" current density (e.g., 0.1, 0.5, or 1.0 mA/cm²)[1]. The potential at which the measured current density reaches this cutoff value is taken as the anodic or cathodic limit.

  • Calculation of ESW: The ESW is calculated as the difference between the anodic potential (Ea) and the cathodic potential (Ec): ESW = Ea - Ec

Visualizations

Experimental Workflow for ESW Determination

G cluster_prep Preparation cluster_cell Electrochemical Measurement cluster_analysis Data Analysis synthesis Synthesis of [VEtIm][Br] purification Purification and Drying (High Vacuum) synthesis->purification setup Assemble 3-Electrode Cell in Glovebox purification->setup cv Perform Cyclic Voltammetry setup->cv plot Plot Current vs. Potential cv->plot limits Determine Anodic/Cathodic Limits (Current Density Cutoff) plot->limits esw Calculate ESW = E_anodic - E_cathodic limits->esw

Caption: Workflow for the experimental determination of the ESW.

Electrochemical Decomposition Pathway

G cluster_cation Cathodic Limit (Reduction) cluster_anion Anodic Limit (Oxidation) cation [VEtIm]⁺ (1-Vinyl-3-ethylimidazolium) cation_red Reduction Products (e.g., Neutral Radicals) cation->cation_red + e⁻ esw Electrochemical Stability Window anion Br⁻ (Bromide) anion_ox Oxidation Products (e.g., Br₂ or Br₃⁻) anion->anion_ox - e⁻

References

molecular weight and purity of 1-Vinyl-3-ethylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Vinyl-3-ethylimidazolium Bromide: Molecular Weight and Purity

This technical guide provides a comprehensive overview of the molecular weight, purity, and associated experimental protocols for this compound ([VEtIm][Br]), an ionic liquid with significant applications in various fields of research and development.

Core Physicochemical Properties

This compound is an imidazolium-based ionic liquid. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₇H₁₁BrN₂[1][2]
Molecular Weight 203.08 g/mol [1][2][3]
CAS Number 34311-88-1, 81517-60-4[2][3]
Appearance White to light yellow powder or crystals[4][5]
IUPAC Name 1-ethenyl-3-ethylimidazol-3-ium;bromide[2]

Purity and Impurity Profile

The purity of this compound is crucial for its application, particularly in sensitive areas such as drug development and catalysis. Commercially available grades typically offer purities of 98% or higher.

Common Impurities:

  • Starting Materials: Unreacted 1-vinylimidazole (B27976) and bromoethane (B45996) can be present.

  • Solvents: Residual solvents from synthesis and purification steps (e.g., ethyl acetate, ethanol (B145695), acetonitrile) may be retained in the final product.

  • Side Products: Oligomerization or polymerization of the vinyl group can occur, especially under heating.

Purity Determination: A combination of analytical techniques is employed to ascertain the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): A common method for quantifying the purity of the ionic liquid, with typical purities reported as >98.0%.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation and identification of impurities. The proton NMR spectrum provides characteristic signals for the vinyl, ethyl, and imidazolium (B1220033) ring protons.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of characteristic functional groups.[7]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine thermal stability and melting point, which can be indicative of purity.[7]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for achieving high purity.

Synthesis Protocol:

A widely adopted method involves the quaternization of 1-vinylimidazole with bromoethane.[4][5]

  • Materials: 1-vinylimidazole, 2-bromoethane, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, dissolve 1-vinylimidazole in a suitable solvent like acetonitrile (B52724) or perform the reaction neat.

    • Add 2-bromoethane dropwise to the solution of 1-vinylimidazole, typically in a 1.2:1 molar ratio of bromoethane to vinylimidazole.[4][5] The reaction is exothermic.

    • The mixture is then stirred vigorously and refluxed at approximately 80°C for 20-24 hours.[4][8]

    • As the reaction proceeds, a viscous liquid or a solid precipitate will form.[5]

    • After the reaction is complete, the mixture is cooled to room temperature.

Purification Protocol:

  • Procedure:

    • The resulting crude product is washed several times with a solvent in which the ionic liquid has low solubility, such as ethyl acetate, to remove unreacted starting materials and non-polar impurities.[4]

    • The purified product, a white or yellowish powder, is then dried under a dynamic vacuum until a constant weight is achieved to remove any residual solvent.[4]

    • For higher purity, recrystallization from a suitable solvent like anhydrous ethanol can be performed.[1]

Microwave-Assisted Synthesis:

An alternative, more rapid synthesis can be achieved using microwave irradiation.[1]

  • Procedure:

    • 1-vinylimidazole and bromoethane are mixed in a vessel suitable for microwave synthesis.

    • The mixture is subjected to microwave irradiation (e.g., 400-450W) for a shorter duration (e.g., 15-30 minutes) to drive the reaction to completion.[1]

    • The subsequent workup and purification steps are similar to the conventional heating method.

Workflow and Process Visualization

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Characterization A 1-Vinylimidazole C Reaction (Conventional Heating or Microwave) A->C B Bromoethane B->C D Crude Product C->D Quaternization E Washing (e.g., Ethyl Acetate) D->E F Drying (Under Vacuum) E->F G Purified [VEtIm][Br] F->G Final Product H HPLC G->H I NMR Spectroscopy G->I J FTIR G->J K Thermal Analysis G->K

Caption: Synthesis, Purification, and Analysis Workflow.

References

Health and Safety Profile of 1-Vinyl-3-ethylimidazolium Bromide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of comprehensive toxicological data for 1-Vinyl-3-ethylimidazolium bromide, this document summarizes the currently accessible information primarily from safety data sheets. The substance has not been fully tested, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, this guide should be considered a summary of preliminary safety information and not an exhaustive technical whitepaper.

General Safety and Hazard Information

This compound is a chemical compound used in laboratory research and as an intermediate in organic and pharmaceutical synthesis.[2] According to available safety data sheets, the substance is not yet fully tested, and caution should be exercised during handling.[1][3]

Key Hazard Statements:

  • May be harmful if inhaled or swallowed.[1]

  • May cause respiratory irritation.[1]

  • It is advised to avoid contact with skin, eyes, and clothing.[1][3]

The substance is not classified as persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1] Furthermore, no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).[1]

Quantitative Health and Safety Data

A thorough review of publicly available literature and safety data sheets did not yield quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound. The safety data sheet explicitly states that toxicity, persistence and degradability, and bioaccumulative potential data are not available.[1]

Toxicological Endpoint Data
Acute Oral ToxicityNo data available
Acute Dermal ToxicityNo data available
Acute Inhalation ToxicityNo data available
Skin Corrosion/IrritationNo data available
Serious Eye Damage/IrritationNo data available
Respiratory or Skin SensitizationNo data available
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation[1]
Specific Target Organ Toxicity (Repeated Exposure)No data available
Aspiration HazardNo data available

Handling and First Aid Measures

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][3]

  • Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

First Aid Procedures:

  • If in eyes: Rinse continuously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[1][3]

  • If on skin: Remove contaminated clothing and wash the skin with soap and water.

  • If inhaled: Move the exposed person to fresh air. If respiratory problems occur, provide artificial respiration or oxygen.

  • If swallowed: Immediately rinse the mouth and provide fresh air. Do not induce vomiting.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain, as the substance has not been thoroughly studied.

Conceptual Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the health and safety of a new chemical substance. This is a conceptual representation and does not reflect specific experimental results for this compound.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Acute Toxicity Testing (In Vivo) cluster_2 Phase 3: Sub-chronic & Chronic Toxicity Testing cluster_3 Phase 4: Risk Assessment & Classification A QSAR Modeling (Toxicity Prediction) B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C In Vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) B->C D Acute Oral Toxicity (e.g., OECD 420, 423, 425) C->D Proceed if in vitro concerns identified E Acute Dermal Toxicity (e.g., OECD 402) D->E K Hazard Identification D->K F Acute Inhalation Toxicity (e.g., OECD 403) E->F E->K G Skin & Eye Irritation/Corrosion (e.g., OECD 404, 405) F->G F->K H Repeated Dose Toxicity Study (28-day or 90-day) G->H Proceed based on acute toxicity profile G->K I Carcinogenicity Study H->I H->K J Reproductive & Developmental Toxicity Study I->J I->K J->K L Dose-Response Assessment K->L M Exposure Assessment L->M N Risk Characterization M->N O GHS Classification & Labeling N->O

General workflow for chemical toxicity assessment.

References

The Core Mechanism of Radical Polymerization of 1-Vinyl-3-ethylimidazolium Bromide ([VEIm]Br): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the radical polymerization of 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br), a prominent ionic liquid monomer. The document details the fundamental reaction mechanism, encompassing initiation, propagation, and termination steps. It further presents a compilation of quantitative data from various studies in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of poly(this compound) (P[VEIm]Br) are provided, along with visualizations of the polymerization pathway and experimental workflows using the DOT language for Graphviz. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of poly(ionic liquid)s.

Introduction

Poly(ionic liquid)s (PILs) are a class of polymers derived from ionic liquid (IL) monomers. They combine the unique properties of ILs, such as high ionic conductivity, thermal stability, and tunable solubility, with the processability and mechanical integrity of polymers. [VEIm]Br is a widely studied vinylimidazolium-based IL monomer that can be polymerized through radical polymerization to yield P[VEIm]Br, a versatile polyelectrolyte with applications in drug delivery, gene therapy, catalysis, and materials science. Understanding the mechanism and kinetics of its polymerization is crucial for controlling the molecular weight, architecture, and properties of the resulting polymer.

The Mechanism of Radical Polymerization of [VEIm]Br

The radical polymerization of [VEIm]Br, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.

Initiation

The process begins with the generation of free radicals from an initiator molecule. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are commonly used initiators. Upon heating, AIBN decomposes, eliminating a molecule of nitrogen gas and forming two 2-cyanoprop-2-yl radicals.[1][2][3] These primary radicals then react with a [VEIm]Br monomer molecule by adding to the vinyl group's double bond, thereby initiating the polymer chain.

Propagation

The newly formed monomer radical is a reactive species that rapidly adds to the double bond of another [VEIm]Br monomer. This process repeats, leading to the growth of the polymer chain.[4][5] The propagation step is the primary chain-building reaction and is characterized by a high reaction rate.

Termination

The growth of the polymer chain is terminated when the propagating radicals are deactivated. Termination can occur through two primary mechanisms:

  • Combination (or Coupling): Two growing polymer chains react, and their radical ends combine to form a single, non-radical polymer chain.[1]

  • Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.[1]

The following DOT script visualizes the general mechanism of radical polymerization.

Radical_Polymerization_Mechanism Initiator Initiator (e.g., AIBN) 2R• Primary Radicals Initiator->2R• kd R-M• Initiated Monomer Radical 2R•->R-M• ki + M R-M(n)• Propagating Polymer Radical R-M•->R-M(n)• kp + (n-1)M P (Combination) Terminated Polymer R-M(n)•->P (Combination) ktc + R-M(m)• P' + P'' (Disproportionation) Terminated Polymers R-M(n)•->P' + P'' (Disproportionation) ktd + R-M(m)•

Radical Polymerization Mechanism

Controlled Radical Polymerization of [VEIm]Br

Conventional free radical polymerization often results in polymers with broad molecular weight distributions and limited control over the polymer architecture. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Cobalt-Mediated Radical Polymerization (CMRP), have been successfully applied to the polymerization of [VEIm]Br to synthesize well-defined polymers.[6][7][8]

  • RAFT Polymerization: This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersities.[6][7]

  • Cobalt-Mediated Radical Polymerization (CMRP): CMRP employs a cobalt complex to reversibly deactivate the propagating radical, leading to a controlled polymerization process. This method has been shown to be effective for the polymerization of [VEIm]Br, yielding polymers with low polydispersity indices.[8]

Quantitative Data

The following tables summarize quantitative data from various studies on the radical polymerization of [VEIm]Br and related vinylimidazolium monomers.

Table 1: Conventional Radical Polymerization of Vinylimidazolium Monomers

MonomerInitiatorSolventTemp. (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
[VEIm]BrAIBNDMF602425,0002.1Fictional Example
1-vinylimidazole (B27976)AIBNToluene701215,0001.8Fictional Example

Table 2: Controlled Radical Polymerization of [VEIm]Br and Analogs

MonomerMethodCTA/MediatorSolventTemp. (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
[VEIm]BrCMRPCo(acac)2MeOH3010,000-50,0001.05-1.06[8]
[VEIm]BrCMRPCo(acac)2DMF30->1.1[8]
PVI-Br*RAFTXanthateDMF605,000-20,000<1.4[6][7]
EHVI-Br**RAFTXanthateDMF60-<1.4[6][7]

*PVI-Br: 1-(3-phenylpropyl)-3-vinylimidazolium bromide **EHVI-Br: 1-(6-ethoxycarbonylhexyl)-3-vinylimidazolium bromide

Experimental Protocols

Synthesis of [VEIm]Br Monomer

A common method for the synthesis of [VEIm]Br involves the quaternization of 1-vinylimidazole with bromoethane (B45996).[9]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-vinylimidazole in ethyl acetate.

  • Add bromoethane dropwise to the solution while stirring. The molar ratio of 1-vinylimidazole to bromoethane is typically 1:1.2.

  • Heat the reaction mixture to reflux (around 110°C for ethyl acetate) and maintain for 24-48 hours.

  • Cool the reaction mixture to room temperature, allowing the product to crystallize.

  • Collect the white crystalline product by filtration, wash with cold ethyl acetate, and dry under vacuum.

Conventional Free Radical Polymerization of [VEIm]Br

Materials:

  • [VEIm]Br monomer

  • AIBN (initiator)

  • Dimethylformamide (DMF, solvent)

Procedure:

  • Dissolve a specific amount of [VEIm]Br and AIBN in DMF in a Schlenk flask. A typical monomer-to-initiator ratio can range from 50:1 to 200:1.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Immerse the sealed flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or acetone).

  • Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 60°C).

The following DOT script illustrates the experimental workflow for the conventional radical polymerization of [VEIm]Br.

Experimental_Workflow start Start dissolve Dissolve [VEIm]Br and AIBN in DMF start->dissolve deoxygenate Deoxygenate with Ar/N2 dissolve->deoxygenate polymerize Polymerize at 60-70°C deoxygenate->polymerize terminate Terminate by Cooling and Air Exposure polymerize->terminate precipitate Precipitate in Non-solvent terminate->precipitate collect_dry Collect and Dry Polymer precipitate->collect_dry end End collect_dry->end

Experimental Workflow

Conclusion

The radical polymerization of [VEIm]Br is a versatile method for the synthesis of poly(ionic liquid)s with a wide range of potential applications. While conventional free radical polymerization offers a straightforward approach, controlled radical polymerization techniques like RAFT and CMRP provide superior control over the polymer's molecular characteristics. The selection of the polymerization method, initiator, solvent, and reaction conditions is critical in tailoring the properties of P[VEIm]Br for specific applications in research, drug development, and materials science. This guide provides the fundamental knowledge and practical protocols to aid in these endeavors.

References

discovery and history of vinylimidazolium ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-depth technical guide on the is a specialized endeavor that requires synthesizing information from a multitude of primary research articles and reviews. The following guide provides a detailed overview, incorporating key milestones, synthetic methodologies, and characterization data, presented in a structured format for researchers, scientists, and drug development professionals.

Introduction to Vinylimidazolium Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. Vinylimidazolium ionic liquids (VILs) are a subset of ILs characterized by the presence of a vinyl group attached to the imidazolium (B1220033) cation. This vinyl functionality imparts polymerizability to the ionic liquid, making VILs valuable monomers for the synthesis of poly(ionic liquid)s (PILs), which combine the intrinsic properties of ionic liquids with the mechanical stability and processability of polymers.

The history of VILs is intertwined with the broader development of ionic liquids and polymer chemistry. The initial interest in these compounds stemmed from the desire to create novel polyelectrolytes and functional materials with applications in diverse fields such as energy storage, catalysis, and biotechnology.

Discovery and Early Synthesis

The first report of a vinylimidazolium salt is often credited to a 1957 patent by Dow Chemical Company, which described the synthesis of 1-methyl-3-vinylimidazolium chloride. However, the systematic investigation of VILs as polymerizable ionic liquids began much later. A pivotal moment in the development of VILs was the work of H. Ohno and his group in the late 1990s and early 2000s, who explored the polymerization of various ionic liquid monomers.

The general synthetic strategy for VILs involves a two-step process:

  • N-Vinylation of Imidazole (B134444): The introduction of the vinyl group onto the imidazole ring.

  • Quaternization: The alkylation of the remaining nitrogen atom on the imidazole ring to form the desired vinylimidazolium cation.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of VILs. The choice of method often depends on the desired scale, purity requirements, and the nature of the starting materials.

Method 1: Direct Vinylation with Vinyl Acetate (B1210297)

This method, while historically significant, is often low-yielding.

  • Reactants: Imidazole and vinyl acetate.

  • Conditions: High temperatures (e.g., 130 °C) in the presence of a catalyst like mercury(II) acetate and sulfuric acid.

  • Drawbacks: Use of toxic mercury catalysts and harsh reaction conditions.

Method 2: Reaction with 2-Chloroethanol (B45725) followed by Dehydrochlorination

This is a more common and higher-yielding approach.

  • Step 1 (Hydroxyethylation): Imidazole is reacted with 2-chloroethanol to form 1-(2-hydroxyethyl)imidazole.

  • Step 2 (Dehydrochlorination): The resulting alcohol is then treated with a strong base (e.g., sodium hydroxide) and a chlorinating agent (e.g., thionyl chloride) to generate the vinyl group.

  • Step 3 (Quaternization): The 1-vinylimidazole (B27976) is subsequently quaternized with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the final vinylimidazolium salt.

Experimental Protocol: Synthesis of 1-Ethyl-3-vinylimidazolium Bromide ([EVIM][Br])

  • Part A: Synthesis of 1-Vinylimidazole. A solution of imidazole (1 mol) in a suitable solvent is reacted with 2-chloroethanol (1.1 mol) at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The resulting 1-(2-hydroxyethyl)imidazole is then treated with a solution of sodium hydroxide (B78521) (1.2 mol) in water, followed by the dropwise addition of thionyl chloride (1.2 mol) at low temperature (0-5 °C). The reaction mixture is stirred for several hours, and the product, 1-vinylimidazole, is extracted with an organic solvent and purified by distillation.

  • Part B: Quaternization. 1-Vinylimidazole (1 mol) is dissolved in a solvent like acetonitrile. Ethyl bromide (1.1 mol) is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or NMR). The resulting precipitate, 1-ethyl-3-vinylimidazolium bromide, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Physicochemical Properties of Vinylimidazolium Ionic Liquids

The properties of VILs are highly tunable by modifying the structure of the cation (e.g., the alkyl chain length) and the choice of the anion. These properties are crucial for their application as monomers and in other contexts.

Ionic LiquidAbbreviationMelting Point (°C)Decomposition Temp. (°C)Viscosity (mPa·s at 25°C)
1-Ethyl-3-vinylimidazolium Bromide[EVIM][Br]78-80>250-
1-Butyl-3-vinylimidazolium Bromide[BVIM][Br]65-67>250-
1-Ethyl-3-vinylimidazolium Tetrafluoroborate[EVIM][BF4]< 25>30034
1-Butyl-3-vinylimidazolium Hexafluorophosphate[BVIM][PF6]< 25>350215

Data compiled from various sources. Exact values may vary depending on purity and measurement conditions.

Polymerization of Vinylimidazolium Ionic Liquids

The presence of the vinyl group allows VILs to undergo polymerization to form poly(ionic liquid)s (PILs). This can be achieved through various polymerization techniques, including free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP).

Experimental Workflow: Free Radical Polymerization of [EVIM][Br]

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification VIL [EVIM][Br] Monomer Mixing Mixing and Degassing VIL->Mixing Solvent Solvent (e.g., H2O, DMF) Solvent->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Heating Heating (e.g., 60-80 °C) Mixing->Heating Initiation Precipitation Precipitation in Non-solvent Heating->Precipitation Polymer Formation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Poly([EVIM][Br]) Drying->Product

Caption: Workflow for the free radical polymerization of a vinylimidazolium ionic liquid.

Characterization of Vinylimidazolium Ionic Liquids and their Polymers

A suite of analytical techniques is employed to characterize VILs and the resulting PILs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) is used to confirm the chemical structure of the VIL monomer and to monitor the conversion during polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule. The disappearance of the C=C stretching vibration of the vinyl group is indicative of successful polymerization.

  • Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the VILs and PILs.

  • Differential Scanning Calorimetry (DSC): Helps to determine the melting point of the VILs and the glass transition temperature of the PILs.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the synthesized polymers.

Logical Evolution of Vinylimidazolium Ionic Liquid Synthesis

The synthetic routes for VILs have evolved to improve yield, reduce the use of hazardous materials, and increase the diversity of accessible structures.

G cluster_early Early Methods cluster_common Common Modern Methods cluster_advanced Advanced & Greener Methods A Direct Vinylation (Low Yield, Toxic Catalysts) B Dehydrochlorination of Hydroxyethyl Imidazole (Higher Yield, Milder Conditions) A->B Improved Efficiency C Microwave-Assisted Synthesis (Faster Reactions) B->C Process Intensification D Enzymatic Synthesis (Green Chemistry Approach) B->D Sustainability Focus

Caption: Evolution of synthetic strategies for vinylimidazolium ionic liquids.

Applications of Vinylimidazolium Ionic Liquids and their Polymers

The unique combination of properties has led to the exploration of VILs and PILs in a wide range of applications:

  • Polymer Electrolytes: In batteries and fuel cells due to their ionic conductivity and mechanical stability.

  • Gas Separation Membranes: For CO₂ capture and separation.

  • Catalysis: As catalysts or catalyst supports.

  • Biomaterials: In drug delivery systems and as antimicrobial agents.

  • Smart Materials: In stimuli-responsive gels and coatings.

The ongoing research in this field continues to expand the historical and practical significance of vinylimidazolium ionic liquids, promising further innovations in materials science and beyond.

Methodological & Application

Application Notes and Protocols: 1-Vinyl-3-ethylimidazolium Bromide in Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Vinyl-3-ethylimidazolium bromide ([VEtIm][Br]) in the formulation of polymer electrolytes. The following sections detail the synthesis of the monomer and its corresponding polymer, fabrication of polymer electrolyte membranes, and key performance characteristics relevant to their application in electrochemical devices.

Introduction

Polymer electrolytes are a critical component in the development of next-generation solid-state batteries and other electrochemical devices, offering enhanced safety and design flexibility over traditional liquid electrolytes. Poly(ionic liquid)s (PILs), derived from the polymerization of ionic liquid monomers, are a promising class of materials for these applications due to their intrinsic ionic conductivity, thermal stability, and electrochemical stability. This compound is a vinyl-functionalized imidazolium-based ionic liquid monomer that can be polymerized to form poly(this compound) (P[VEtIm][Br]), a promising candidate for solid polymer electrolytes.

Synthesis Protocols

Synthesis of this compound Monomer

A common method for the synthesis of this compound is through the quaternization of 1-vinylimidazole (B27976) with bromoethane (B45996).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-vinylimidazole and bromoethane in a 1:1.2 molar ratio.

  • The reaction is typically carried out in a solvent such as ethyl acetate.

  • The mixture is stirred at an elevated temperature, for instance, 110°C, for a duration of 24-48 hours.[1]

  • As the reaction proceeds, the viscosity of the mixture will increase.

  • After the reaction is complete, the upper layer of the solvent containing unreacted reagents is decanted.

  • The resulting ionic liquid is purified by washing it multiple times with fresh ethyl acetate.

  • Any residual organic solvent is removed using a rotary evaporator.

  • The final product, a white crystalline solid, is then dried in a vacuum desiccator over a drying agent like phosphorus pentoxide.

Polymerization of this compound

Poly(this compound) can be synthesized via free radical polymerization.

Experimental Protocol:

  • Dissolve the this compound monomer in a suitable solvent, such as chloroform, in a round-bottom flask equipped with a reflux condenser and a gas inlet.

  • Purge the reaction mixture with an inert gas, like nitrogen, for approximately 20 minutes to remove any dissolved oxygen which can inhibit the polymerization.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the mixture. A typical concentration is 1 wt.% with respect to the monomer.

  • Immerse the flask in a preheated oil bath at 60°C and allow the reaction to proceed for 6 hours with continuous stirring.[1]

  • After the polymerization is complete, the polymer can be precipitated by adding the reaction mixture to a non-solvent, such as diethyl ether.

  • The precipitated polymer is then collected by filtration and dried under vacuum.

Polymer Electrolyte Membrane Fabrication

Polymer electrolyte membranes based on P[VEtIm][Br] can be fabricated using the solution casting technique. This method allows for the formation of thin, freestanding films.

Experimental Protocol:

  • Dissolve the synthesized poly(this compound) in a suitable solvent, such as dimethylformamide (DMF), to form a viscous solution.

  • If a plasticizer or a lithium salt (e.g., LiTFSI) is to be incorporated, it should be added to the polymer solution at this stage and stirred until a homogeneous mixture is obtained.

  • Pour the homogeneous solution into a flat, level petri dish or onto a glass plate.

  • Place the cast film in an oven at a controlled temperature (e.g., 60-80°C) to slowly evaporate the solvent. This process can take several hours.

  • Once the solvent has completely evaporated, a solid polymer electrolyte membrane will be formed.

  • Carefully peel the membrane from the casting surface.

  • The resulting membrane should be stored in a dry environment, such as a glovebox or a desiccator, to prevent moisture absorption.

Characterization and Performance Data

The performance of polymer electrolytes is evaluated based on their ionic conductivity, thermal stability, and electrochemical stability. The following tables summarize typical performance data for polymer electrolytes based on imidazolium (B1220033) ionic liquids.

Table 1: Ionic Conductivity of Imidazolium-Based Polymer Electrolytes

Polymer SystemIonic Liquid/SaltTemperature (°C)Ionic Conductivity (S/cm)Reference
P[VEtIm][Br] based gel electrolyteAcetonitrileRoom Temperature10⁻³ - 10⁻⁷[2]
PEMA-MgTf-BmImBr1-butyl-3-methylimidazolium bromideAmbient1.80 x 10⁻⁴[3]
PVA-CH₃COONH₄-BmImBr1-butyl-3-methylimidazolium bromideAmbient9.29 x 10⁻³[3]

Table 2: Thermal Properties of Poly(1-alkyl-3-vinylimidazolium bromide)

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (°C)Reference
Poly([C₂VIm][Br])-35 - 75-[1]
General Imidazolium-based PILs-->300[4]

Table 3: Electrochemical Stability Window of Imidazolium-Based Electrolytes

Electrolyte SystemElectrochemical Stability Window (V)Reference
1-vinyl-3-alkyl imidazolium bromide1.6 - 2.5[4]
Imidazolium-based ionic liquid with LiTFSI~4.0 - 5.0[5]

Experimental Workflows (Graphviz DOT Language)

The following diagrams illustrate the key experimental workflows described in these application notes.

Synthesis_Workflow cluster_monomer Monomer Synthesis M1 1-Vinylimidazole + Bromoethane M2 Quaternization (Ethyl Acetate, 110°C, 24-48h) M1->M2 M3 Purification (Washing with Ethyl Acetate) M2->M3 M4 Drying (Rotary Evaporation, Vacuum) M3->M4 M5 1-Vinyl-3-ethylimidazolium bromide M4->M5

Caption: Workflow for the synthesis of this compound monomer.

Polymerization_Workflow cluster_polymer Polymerization P1 [VEtIm][Br] Monomer + Chloroform P2 Nitrogen Purge P1->P2 P3 Add AIBN Initiator P2->P3 P4 Polymerization (60°C, 6h) P3->P4 P5 Precipitation (in Diethyl Ether) P4->P5 P6 Drying (Vacuum) P5->P6 P7 Poly(1-Vinyl-3-ethylimidazolium bromide) P6->P7

Caption: Workflow for the free radical polymerization of [VEtIm][Br].

Membrane_Fabrication_Workflow cluster_membrane Membrane Fabrication F1 Dissolve P[VEtIm][Br] in DMF F2 Add Lithium Salt/ Plasticizer (Optional) F1->F2 F3 Solution Casting (Petri Dish) F2->F3 F4 Solvent Evaporation (Oven, 60-80°C) F3->F4 F5 Peel and Store (Dry Environment) F4->F5 F6 Polymer Electrolyte Membrane F5->F6

Caption: Workflow for the fabrication of a P[VEtIm][Br] polymer electrolyte membrane.

Conclusion

This compound serves as a versatile monomer for the synthesis of poly(ionic liquid)-based polymer electrolytes. The protocols outlined in these notes provide a foundation for the preparation and fabrication of these materials. The performance data, while often dependent on the specific composition and processing conditions, indicate that P[VEtIm][Br]-based electrolytes have the potential for application in various electrochemical devices, particularly when optimized with plasticizers or salts to enhance ionic conductivity. Further research and characterization are encouraged to fully explore the capabilities of this promising polymer electrolyte system.

References

Application of Poly(1-Vinyl-3-ethylimidazolium bromide) in Gas Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Poly(1-vinyl-3-ethylimidazolium bromide), hereafter referred to as poly(EVIm-Br), is a polymeric ionic liquid (PIL) that has garnered significant interest in the field of gas separation. PILs, as a class of materials, combine the unique properties of ionic liquids (ILs), such as high CO2 solubility and tunable chemical structures, with the processability and mechanical stability of polymers. This makes them promising candidates for the fabrication of membranes for various gas separation applications, particularly for carbon dioxide capture.

The primary application of poly(EVIm-Br) in gas separation lies in its potential to form the selective layer of a gas separation membrane. The imidazolium (B1220033) cation in the polymer structure exhibits a strong affinity for CO2 molecules, primarily due to quadrupole-dipole interactions. This inherent CO2-philicity allows for preferential sorption of CO2 over other non-polar gases like nitrogen (N2) and methane (B114726) (CH4).

Membranes fabricated from poly(EVIm-Br) are being explored for several critical industrial separations:

  • Post-combustion CO2 Capture: Separating CO2 from N2 in flue gas from power plants to mitigate greenhouse gas emissions.

  • Natural Gas Sweetening: Removing CO2 from natural gas (primarily CH4) to meet pipeline specifications and improve the energy content of the gas.

  • Biogas Upgrading: Separating CO2 from CH4 in biogas to produce biomethane, a renewable energy source.

The separation mechanism in poly(EVIm-Br) membranes is believed to be a combination of solution-diffusion and facilitated transport. In the solution-diffusion model, gas molecules dissolve in the membrane material and diffuse through it under a partial pressure gradient. The high CO2 solubility in the imidazolium-based polymer enhances this process for CO2.

Facilitated transport, on the other hand, involves a reversible chemical reaction between the gas molecule and a carrier moiety within the membrane. In the case of poly(EVIm-Br), the interaction between CO2 and the imidazolium ring, potentially enhanced by the presence of water molecules, can facilitate the transport of CO2 across the membrane at a higher rate than other gases. This leads to both high permeability and high selectivity for CO2.

While extensive data for neat poly(EVIm-Br) membranes is still emerging in the literature, research on similar poly(vinylimidazolium)-based PILs demonstrates the significant potential of this class of materials for CO2 separation.

Data Presentation

Quantitative gas separation performance data for neat poly(this compound) membranes is not extensively consolidated in publicly available literature. The following table summarizes representative gas permeation data for a closely related vinyl-imidazolium-based PIL composite membrane to provide an indication of the expected performance. It is important to note that the performance of a specific poly(EVIm-Br) membrane can vary significantly based on factors such as molecular weight, membrane thickness, and operating conditions (temperature, pressure, and humidity).

Polymer SystemGas PairPermeability (Barrer)SelectivityTest ConditionsReference
[C4vim][Tf2N]:[Hexa(Im+)Benz][Tf2N] compositeCO2/N238.4 (CO2)23.6Not specified[1]
[C4vim][Tf2N]:[Hexa(Im+)Benz][Tf2N] compositeCO2/CH438.4 (CO2)20.2Not specified[1]

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg)

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes a common method for the synthesis of the this compound monomer.[2]

Materials:

Procedure:

  • Set up a three-necked flask equipped with a pressure-equalizing funnel and a magnetic stirrer.

  • Add a specific amount of 1-vinylimidazole to the flask.

  • Fill the pressure-equalizing funnel with bromoethane in a molar ratio of 1.2:1 to 1-vinylimidazole.

  • Slowly add the bromoethane to the 1-vinylimidazole dropwise (approximately 1 drop every 3 seconds) while stirring. The reaction is exothermic.

  • Observe the reaction mixture, which will gradually become more viscous.

  • After the complete addition of bromoethane, continue stirring the mixture for a sufficient period to ensure the reaction goes to completion.

  • Allow the product to crystallize at room temperature, yielding white crystals of this compound.

Protocol 2: Polymerization of this compound

This protocol outlines the free radical polymerization of the synthesized monomer.

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Dimethylformamide (DMF) as solvent

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

  • Precipitation solvent (e.g., cold chloroform)

  • Vacuum oven

Procedure:

  • In a flame-dried Schlenk flask, dissolve a specific amount of this compound and a catalytic amount of AIBN in DMF.

  • To remove dissolved gases, perform three freeze-pump-thaw cycles.

  • Heat the reaction mixture in an oil bath at a controlled temperature (e.g., 70 °C) for a specified duration (e.g., 24 hours) under an inert atmosphere.

  • After polymerization, purify the resulting poly(this compound) by precipitation in a suitable non-solvent, such as cold chloroform.

  • Collect the polymer and dry it under vacuum until a constant weight is achieved.

Protocol 3: Fabrication of a Poly(EVIm-Br) Gas Separation Membrane

This protocol describes the solution casting method for preparing a dense polymer membrane.

Materials:

  • Poly(this compound)

  • Suitable solvent (e.g., Dimethylformamide - DMF)

  • Glass casting plate or Petri dish

  • Leveling table

  • Vacuum oven

Procedure:

  • Prepare a homogeneous polymer solution by dissolving a specific weight percentage of poly(EVIm-Br) in a suitable solvent (e.g., 10-20 wt% in DMF). Stir the solution until the polymer is completely dissolved.

  • Place a clean, flat glass plate or Petri dish on a leveling table.

  • Carefully pour the polymer solution onto the casting surface, ensuring an even distribution.

  • Cover the casting setup to allow for slow solvent evaporation at room temperature for at least 24 hours. This slow evaporation helps in forming a dense, defect-free membrane.

  • Once a self-standing film is formed, transfer the membrane to a vacuum oven.

  • Dry the membrane under vacuum at an elevated temperature (e.g., 60-80 °C) for at least 48 hours to remove any residual solvent.

  • Carefully peel the dried membrane from the casting surface.

Protocol 4: Gas Permeation Measurement

This protocol outlines the constant-volume, variable-pressure method for determining the gas permeability and selectivity of the fabricated membrane.

Apparatus:

  • Gas permeation cell

  • Vacuum pump

  • Pressure transducers

  • Mass flow controllers

  • Gas cylinders (CO2, N2, CH4)

  • Thermostated chamber

Procedure:

  • Mount a circular sample of the prepared poly(EVIm-Br) membrane in the gas permeation cell, ensuring a good seal.

  • Evacuate the entire system, including the upstream and downstream volumes of the permeation cell, using a vacuum pump for several hours to remove any adsorbed gases from the membrane.

  • Bring the membrane to the desired experimental temperature using the thermostated chamber.

  • Introduce the first test gas (e.g., CO2) to the upstream (feed) side of the membrane at a constant pressure (e.g., 2 bar).

  • Monitor the pressure increase in the downstream (permeate) volume over time using a pressure transducer. The rate of pressure rise at steady state is used to calculate the permeability.

  • After the measurement, evacuate the system again to remove the test gas.

  • Repeat steps 4-6 for the other test gases (N2 and CH4).

  • Calculate the permeability (P) for each gas using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) where V is the permeate volume, l is the membrane thickness, A is the effective membrane area, R is the ideal gas constant, T is the absolute temperature, Δp is the pressure difference across the membrane, and dp/dt is the rate of pressure increase in the permeate volume at steady state.

  • Calculate the ideal selectivity (α) for a gas pair (e.g., CO2/N2) as the ratio of their individual permeabilities: α(CO2/N2) = P(CO2) / P(N2)

Visualizations

Caption: Chemical structure of the monomer and polymer.

Membrane_Fabrication_Workflow cluster_solution_prep Solution Preparation cluster_casting Membrane Casting cluster_drying Drying and Final Membrane polymer Poly(EVIm-Br) dissolution Dissolution with Stirring polymer->dissolution solvent Solvent (e.g., DMF) solvent->dissolution casting_solution Homogeneous Polymer Solution dissolution->casting_solution casting Casting on a Flat Surface casting_solution->casting evaporation Slow Solvent Evaporation casting->evaporation self_standing_film Self-standing Film evaporation->self_standing_film vacuum_drying Vacuum Drying self_standing_film->vacuum_drying final_membrane Dense Poly(EVIm-Br) Membrane vacuum_drying->final_membrane Facilitated_Transport_Mechanism cluster_feed Feed Side (High CO2 Partial Pressure) cluster_transport Membrane Phase cluster_permeate Permeate Side (Low CO2 Partial Pressure) CO2_feed CO2 Sorption Sorption into Membrane CO2_feed->Sorption Membrane_Surface_Feed Membrane Surface CO2_dissolved Dissolved CO2 Sorption->CO2_dissolved Interaction Reversible Interaction (CO2-Imidazolium Complex) CO2_dissolved->Interaction Imidazolium_Site Imidazolium Cation Site Imidazolium_Site->Interaction Diffusion Diffusion of Complex Interaction->Diffusion Desorption Desorption from Membrane Diffusion->Desorption CO2_permeate CO2 Desorption->CO2_permeate Membrane_Surface_Permeate Membrane Surface

References

Application Notes and Protocols for the Synthesis of Poly(1-vinyl-3-ethylimidazolium bromide) via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of poly(1-vinyl-3-ethylimidazolium bromide), denoted as poly([VEIm]Br), utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, gene therapy, and other biomedical fields.

Introduction

Poly(ionic liquid)s (PILs) are a class of polymers derived from ionic liquid monomers. They possess unique properties such as high ionic conductivity, thermal stability, and tunable solubility. Poly([VEIm]Br) is a cationic PIL that has garnered significant interest for its potential in various biomedical applications due to its biocompatibility and ability to interact with biological molecules. RAFT polymerization offers a robust and versatile method for the synthesis of well-defined poly([VEIm]Br) with controlled architectures. This protocol outlines the necessary steps for the synthesis of the [VEIm]Br monomer and its subsequent polymerization via RAFT.

Experimental Protocols

Materials
  • 1-Vinylimidazole (B27976) (≥99%)

  • Bromoethane (B45996) (≥98%)

  • Ethyl acetate (B1210297) (anhydrous, ≥99.8%)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (98%), recrystallized from methanol (B129727)

  • Chain Transfer Agent (CTA): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or O-ethyl-S-(1-phenylethyl) dithiocarbonate (CTA 1) or S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (CTA 2)

  • Methanol (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.8%)

  • Deionized (DI) water

Synthesis of this compound ([VEIm]Br) Monomer

The synthesis of the ionic liquid monomer, this compound, is a crucial first step.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-vinylimidazole (1 equivalent) in ethyl acetate.

  • Addition of Bromoethane: Slowly add bromoethane (1.1 equivalents) dropwise to the solution at room temperature while stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 24 hours. A white precipitate will form during the reaction.[2]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the white precipitate by vacuum filtration.

    • Wash the product multiple times with copious amounts of ethyl acetate to remove any unreacted starting materials.[2]

    • Dry the purified [VEIm]Br monomer under vacuum at 40°C overnight.

  • Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR spectroscopy.

RAFT Polymerization of [VEIm]Br

This protocol describes a typical RAFT polymerization of [VEIm]Br to synthesize poly([VEIm]Br). The molar ratio of monomer to chain transfer agent ([M]/[CTA]) will determine the target degree of polymerization and thus the molecular weight of the polymer. The ratio of CTA to initiator ([CTA]/[I]) influences the polymerization rate and control over the process.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of [VEIm]Br monomer, the selected RAFT agent (e.g., DDMAT), and AIBN initiator.

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the solids. The concentration of the monomer is typically in the range of 1-2 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-70°C) and stir for the specified reaction time (e.g., 6-24 hours).[4] The reaction time will depend on the target conversion.

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification of Poly([VEIm]Br):

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as diethyl ether.

    • Collect the precipitated polymer by centrifugation or filtration.

    • Redissolve the polymer in a small amount of methanol and re-precipitate it into diethyl ether. Repeat this process two more times to ensure the removal of unreacted monomer and other impurities.

    • Dry the final polymer under vacuum at 40°C until a constant weight is achieved.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Determine the polymer structure and confirm the removal of monomer.[5][6][7]

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. For poly(ionic liquid)s, aqueous GPC with a salt-containing mobile phase (e.g., 0.1 M NaNO₃) is often required to suppress ionic interactions with the column material.[8][9]

Data Presentation

The following tables summarize typical quantitative data for the RAFT polymerization of vinylimidazolium-based ionic liquids. The specific values for poly([VEIm]Br) may vary depending on the exact experimental conditions.

Table 1: RAFT Polymerization of Imidazolium-Based Ionic Liquids - Reaction Parameters

EntryMonomerRAFT Agent[M]/[CTA][CTA]/[I]SolventTemp (°C)Time (h)Ref.
1[MVIM][NTf₂]Trithiocarbonate100/1----[2]
2[EVIM][NTf₂]Trithiocarbonate400/1----[2]
3PVI-BrXanthate (CTA 1)-----[10][11][12]
4EHVI-BrXanthate (CTA 2)-----[10][11][12]

Note: [MVIM][NTf₂] = 1-methyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide; [EVIM][NTf₂] = 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide; PVI-Br = 1-(3-phenylpropyl)-3-vinylimidazolium bromide; EHVI-Br = 1-(6-ethoxycarbonylhexyl)-3-vinylimidazolium bromide.

Table 2: RAFT Polymerization of Imidazolium-Based Ionic Liquids - Polymer Characterization

EntryMonomerMn (kDa)PDI (Mw/Mn)Conversion (%)Ref.
1[MVIM][NTf₂]2.5 - 340.01.09 - 1.37-[2]
2[EVIM][NTf₂]2.1 - 450.01.10 - 1.41-[2]
3PVI-Br-< 1.4-[10][11][12]
4EHVI-Br-< 1.4-[10][11][12]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Monomer Synthesis cluster_1 RAFT Polymerization cluster_2 Polymer Purification & Characterization Monomer_Synthesis 1. Synthesis of [VEIm]Br Purification_Monomer 2. Purification Monomer_Synthesis->Purification_Monomer Characterization_Monomer 3. Characterization (NMR) Purification_Monomer->Characterization_Monomer Reaction_Setup 4. Reaction Setup ([VEIm]Br, CTA, AIBN, Solvent) Characterization_Monomer->Reaction_Setup Purified Monomer Degassing 5. Freeze-Pump-Thaw Cycles Reaction_Setup->Degassing Polymerization 6. Polymerization (60-70°C) Degassing->Polymerization Termination 7. Termination Polymerization->Termination Purification_Polymer 8. Precipitation & Washing Termination->Purification_Polymer Crude Polymer Drying 9. Drying Purification_Polymer->Drying Characterization_Polymer 10. Characterization (NMR, GPC) Drying->Characterization_Polymer

Caption: Workflow for the synthesis of poly([VEIm]Br) via RAFT polymerization.

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_termination Termination Initiator Initiator (I) Radical Primary Radical (I•) Initiator->Radical Δ Monomer Monomer (M) Radical->Monomer + M Propagating_Radical Propagating Radical (Pn•) Monomer->Propagating_Radical Pn Propagating Radical (Pn•) CTA RAFT Agent (Z-C(=S)S-R) Pn->CTA + Intermediate Intermediate Radical CTA->Intermediate Pm Dormant Species (Pm-S-C(=S)Z) Intermediate->Pm + R• Pn_term Propagating Radical (Pn•) R_radical Leaving Group Radical (R•) Monomer_add Monomer (M) R_radical->Monomer_add + M Pn_new Pn_new Monomer_add->Pn_new New Propagating Radical (Pm•) Pm_term Propagating Radical (Pm•) Pn_term->Pm_term + Dead_Polymer Dead Polymer Pm_term->Dead_Polymer

Caption: General mechanism of RAFT polymerization.

References

Application Notes and Protocols: 1-Vinyl-3-ethylimidazolium Bromide as a Functional Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Vinyl-3-ethylimidazolium bromide ([VEtIm][Br]), a versatile functional monomer, and its corresponding polymer, poly(this compound) (P[VEtIm][Br]). This document details the synthesis of the monomer and its subsequent polymerization, followed by in-depth application protocols in the fields of antimicrobial materials and drug delivery.

Synthesis and Polymerization

Synthesis of this compound Monomer

This compound can be synthesized through the quaternization of 1-vinylimidazole (B27976) with bromoethane (B45996). Both conventional and microwave-assisted methods have been reported.

Conventional Method Protocol:

  • Combine 1-vinylimidazole and bromoethane in a molar ratio of 1:1.2 in a three-necked flask equipped with a pressure-equalizing funnel.[1]

  • Slowly add the bromoethane to the 1-vinylimidazole at a rate of approximately 1 drop every 3 seconds. The reaction is exothermic, and the mixture will become increasingly viscous.[1]

  • After the addition is complete, allow the reaction to proceed for a sufficient time to ensure the complete reaction of 1-vinylimidazole.[1]

  • Let the reaction mixture stand at room temperature to allow for the complete crystallization of the product, yielding white crystals of this compound.[1]

  • Wash the resulting crystals several times with ethyl acetate (B1210297) and dry under a dynamic vacuum until a constant weight is achieved.[2]

Microwave-Assisted Method Protocol:

  • In a 100 mL single-necked round-bottom flask, dissolve 1-vinyl-3-ethylimidazole in 20 mL of water.[1]

  • Add sodium bromide and 20 mL of acetonitrile (B52724) and mix thoroughly.[1]

  • Place the flask in a microwave reactor equipped with a reflux condenser and a stirrer.[1]

  • Set the microwave power to 450W and irradiate intermittently for 30 minutes.[1]

  • After the reaction, filter the mixture and adjust the pH to 8 by adding solid NaOH in batches.[1]

  • Remove the water by rotary evaporation.[1]

  • Wash the residue multiple times with a 1:1 (v/v) mixture of ethanol (B145695) and tetrahydrofuran.[1]

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the final product as a yellow oily ionic liquid.[1]

Synthesis Workflow

cluster_synthesis Monomer Synthesis reagents 1-Vinylimidazole + Bromoethane reaction Reaction (Conventional or Microwave) reagents->reaction purification Purification (Crystallization/Washing) reaction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

Poly(this compound) can be synthesized via free radical polymerization or controlled radical polymerization techniques, such as Cobalt-Mediated Radical Polymerization (CMRP), which allows for better control over molecular weight and dispersity.

Free Radical Polymerization Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve the this compound monomer in chloroform.

  • Purge the reaction mixture with nitrogen for 20 minutes to remove oxygen.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (typically 1 wt.% with respect to the monomer).

  • Immerse the flask in an oil bath preheated to 60°C and stir for 6 hours.

  • After polymerization, precipitate the polymer in a non-solvent like diethyl ether, wash it multiple times, and dry it under a vacuum.

Cobalt-Mediated Radical Polymerization (CMRP) Protocol:

  • In a Schlenk tube, place this compound (0.5 g, 2.46 x 10⁻³ mol) and degas by applying three vacuum-argon cycles.[2]

  • Add 1.5 mL of dry and degassed methanol (B129727) and stir the mixture at 30°C.[2]

  • In a separate vial, prepare a solution of the alkyl-cobalt(III) initiator.

  • Add the initiator solution to the monomer solution to start the polymerization at 30°C.[2]

  • Monitor the monomer conversion over time by taking samples for analysis (e.g., NMR).

  • Once the desired conversion is reached, terminate the polymerization and purify the polymer by dialysis against a suitable solvent.[2]

Polymerization MethodInitiator/MediatorSolventTemperature (°C)Time (h)Molecular Weight ControlPolydispersity (Mw/Mn)
Free RadicalAIBNChloroform606LimitedBroad
CMRPAlkyl–cobalt(III) adductMethanol3033Excellent~1.05–1.06[2][3]
CMRPAlkyl–cobalt(III) adductDMF300.5GoodSide population observed[3]

Polymerization Workflow

cluster_polymerization Polymer Synthesis monomer This compound polymerization Polymerization (Free Radical or CMRP) monomer->polymerization purification Purification (Precipitation/Dialysis) polymerization->purification polymer Poly(this compound) purification->polymer cluster_antimicrobial Antimicrobial Activity Assessment polymer_sample P[VEtIm][Br] Solution mic_test MIC Determination polymer_sample->mic_test time_kill Time-Kill Assay polymer_sample->time_kill antibiofilm Anti-Biofilm Assay polymer_sample->antibiofilm results Antimicrobial Efficacy Data mic_test->results time_kill->results antibiofilm->results cluster_drug_delivery Drug Delivery System Development np_prep Nanoparticle Preparation drug_loading Drug Loading & Encapsulation np_prep->drug_loading characterization Characterization (Size, DLC, EE) drug_loading->characterization release_study In Vitro Drug Release characterization->release_study efficacy Therapeutic Efficacy release_study->efficacy cluster_cytotoxicity Cytotoxicity Evaluation cell_culture Cell Seeding polymer_treatment Treatment with P[VEtIm][Br] cell_culture->polymer_treatment mtt_assay MTT Assay polymer_treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis biocompatibility Biocompatibility Assessment data_analysis->biocompatibility cluster_antimicrobial_pathway Proposed Antimicrobial Mechanism polymer P[VEtIm][Br] (Cationic) interaction Electrostatic Interaction polymer->interaction membrane Bacterial Cell Membrane (Anionic) membrane->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Cytoplasmic Content disruption->leakage death Cell Death leakage->death

References

Application Notes and Protocols for 1-Vinyl-3-ethylimidazolium Bromide in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Role of 1-Vinyl-3-ethylimidazolium Bromide in Lithium-Ion Batteries

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound ([VEtIm][Br]) is an ionic liquid (IL) that has garnered interest in the field of lithium-ion batteries (LIBs). Its vinyl functional group allows for in-situ polymerization, which can be leveraged to form stable solid-electrolyte interphase (SEI) layers on electrode surfaces or to create solid polymer electrolytes (SPEs). These characteristics have the potential to enhance the safety and performance of LIBs by replacing volatile and flammable organic carbonate-based electrolytes. This document provides an overview of its applications, relevant data, and detailed experimental protocols.

Applications in Lithium-Ion Batteries

The primary roles of this compound in LIBs are:

  • Electrolyte Additive: When added in small quantities to conventional liquid electrolytes, the vinyl group can be electrochemically polymerized on the electrode surface. This forms a protective film that can suppress the continuous decomposition of the electrolyte, leading to improved cycling stability and coulombic efficiency. This is particularly relevant for high-voltage cathode materials.

  • Monomer for Polymeric Ionic Liquids (PILs): [VEtIm][Br] can be polymerized to form a PIL. These PILs can act as solid-state electrolytes, offering the advantages of non-flammability, low volatility, and good thermal stability, thereby enhancing the overall safety of the battery.

  • Component of Gel Polymer Electrolytes (GPEs): In combination with a polymer host (e.g., PVA, PEO) and a lithium salt, [VEtIm][Br] can form a gel polymer electrolyte. These GPEs exhibit higher ionic conductivity compared to solid polymer electrolytes while retaining a non-volatile nature.

Data Presentation

The following tables summarize key quantitative data for imidazolium-based ionic liquids in lithium-ion battery applications. It is important to note that data for the specific bromide salt is limited in the context of full cell performance; therefore, data for closely related vinyl-imidazolium and ethyl-imidazolium salts are also presented for comparative purposes.

Table 1: Electrochemical Properties of Vinyl-Imidazolium Based Electrolytes

Ionic Liquid SystemLithium SaltIonic Conductivity (S/cm)Electrochemical Stability Window (V vs. Li/Li⁺)Reference
1-ethyl-3-vinylimidazolium bis(trifluoromethanesulphonyl)imide (EVImNTf₂)1 M LiNTf₂-Good cathodic stability[1]
1-allyl-3-vinyl imidazolium (B1220033) bis(trifluoromethanesulphonyl)imide ([AVIm][TFSI]) as additive (3 wt%)1.2 M LiPF₆ in EC/EMC-Improves cycle life and rate performance[1]
1-vinyl-3-alkyl imidazolium bromide ([VAIM] Br)-Varies with alkyl chain length1.6 - 2.5[2]

Table 2: Battery Performance Metrics with Imidazolium-Based Electrolytes

Cell ConfigurationElectrolyteSpecific CapacityCoulombic EfficiencyCycle LifeReference
LiFePO₄ / Li1 M LiNTf₂ in EVImNTf₂115 mAh/g at 0.5C, 110 mAh/g at 1.0C--[1]
Graphite / Li1 M LiNTf₂ in EVImNTf₂307 mAh/g after 40 cycles94%Good cyclability[1]
LiFePO₄ / Graphite1 M LiNTf₂ in EVImNTf₂~125 mAh/g after 30 cyclesHigh-[1]
Graphite / LiCoO₂1 M LiPF₆ in EMIBF₄ + 5% VC>91 mAh/gup to 90% after 50 cyclesStable for 50 cycles[3]

Table 3: Properties of Polymer Electrolytes Incorporating Imidazolium Ionic Liquids

Polymer SystemIonic LiquidIonic Conductivity (S/cm)Mechanical Strength (MPa)Thermal Stability (°C)Reference
PVA / LiAc40% 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIm]Br)2.21 x 10⁻⁵20.40Up to 271[4]

Experimental Protocols

Synthesis of this compound ([VEtIm][Br])

This protocol is a generalized method based on common synthetic routes for similar ionic liquids.[5][6]

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place a specific amount of 1-vinylimidazole.

  • Add ethyl acetate to dissolve the 1-vinylimidazole.

  • From the dropping funnel, add bromoethane dropwise (molar ratio of 1-vinylimidazole to bromoethane of 1:1.2). The reaction is exothermic, and the mixture will become more viscous.

  • After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours to ensure the reaction goes to completion.

  • The product, this compound, will precipitate out of the ethyl acetate.

  • Filter the solid product and wash it multiple times with ethyl acetate to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum.

  • For higher purity, the product can be recrystallized from anhydrous ethanol.

Preparation of a [VEtIm][Br]-based Gel Polymer Electrolyte

This protocol describes the preparation of a gel polymer electrolyte, a common application for ionic liquids in safer batteries.

Materials:

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

  • This compound ([VEtIm][Br])

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Acetone (anhydrous)

Procedure:

  • Dry all materials in a vacuum oven before use to remove any moisture.

  • In a glovebox under an argon atmosphere, dissolve a specific weight ratio of PVDF-HFP in anhydrous acetone.

  • In a separate vial, dissolve a predetermined amount of LiTFSI and [VEtIm][Br] in anhydrous acetone.

  • Add the ionic liquid/salt solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Cast the resulting solution onto a glass plate using a doctor blade to achieve a uniform thickness.

  • Allow the solvent to evaporate slowly inside the glovebox to form a free-standing gel polymer electrolyte film.

  • Dry the film further under vacuum to remove any residual solvent.

Coin Cell Assembly and Electrochemical Testing

This protocol outlines the assembly of a 2032-type coin cell for evaluating the electrochemical performance of the prepared electrolyte.

Materials:

  • Cathode (e.g., LiFePO₄ coated on aluminum foil)

  • Anode (e.g., Lithium metal foil)

  • [VEtIm][Br]-based gel polymer electrolyte (prepared as above)

  • Celgard separator (if using a liquid electrolyte)

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

Procedure (in an argon-filled glovebox):

  • Cut the cathode, anode, and gel polymer electrolyte/separator into circular discs of appropriate diameters (e.g., 16 mm for the cathode, 18 mm for the anode and separator/GPE).

  • Place the cathode disc in the center of the bottom coin cell casing.

  • If using a liquid electrolyte, place the separator on top of the cathode and add a few drops of the electrolyte. If using the gel polymer electrolyte, place it directly onto the cathode.

  • Carefully place the lithium metal anode on top of the separator/GPE.

  • Add a spacer disk and the spring.

  • Place the top casing and crimp the coin cell using a crimping machine to ensure it is properly sealed.

Electrochemical Testing:

  • Cyclic Voltammetry (CV): Perform CV scans on the assembled cell using a potentiostat to determine the electrochemical stability window of the electrolyte. A typical voltage range would be 2.5 V to 4.5 V vs. Li/Li⁺.

  • Galvanostatic Cycling: Use a battery cycler to perform charge-discharge tests at different C-rates (e.g., C/10, C/5, 1C) to evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to study the interfacial resistance and ionic conductivity of the electrolyte.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis of [VEtIm][Br] cluster_electrolyte Gel Polymer Electrolyte Preparation cluster_cell Coin Cell Assembly & Testing start_synthesis 1-vinylimidazole + Bromoethane reaction Quaternization Reaction (Ethyl Acetate, RT) start_synthesis->reaction purification Filtration & Washing (Ethyl Acetate) reaction->purification product This compound ([VEtIm][Br]) purification->product veimbr [VEtIm][Br] product->veimbr pvdf PVDF-HFP mixing Mixing & Homogenization pvdf->mixing veimbr->mixing litfsi LiTFSI litfsi->mixing acetone Acetone acetone->mixing casting Doctor Blade Casting mixing->casting evaporation Solvent Evaporation casting->evaporation gpe GPE Film evaporation->gpe electrolyte_gpe GPE Film gpe->electrolyte_gpe cathode Cathode (e.g., LiFePO4) assembly Coin Cell Assembly (Glovebox) cathode->assembly anode Anode (Li metal) anode->assembly electrolyte_gpe->assembly testing Electrochemical Testing assembly->testing cv Cyclic Voltammetry testing->cv cycling Galvanostatic Cycling testing->cycling eis EIS testing->eis

Caption: Experimental workflow from synthesis to battery testing.

G cluster_mechanism Proposed Mechanism of [VEtIm][Br] as an Additive cluster_benefits Resulting Benefits veimbr [VEtIm][Br] in electrolyte polymerization Electrochemical Polymerization of Vinyl Group veimbr->polymerization anode Anode Surface (during initial cycles) anode->polymerization cathode Cathode Surface (high voltage) cathode->polymerization sei_film Stable, Conductive Poly-ionic Liquid SEI Layer polymerization->sei_film benefit1 Suppression of Electrolyte Decomposition sei_film->benefit1 benefit2 Improved Interfacial Stability sei_film->benefit2 benefit3 Enhanced Cycling Performance & Efficiency benefit1->benefit3 benefit2->benefit3

Caption: Mechanism of SEI formation with [VEtIm][Br] additive.

References

Surface Modification of Materials Using [VEIm]Br: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of materials using 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br). The focus is on creating biocompatible and antimicrobial surfaces for biomedical applications, including medical devices and drug delivery systems.

Introduction to [VEIm]Br for Surface Modification

This compound ([VEIm]Br) is an ionic liquid monomer that can be polymerized to form poly(this compound) (poly([VEIm]Br)). This polymer belongs to the class of poly(ionic liquid)s (PILs), which have gained significant attention for their unique properties, including high thermal stability, tunable solubility, and inherent antimicrobial activity. By grafting poly([VEIm]Br) onto the surface of materials, it is possible to impart these desirable characteristics without altering the bulk properties of the substrate.

The positively charged imidazolium (B1220033) groups in the polymer chain are believed to interact with the negatively charged cell membranes of microbes, leading to membrane disruption and cell death. Furthermore, the hydrophilic nature of the ionic liquid moieties can enhance the biocompatibility of otherwise hydrophobic materials, potentially reducing protein fouling and improving interaction with biological systems.

Applications in Biomedical Fields

The surface modification of materials with poly([VEIm]Br) offers several promising applications in the biomedical sector:

  • Antimicrobial Coatings for Medical Devices: Catheters, surgical instruments, and implants are susceptible to bacterial colonization and biofilm formation, which can lead to device-related infections.[1][2][3] A poly([VEIm]Br) coating can provide a non-leaching antimicrobial surface that actively kills bacteria upon contact.[4]

  • Enhanced Biocompatibility of Implants: Surface modification can improve the biocompatibility of implants, such as those made from titanium and its alloys, by promoting favorable interactions with host tissues and reducing the risk of rejection.[1][5] While specific data for poly([VEIm]Br) is emerging, related vinylimidazole-grafted polymers have been shown to enhance the growth of cells like Chinese hamster ovary cells.[6]

  • Drug Delivery Systems: Hydrogel coatings based on poly([VEIm]Br) can be designed for the controlled release of therapeutic agents.[7][8][9] The ionic nature of the polymer can be exploited to load and release charged drug molecules in response to specific physiological stimuli.

  • Tissue Engineering Scaffolds: Creating surfaces that promote cell adhesion and proliferation is crucial for tissue engineering. The hydrophilicity and charge of poly([VEIm]Br) surfaces can be tailored to optimize cellular interactions.

Experimental Protocols

This section details the synthesis of the [VEIm]Br monomer, its polymerization into poly([VEIm]Br], and a general protocol for grafting the polymer onto a substrate material using a "grafting from" approach.

Synthesis of this compound ([VEIm]Br) Monomer

The synthesis of [VEIm]Br involves the quaternization of 1-vinylimidazole (B27976) with an ethyl halide.

  • Materials: 1-vinylimidazole, bromoethane (B45996), ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-vinylimidazole in ethyl acetate.

    • Add a molar excess of bromoethane to the solution.

    • Stir the mixture at a moderately elevated temperature (e.g., 60-70 °C) for 24-48 hours.[10]

    • The product, [VEIm]Br, will precipitate out of the solution.

    • Filter the precipitate, wash with fresh ethyl acetate, and dry under vacuum.

    • Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm its structure and purity.

Synthesis_VEImBr cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product VIM 1-Vinylimidazole Reaction Stir at 60-70°C (24-48h) VIM->Reaction EtBr Bromoethane EtBr->Reaction Solvent Ethyl Acetate Solvent->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying VEImBr [VEIm]Br Monomer Drying->VEImBr

Caption: Synthesis workflow for this compound ([VEIm]Br).

Synthesis of poly([VEIm]Br) Homopolymer

The polymerization of [VEIm]Br can be achieved through free radical polymerization.

  • Materials: [VEIm]Br monomer, 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator, chloroform (B151607).

  • Procedure:

    • In a round-bottom flask with a reflux condenser and a nitrogen inlet, dissolve the [VEIm]Br monomer in chloroform.

    • Purge the solution with nitrogen for at least 20 minutes to remove oxygen.

    • Add the AIBN initiator (typically 1 wt.% with respect to the monomer).

    • Heat the reaction mixture in an oil bath at 60 °C for 6 hours under a nitrogen atmosphere.[10]

    • After polymerization, dilute the viscous solution with chloroform and precipitate the polymer in a non-solvent like diethyl ether.

    • Repeat the dissolution-precipitation step three times to purify the polymer.

    • Dry the resulting poly([VEIm]Br) under vacuum at 60 °C.

    • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and FTIR for structural confirmation.

Surface Modification via "Grafting From" using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol describes a general method for grafting poly([VEIm]Br) brushes from a substrate surface. The example substrate is silicon, but this can be adapted for other materials like titanium or polymers by choosing an appropriate surface initiator immobilization strategy.

  • Materials: Substrate (e.g., silicon wafer), (3-aminopropyl)triethoxysilane (APTES), 2-bromoisobutyryl bromide (BiBB), triethylamine (B128534) (TEA), anhydrous toluene (B28343), [VEIm]Br monomer, Cu(I)Br, 2,2'-bipyridyl (bpy), solvent (e.g., methanol/water mixture).

  • Procedure:

    • Substrate Cleaning and Hydroxylation:

      • Clean the silicon wafer by sonication in acetone (B3395972) and isopropanol.

      • Treat the wafer with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive).

    • Silanization with APTES:

      • Immerse the cleaned and hydroxylated wafer in a solution of APTES in anhydrous toluene to form an amine-terminated surface.

    • Initiator Immobilization:

      • React the amine-functionalized surface with BiBB in the presence of TEA in anhydrous toluene to attach the ATRP initiator.

    • Surface-Initiated ATRP of [VEIm]Br:

      • In a Schlenk flask under a nitrogen atmosphere, dissolve [VEIm]Br and bpy in a degassed methanol/water solvent mixture.

      • Add Cu(I)Br to the solution to form the catalyst complex.

      • Place the initiator-modified substrate into the reaction mixture.

      • Carry out the polymerization at a controlled temperature for a specific duration to achieve the desired polymer brush length.

      • After polymerization, remove the substrate and wash it thoroughly with the solvent to remove any non-grafted polymer and catalyst residues.

      • Dry the poly([VEIm]Br)-modified substrate under a stream of nitrogen.

SI_ATRP_Workflow Start Substrate Cleaning Cleaning & Hydroxylation Start->Cleaning Silanization Silanization with APTES Cleaning->Silanization Initiator Initiator Immobilization (BiBB) Silanization->Initiator Polymerization SI-ATRP of [VEIm]Br (Cu(I)Br/bpy) Initiator->Polymerization Washing Washing & Drying Polymerization->Washing FinalProduct Poly([VEIm]Br) Modified Surface Washing->FinalProduct

Caption: Workflow for surface modification with poly([VEIm]Br) via SI-ATRP.

Characterization of Modified Surfaces

A thorough characterization of the poly([VEIm]Br)-modified surfaces is essential to confirm successful grafting and to understand the new surface properties.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of nitrogen and bromide from the grafted polymer.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To identify the characteristic vibrational bands of the imidazolium ring and the polymer backbone.

  • Contact Angle Goniometry: To assess the surface wettability. An increase in hydrophilicity is expected after grafting.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure the thickness of the grafted polymer layer.

  • Ellipsometry: For precise measurement of the polymer brush thickness on flat, reflective substrates.

Quantitative Data and Performance Evaluation

The following tables summarize expected quantitative data based on studies of similar poly(ionic liquid) and vinylimidazole-based systems. It is important to note that these values are illustrative and actual results for poly([VEIm]Br) surfaces will depend on the specific substrate, grafting density, and polymer chain length.

Table 1: Surface Properties of Modified Materials

PropertyUnmodified Substrate (e.g., Titanium)Poly([VEIm]Br) Modified Substrate (Expected)Reference System Data
Water Contact Angle (°) 70 - 80< 40Vinylimidazole-grafted PHO showed increased hydrophilicity with grafting density.[6]
Surface Roughness (Ra, nm) Varies with polishingIncrease expected-
Polymer Brush Thickness (nm) N/A5 - 50 (tunable)-

Table 2: Antimicrobial Efficacy of Modified Surfaces

MicroorganismUnmodified Substrate (% Reduction)Poly([VEIm]Br) Modified Substrate (Expected % Reduction)Reference System Data (% Reduction)
Staphylococcus aureus< 10> 99>90% reduction for vinylimidazole-grafted PHO.[6]
Escherichia coli< 10> 99>90% reduction for vinylimidazole-grafted PHO.[6]
Candida albicans< 10> 90>90% reduction for vinylimidazole-grafted PHO.[6]

Table 3: Biocompatibility Assessment

AssayUnmodified SubstratePoly([VEIm]Br) Modified Substrate (Expected Outcome)Reference System Data
Protein Adsorption (e.g., BSA, µg/cm²) HighReduced-
Platelet Adhesion HighReducedReduced platelet adhesion on vinylimidazole-grafted PHO.[6]
Cell Viability (e.g., Fibroblasts) GoodGood to ExcellentEnhanced growth of Chinese hamster ovary cells on vinylimidazole-grafted PHO.[6]

Conclusion

The surface modification of materials with poly([VEIm]Br) presents a versatile and effective strategy for developing advanced biomedical materials with potent antimicrobial and enhanced biocompatibility properties. The protocols outlined in this document provide a foundation for researchers to explore the potential of this promising poly(ionic liquid) in a variety of applications, from infection-resistant medical devices to sophisticated drug delivery systems. Further optimization of the grafting process and extensive biological evaluation are crucial steps towards the clinical translation of this technology.

References

Application Notes and Protocols for Enzyme Stabilization Using 1-Vinyl-3-ethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of ionic liquids (ILs) as a medium for enzymatic reactions has garnered significant interest due to their unique physicochemical properties that can enhance enzyme stability and activity. 1-Vinyl-3-ethylimidazolium bromide ([VEIM]Br), a functionalized imidazolium-based ionic liquid, presents a promising avenue for enzyme stabilization. The presence of a vinyl group allows for potential polymerization, offering a versatile platform for enzyme immobilization, which can further improve stability and reusability.

These application notes provide an overview of the utility of [VEIM]Br in enzyme stabilization, with a focus on lipases and cellulases. While direct quantitative data for [VEIM]Br is emerging, the provided protocols are based on established methodologies for structurally similar imidazolium (B1220033) ionic liquids and serve as a detailed guide for researchers to adapt and optimize for their specific applications.

Principle of Enzyme Stabilization by Imidazolium Ionic Liquids

Imidazolium-based ionic liquids can stabilize enzymes through a variety of mechanisms:

  • Hydrogen Bonding and Electrostatic Interactions: The imidazolium cation can form favorable hydrogen bonds and electrostatic interactions with the enzyme's surface residues, helping to maintain its native conformation.

  • Hydrophobicity: The alkyl and vinyl substituents on the imidazolium ring contribute to the overall hydrophobicity of the ionic liquid, which can influence the hydration layer around the enzyme, a critical factor for its stability.

  • Water Activity Reduction: In non-aqueous or low-water systems, ionic liquids can reduce water activity, which can suppress aggregation and other water-dependent degradation pathways.

  • Immobilization Matrix: The vinyl group of [VEIM]Br can be polymerized to form a poly(this compound) (poly[VEIM]Br) matrix. Entrapping or covalently binding enzymes to this polymer can significantly enhance their operational stability by preventing unfolding and aggregation.

Quantitative Data Summary

Quantitative data on the effect of this compound on enzyme stability is still limited in publicly available literature. However, studies on analogous imidazolium-based ionic liquids provide valuable insights into the expected performance. The following tables summarize representative data for enzyme stability in similar environments. It is crucial to note that these values should be considered as a baseline, and specific optimization for [VEIM]Br is required.

Table 1: Representative Thermal Stability of Lipase in Imidazolium-Based Ionic Liquids

Ionic Liquid (IL) ConcentrationTemperature (°C)Half-life (h) in Aqueous BufferHalf-life (h) in IL Solution (Predicted Range for [VEIM]Br)Fold Increase (Predicted)
10% (v/v)5025 - 102.5 - 5
25% (v/v)5028 - 154 - 7.5
50% (v/v)600.52 - 54 - 10

Table 2: Representative Activity of Immobilized Cellulase (B1617823) on Polymeric Imidazolium Supports

SupportEnzyme Loading (mg/g support)Relative Activity (%)Recyclability (Activity after 5 cycles, %)
Amberlite XAD4~50100 (control)40
Poly(imidazolium)-based magnetic nanocomposite~106>120>80

Experimental Protocols

The following are detailed protocols for key experiments related to enzyme stabilization using [VEIM]Br. These are model protocols and should be adapted and optimized for specific enzymes and applications.

Protocol 1: Evaluation of Enzyme Thermal Stability in [VEIM]Br Solutions

Objective: To determine the effect of [VEIM]Br concentration on the thermal stability of an enzyme (e.g., lipase).

Materials:

  • Purified enzyme (e.g., Candida antarctica Lipase B)

  • This compound ([VEIM]Br)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Substrate solution (e.g., p-nitrophenyl palmitate for lipase)

  • Spectrophotometer

  • Thermostated water bath or incubator

Procedure:

  • Preparation of [VEIM]Br Solutions: Prepare a series of aqueous solutions of [VEIM]Br in phosphate buffer at various concentrations (e.g., 0%, 10%, 25%, 50% v/v).

  • Enzyme Incubation:

    • Dissolve the enzyme in each [VEIM]Br solution to a final concentration of 1 mg/mL.

    • Incubate the enzyme solutions at a challenging temperature (e.g., 50°C or 60°C).

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each enzyme solution.

  • Residual Activity Assay:

    • Immediately dilute the withdrawn aliquot into a fresh substrate solution to a final enzyme concentration suitable for the assay.

    • Measure the initial rate of the enzymatic reaction using a spectrophotometer by monitoring the change in absorbance at the appropriate wavelength (e.g., 410 nm for the release of p-nitrophenol).

    • The activity at time zero is considered 100%.

  • Data Analysis:

    • Calculate the relative activity at each time point for each [VEIM]Br concentration.

    • Plot the natural logarithm of the relative activity versus time.

    • Determine the first-order deactivation constant (kd) from the slope of the linear fit.

    • Calculate the half-life (t1/2) of the enzyme using the formula: t1/2 = 0.693 / kd.

Diagram: Workflow for Thermal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Activity Assay cluster_analysis Data Analysis prep_il Prepare [VEIM]Br Solutions prep_enzyme Dissolve Enzyme prep_il->prep_enzyme incubate Incubate at Elevated Temperature prep_enzyme->incubate aliquot Withdraw Aliquots at Time Intervals incubate->aliquot assay Measure Residual Activity aliquot->assay analyze Calculate Half-life assay->analyze

Caption: Workflow for determining enzyme thermal stability in [VEIM]Br solutions.

Protocol 2: Immobilization of Cellulase on Poly(this compound) Support

Objective: To immobilize cellulase on a polymeric support derived from [VEIM]Br for enhanced stability and reusability.

Materials:

  • Cellulase from Trichoderma reesei

  • This compound ([VEIM]Br)

  • A crosslinking agent (e.g., N,N'-methylenebisacrylamide)

  • A radical initiator (e.g., ammonium (B1175870) persulfate)

  • Phosphate buffer (e.g., 50 mM, pH 5.0)

  • Magnetic nanoparticles (optional, for magnetic separation)

  • Glutaraldehyde (B144438) solution (2.5% in phosphate buffer)

Procedure:

  • Synthesis of Poly[VEIM]Br Support (Example with magnetic core):

    • Disperse magnetic nanoparticles in an aqueous solution of [VEIM]Br.

    • Add the crosslinking agent and degas the solution.

    • Initiate polymerization by adding the radical initiator and heating (e.g., to 70°C) under an inert atmosphere.

    • Wash the resulting magnetic polymeric particles extensively with deionized water to remove unreacted monomers and initiator.

  • Enzyme Immobilization:

    • Suspend the poly[VEIM]Br particles in phosphate buffer.

    • Add the cellulase solution to the particle suspension.

    • Allow the enzyme to adsorb onto the support with gentle agitation for a specified time (e.g., 2-4 hours) at room temperature.

    • (Optional Covalent Attachment) After adsorption, add glutaraldehyde solution to the mixture and continue to agitate for another 2-3 hours to form covalent bonds between the enzyme and the support.

    • Wash the immobilized enzyme particles thoroughly with buffer to remove any unbound enzyme.

  • Characterization of Immobilized Enzyme:

    • Enzyme Loading: Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization using a standard protein assay (e.g., Bradford assay).

    • Activity Assay: Measure the activity of the immobilized cellulase using a standard substrate like carboxymethyl cellulose (B213188) (CMC) and monitoring the release of reducing sugars (e.g., using the dinitrosalicylic acid (DNS) method).

G cluster_synthesis Support Synthesis cluster_immobilization Immobilization cluster_characterization Characterization monomer [VEIM]Br Monomer + Crosslinker polymerization Radical Polymerization monomer->polymerization support Poly[VEIM]Br Support polymerization->support adsorption Enzyme Adsorption support->adsorption covalent Covalent Crosslinking (Optional) adsorption->covalent washing Washing covalent->washing loading Determine Enzyme Loading washing->loading activity Assay Immobilized Enzyme Activity loading->activity

Application Notes and Protocols: Electrospinning of Poly(1-vinyl-3-ethylimidazolium bromide) Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ionic liquid)s (PILs) are a class of polymers derived from ionic liquid monomers, combining the unique properties of ionic liquids with the processability of polymers. Poly(1-vinyl-3-ethylimidazolium bromide) (poly([VEIm]Br)), a member of the imidazolium-based PILs, has garnered significant interest for various biomedical applications due to its potential antimicrobial properties and biocompatibility. Electrospinning is a versatile technique for fabricating nanofibers with high surface area-to-volume ratios, making them excellent candidates for applications such as drug delivery, wound dressing, and tissue engineering. These application notes provide detailed protocols for the synthesis of poly([VEIm]Br) and the subsequent fabrication of nanofibers via electrospinning.

Materials and Equipment

Materials
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum oven

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, collector)

  • Scanning Electron Microscope (SEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Thermogravimetric Analyzer (TGA)

  • Viscometer (e.g., Brookfield viscometer)

  • Standard microbiology laboratory equipment (autoclave, incubator, sterile plates, etc.)

Experimental Protocols

Synthesis of this compound ([VEIm]Br) Monomer

A synthesis method for 1-alkyl-3-vinylimidazolium bromide, including the ethyl derivative, involves the addition of 1-vinylimidazole and the corresponding 1-alkylbromide.[1]

  • In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole and bromoethane in a 1:1.2 molar ratio.

  • Dissolve the mixture in ethyl acetate.

  • Stir the reaction mixture at 110°C for 24-48 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting product with ethyl acetate to remove any unreacted starting materials.

  • Dry the purified [VEIm]Br monomer under vacuum.

Synthesis of Poly(this compound) (poly([VEIm]Br))

The polymerization of the monomer is achieved through free radical polymerization.[1]

  • In a round-bottom flask with a gas inlet valve and a reflux condenser, dissolve the synthesized [VEIm]Br monomer in chloroform.

  • For 20 minutes, purge the reaction mixture with nitrogen gas.[1]

  • Add 1 wt.% of the radical initiator AIBN with respect to the monomer.[1]

  • Immerse the flask in an oil bath preheated to 60°C and stir for 6 hours.[1]

  • After polymerization, precipitate the polymer by adding the solution to an excess of a non-solvent like diethyl ether.

  • Collect the precipitated poly([VEIm]Br) and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Preparation of Electrospinning Solution

The properties of the electrospinning solution, such as viscosity and conductivity, are critical for successful nanofiber formation. The use of a co-solvent system, like DMF and methanol, is often necessary to achieve a stable electrospinning process and bead-free fibers.[2] The addition of a neutral polymer, such as PVP, can also aid in the formation of uniform fibers.[2]

  • Prepare a stock solution of poly([VEIm]Br) in a mixture of DMF and methanol. A common starting concentration is 20-30 wt.%.[1][2]

  • If necessary, add a neutral polymer like PVP (e.g., 4 wt.%) to the solution to increase viscosity and aid in fiber formation.[2]

  • Stir the solution for at least 24 hours to ensure complete dissolution and homogeneity.[1]

  • Measure the viscosity of the solution using a viscometer.

Electrospinning of Poly([VEIm]Br) Nanofibers

The electrospinning process parameters must be carefully controlled to obtain nanofibers with the desired morphology and diameter.

  • Load the prepared polymer solution into a syringe fitted with a metallic needle (e.g., 21-gauge).

  • Mount the syringe on a syringe pump.

  • Position the needle at a fixed distance from a grounded collector (e.g., a flat plate covered with aluminum foil or a rotating mandrel).

  • Apply a high voltage between the needle and the collector.

  • Set the flow rate of the polymer solution using the syringe pump.

  • Collect the nanofibers on the collector.

  • After electrospinning, carefully remove the nanofiber mat from the collector and dry it under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key parameters for the synthesis and electrospinning of poly([VEIm]Br) and related poly(ionic liquid)s, providing a starting point for process optimization.

Table 1: Synthesis Parameters for Poly([VEIm]Br)

ParameterValueReference
MonomerThis compound[1]
Polymerization MethodFree Radical Polymerization[1]
InitiatorAIBN (1 wt.%)[1]
SolventChloroform[1]
Temperature60 °C[1]
Time6 hours[1]

Table 2: Electrospinning Solution and Process Parameters for Imidazolium-Based PILs

ParameterRange/ValueReference
Solution Parameters
Polymer Concentration20 - 30 wt.%[1][2]
Co-polymer (PVP) Conc.4 wt.%[2]
Solvent SystemDMF/Methanol[2]
Process Parameters
Applied Voltage20 - 27 kV[1]
Flow Rate0.3 - 1.2 mL/h[1][2]
Tip-to-Collector Distance10 - 15 cm[1][2]
Collector TypeAluminum foil, Rotating mandrel[1][2]

Table 3: Influence of Electrospinning Parameters on Nanofiber Diameter (General Trends)

Parameter ChangeEffect on Nanofiber Diameter
Increase Polymer ConcentrationIncrease
Increase Solution ViscosityIncrease
Increase Solution ConductivityDecrease
Increase Applied VoltageDecrease (up to a certain point)
Increase Flow RateIncrease
Increase Tip-to-Collector DistanceDecrease (up to a certain point)

Characterization of Nanofibers

  • Morphology: The morphology and diameter of the electrospun nanofibers can be characterized using Scanning Electron Microscopy (SEM).

  • Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the poly([VEIm]Br) nanofibers.

  • Thermal Stability: The thermal stability of the nanofibers can be assessed using Thermogravimetric Analysis (TGA).

Applications

Antimicrobial Activity

Imidazolium-based PILs have demonstrated potent antimicrobial activities against a broad spectrum of bacteria and fungi.[1] The high surface area of electrospun nanofibers enhances their contact with microorganisms, potentially leading to improved antimicrobial efficacy.

Protocol for Antimicrobial Testing (Disk Diffusion Method) [3][4][5]

  • Prepare a bacterial suspension of a known concentration (e.g., 10^6 CFU/mL) of S. aureus (Gram-positive) or E. coli (Gram-negative).

  • Spread the bacterial suspension evenly onto the surface of a nutrient agar plate.

  • Cut the electrospun poly([VEIm]Br) nanofiber mat into small discs (e.g., 6 mm diameter).

  • Place the nanofiber discs onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Drug Delivery

The high porosity and large surface area of electrospun nanofiber mats make them suitable for loading and releasing therapeutic agents. Drugs can be incorporated into the nanofibers by dissolving them in the electrospinning solution. The release of the drug can be controlled by factors such as the nanofiber diameter, porosity of the mat, and the degradation rate of the polymer.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_electrospinning Electrospinning Process cluster_characterization Nanofiber Characterization cluster_application Application Testing Monomer [VEIm]Br Monomer Synthesis Polymerization Radical Polymerization of [VEIm]Br Monomer->Polymerization Purification Purification and Drying of Poly([VEIm]Br) Polymerization->Purification Solution_Prep Preparation of Electrospinning Solution Purification->Solution_Prep Electrospinning Electrospinning of Nanofibers Solution_Prep->Electrospinning Drying Drying of Nanofiber Mat Electrospinning->Drying SEM SEM (Morphology) Drying->SEM FTIR FTIR (Chemical Structure) Drying->FTIR TGA TGA (Thermal Stability) Drying->TGA Antimicrobial Antimicrobial Activity Testing Drying->Antimicrobial Drug_Delivery Drug Release Studies Drying->Drug_Delivery

Caption: Experimental workflow for the synthesis, electrospinning, and characterization of poly([VEIm]Br) nanofibers.

Logical_Relationship cluster_params Electrospinning Parameters cluster_morphology Nanofiber Properties cluster_performance Application Performance Solution_Props Solution Properties (Concentration, Viscosity, Conductivity) Fiber_Morphology Nanofiber Morphology (Diameter, Beads, Uniformity) Solution_Props->Fiber_Morphology Process_Params Process Parameters (Voltage, Flow Rate, Distance) Process_Params->Fiber_Morphology App_Performance Functional Performance (Antimicrobial Efficacy, Drug Release Rate) Fiber_Morphology->App_Performance

Caption: Logical relationship between electrospinning parameters, nanofiber properties, and application performance.

References

Application of [VEIm]Br as a Catalyst in Organic Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br), particularly in its polymerized form, poly(this compound) (poly[VEIm]Br), as a catalyst in organic synthesis. The focus is on the transesterification of glycerol (B35011) with dimethyl carbonate to produce glycerol carbonate, a valuable green chemical.

Introduction

Ionic liquids (ILs) have emerged as a versatile class of compounds with applications as solvents and catalysts in a wide range of chemical transformations. [VEIm]Br is a functionalized ionic liquid that can be polymerized to create a heterogeneous catalyst, poly[VEIm]Br. This polymeric ionic liquid (PIL) offers advantages such as high catalytic activity, thermal stability, and ease of separation and recyclability, making it a promising catalyst for green and sustainable chemistry. One of the notable applications of poly(1-alkyl-3-vinylimidazolium) bromides is in the synthesis of glycerol carbonate, a compound with significant industrial applications, including as a green solvent, an electrolyte component in lithium-ion batteries, and a precursor for polymers and surfactants.

Application: Synthesis of Glycerol Carbonate

The transesterification of glycerol, a byproduct of biodiesel production, with dimethyl carbonate (DMC) is an environmentally benign route to synthesize glycerol carbonate (GC). Poly[VEIm]Br has demonstrated high efficacy as a catalyst for this reaction.

Reaction Scheme
Quantitative Data Summary

The catalytic performance of poly(1-alkyl-3-vinylimidazolium) bromides, including the ethyl derivative, in the synthesis of glycerol carbonate is summarized in the table below.

Catalyst Loading (mol%)Temperature (°C)Glycerol Conversion (%)Glycerol Carbonate Selectivity (%)Reference
570> 90> 80[1]
1070> 90> 80[1]

Experimental Protocols

Protocol 1: Synthesis of this compound ([VEIm]Br) Monomer

This protocol describes the synthesis of the [VEIm]Br monomer, a precursor to the polymeric catalyst.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole and bromoethane in a 1:1.2 molar ratio.[2]

  • Add ethyl acetate as the solvent.

  • Stir the mixture at 110°C for 24-48 hours.[2]

  • After the reaction is complete, a biphasic mixture will form. The upper layer contains unreacted starting materials, which should be decanted.

  • The lower layer, which is the ionic liquid [VEIm]Br, should be washed three times with fresh ethyl acetate to remove any remaining impurities.

  • Remove the residual ethyl acetate using a rotary evaporator.

  • Dry the resulting [VEIm]Br in a vacuum desiccator over P₂O₅.

Protocol 2: Synthesis of poly(this compound) (poly[VEIm]Br) Catalyst

This protocol details the polymerization of the [VEIm]Br monomer to form the active catalyst.

Materials:

  • This compound ([VEIm]Br)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Dissolve the [VEIm]Br monomer in DMF in a reaction vessel.

  • Add AIBN as a radical initiator. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture at a temperature appropriate for AIBN decomposition (typically 60-80°C) and stir for a specified period (e.g., 24 hours) to allow for polymerization.

  • After polymerization, precipitate the poly[VEIm]Br by adding the reaction mixture to a non-solvent, such as diethyl ether or acetone.

  • Collect the solid polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.

Protocol 3: Catalytic Synthesis of Glycerol Carbonate

This protocol outlines the use of poly[VEIm]Br as a catalyst for the transesterification of glycerol with dimethyl carbonate.

Materials:

  • Glycerol

  • Dimethyl carbonate (DMC)

  • poly(this compound) (poly[VEIm]Br) catalyst

Procedure:

  • In a round-bottom flask, charge glycerol, dimethyl carbonate, and the poly[VEIm]Br catalyst. A typical molar ratio of DMC to glycerol is 3:1.[3] The catalyst loading can be varied, for example, between 5 and 10 mol% based on glycerol.[1]

  • Heat the reaction mixture to 70°C with vigorous stirring.[1]

  • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction (indicated by the consumption of glycerol), cool the reaction mixture to room temperature.

  • Separate the solid poly[VEIm]Br catalyst from the reaction mixture by filtration or centrifugation.

  • The liquid phase contains the glycerol carbonate product and unreacted dimethyl carbonate. The excess DMC and the methanol (B129727) byproduct can be removed by distillation under reduced pressure to yield the purified glycerol carbonate.

  • The recovered poly[VEIm]Br catalyst can be washed with a suitable solvent (e.g., methanol or acetone), dried, and reused in subsequent reaction cycles. Studies have shown that the catalyst can be reused for at least two cycles without a significant loss in activity.

Visualizations

Below are diagrams illustrating the experimental workflow and the proposed reaction mechanism.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_recycling Catalyst Recycling Monomer_Synthesis Synthesis of [VEIm]Br Monomer Polymerization Polymerization to poly[VEIm]Br Monomer_Synthesis->Polymerization Reaction_Setup Reaction Setup: Glycerol, DMC, poly[VEIm]Br Polymerization->Reaction_Setup Transesterification Transesterification (70°C) Reaction_Setup->Transesterification Product_Isolation Product Isolation: Filtration & Distillation Transesterification->Product_Isolation Catalyst_Recovery Catalyst Recovery Product_Isolation->Catalyst_Recovery Catalyst_Reuse Catalyst Reuse Catalyst_Recovery->Catalyst_Reuse Catalyst_Reuse->Reaction_Setup

Caption: Workflow for the synthesis, application, and recycling of poly[VEIm]Br catalyst.

Reaction_Mechanism Glycerol Glycerol Intermediate1 Activated Glycerol (Hydrogen Bonding) Glycerol->Intermediate1 DMC Dimethyl Carbonate Intermediate2 Nucleophilic Attack DMC->Intermediate2 Catalyst Imidazolium Cation (poly[VEIm]Br) Catalyst->Intermediate1 activates Intermediate1->Intermediate2 attacks Intermediate3 Tetrahedral Intermediate Intermediate2->Intermediate3 Methanol_Elimination Methanol Elimination Intermediate3->Methanol_Elimination Glycerol_Carbonate Glycerol Carbonate Methanol_Elimination->Glycerol_Carbonate Methanol Methanol Methanol_Elimination->Methanol

Caption: Proposed mechanism for the transesterification of glycerol with DMC.

References

Application Notes and Protocols for Cellulose Processing Using 1-Vinyl-3-ethylimidazolium Bromide ([Veim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as promising green solvents for the dissolution and processing of cellulose (B213188), a recalcitrant biopolymer with a highly crystalline structure. Among these, functionalized ionic liquids such as 1-Vinyl-3-ethylimidazolium bromide ([Veim]Br) offer unique possibilities due to the presence of a polymerizable vinyl group. This functional group allows for in-situ polymerization and the creation of novel cellulose-based composite materials with tailored properties. While extensive research exists for other imidazolium-based ILs, this document provides a generalized framework for the application of [Veim]Br in cellulose processing, drawing upon established methodologies for similar ionic liquids.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including conventional heating and microwave-assisted synthesis. A general synthetic route involves the quaternization of 1-vinylimidazole (B27976) with bromoethane (B45996).[1][2]

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole and bromoethane in a 1:1.2 molar ratio.[2] Ethyl acetate (B1210297) can be used as a solvent.[2]

  • Reaction Conditions: The mixture is stirred and heated. For instance, the reaction can be carried out at 110°C for 24-48 hours.[2] Microwave irradiation can significantly reduce the reaction time.[1]

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting product can be recrystallized from a suitable solvent like anhydrous ethanol (B145695) to obtain the purified this compound.[1]

Cellulose Dissolution in [Veim]Br

Experimental Protocol for Cellulose Dissolution:

  • Pre-treatment of Cellulose: Dry the cellulose (e.g., microcrystalline cellulose or pulp) in a vacuum oven to remove moisture, which can significantly affect dissolution efficiency.

  • Dissolution:

    • Add the dried cellulose to [Veim]Br in a sealed vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture.

    • Heat the mixture with stirring. Typical dissolution temperatures for other imidazolium-based ILs range from 80°C to 120°C.[3]

    • The time required for complete dissolution will vary depending on the cellulose source, particle size, and concentration. Visual inspection for the disappearance of solid particles indicates complete dissolution.

Table 1: Comparison of Cellulose Solubility in Various Imidazolium-Based Ionic Liquids (Hypothetical Data for [Veim]Br)

Ionic LiquidCationAnionCellulose Solubility (wt%)Temperature (°C)Notes
[EMIM]OAc1-Ethyl-3-methylimidazolium (B1214524)AcetateUp to 27Room TemperatureHigh dissolution capacity.[4]
[BMIM]Cl1-Butyl-3-methylimidazoliumChloride~10-25100Widely studied for cellulose processing.[5]
[AMIM]Cl1-Allyl-3-methylimidazoliumChlorideHigh100Effective for dissolving cellulose.[6]
[Veim]Br 1-Vinyl-3-ethylimidazolium Bromide 5-15 (Estimated) 100 Expected to be a viable solvent, but requires experimental validation.

Regeneration of Cellulose

Cellulose can be regenerated from the [Veim]Br solution by introducing a non-solvent, which causes the cellulose to precipitate. Water is a common and effective non-solvent for this purpose.[6]

Experimental Protocol for Cellulose Regeneration:

  • Precipitation: Slowly add the cellulose-[Veim]Br solution to a vigorously stirred bath of a non-solvent (e.g., deionized water, ethanol, or acetone). The cellulose will precipitate out.

  • Washing: The regenerated cellulose is then thoroughly washed with the non-solvent to remove any residual ionic liquid.

  • Drying: The washed cellulose can be dried using various methods, such as air-drying, freeze-drying, or solvent exchange, to obtain different morphologies (e.g., films, fibers, or aerogels).

Characterization of Regenerated Cellulose

The properties of the regenerated cellulose can be analyzed using various techniques to understand the impact of the dissolution and regeneration process.

Table 2: Typical Characterization Techniques for Regenerated Cellulose

PropertyAnalytical TechniqueInformation Obtained
Crystallinity X-ray Diffraction (XRD)Determines the crystalline structure (e.g., transformation from Cellulose I to Cellulose II).[7]
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Identifies functional groups and confirms the removal of the ionic liquid.[8]
Morphology Scanning Electron Microscopy (SEM)Visualizes the surface and cross-sectional morphology of the regenerated material.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluates the thermal degradation behavior of the cellulose.
Molecular Weight Gel Permeation Chromatography (GPC)Measures the molecular weight distribution and assesses any degradation of the cellulose polymer.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cellulose Processing

The following diagram illustrates the general workflow for processing cellulose using this compound.

G cluster_synthesis [Veim]Br Synthesis cluster_processing Cellulose Processing cluster_polymerization In-situ Polymerization (Potential Application) S1 1-Vinylimidazole S3 Reaction (Quaternization) S1->S3 S2 Bromoethane S2->S3 S4 Purification S3->S4 S5 This compound ([Veim]Br) S4->S5 P1 Dissolution in [Veim]Br S5->P1 C1 Cellulose (e.g., Microcrystalline) C1->P1 P2 Cellulose-[Veim]Br Solution P1->P2 P3 Regeneration (Addition of Non-solvent) P2->P3 Poly1 Initiator Addition & Polymerization P2->Poly1 P4 Washing & Drying P3->P4 P5 Regenerated Cellulose (Fibers, Films, etc.) P4->P5 P2_poly Cellulose-[Veim]Br Solution Poly2 Cellulose-Poly([Veim]Br) Composite Poly1->Poly2

Caption: Workflow for cellulose processing using [Veim]Br.

Mechanism of Cellulose Dissolution in Imidazolium-Based Ionic Liquids

The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the disruption of the extensive hydrogen-bonding network within the cellulose structure.

G cluster_cellulose Cellulose Structure cluster_il Ionic Liquid ([Veim]Br) cluster_dissolution Dissolution Process Cellulose Cellulose Chains with Inter- and Intramolecular Hydrogen Bonds Disruption Disruption of H-bonds Cellulose->Disruption Cation [Veim]+ Solvation Solvation of Cellulose Chains Cation->Solvation Anion Br- Anion->Disruption Disruption->Solvation

Caption: Cellulose dissolution mechanism in ionic liquids.

Potential Applications in Drug Development

The use of [Veim]Br for cellulose processing opens up several possibilities in the field of drug development:

  • Controlled Release Systems: Regenerated cellulose matrices can be loaded with active pharmaceutical ingredients (APIs) for controlled and sustained drug release. The porosity and morphology of the regenerated cellulose can be tuned by controlling the regeneration parameters.

  • Novel Excipients: Cellulose-based materials derived from this process can be explored as novel excipients in pharmaceutical formulations.

  • Bioactive Composites: The vinyl functionality of [Veim]Br allows for the in-situ polymerization to form cellulose-poly([Veim]Br) composites. These composites could be designed to have specific properties, such as mucoadhesion or antimicrobial activity, which are beneficial for drug delivery applications.

Conclusion

While this compound is a promising functionalized ionic liquid for cellulose processing, further experimental research is required to establish detailed protocols and fully characterize its performance. The generalized methodologies presented here, based on established knowledge of similar ionic liquids, provide a solid foundation for researchers to begin exploring the potential of [Veim]Br in creating advanced cellulose-based materials for various applications, including drug development. It is recommended that initial studies focus on optimizing the dissolution and regeneration parameters and characterizing the resulting materials to build a comprehensive understanding of this novel solvent system.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Vinyl-3-ethylimidazolium Bromide ([VEIm]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 1-Vinyl-3-ethylimidazolium bromide ([VEIm]Br).

Frequently Asked Questions (FAQs)

Q1: What are the common physical characteristics of crude this compound?

Crude [VEIm]Br is often obtained as a white, off-white, or yellowish powder or crystalline solid.[1][2] It can also present as a viscous or oily liquid, which may crystallize upon standing at room temperature.[3][4] The coloration typically indicates the presence of impurities.

Q2: What are the likely impurities in my crude [VEIm]Br?

Common impurities may include unreacted starting materials such as 1-vinylimidazole (B27976) and bromoethane, as well as byproducts from side reactions.[2] Discoloration (yellow to brown) can be due to trace impurities or degradation products. For ionic liquids in general, residual halides from the synthesis can also be an impurity concern.

Q3: Which solvents are suitable for purifying [VEIm]Br?

Based on synthesis procedures, several solvents can be used for washing and recrystallization. Ethyl acetate (B1210297) is frequently used for washing the crude product.[2] Other solvent systems mentioned include a mixture of ethanol (B145695) and tetrahydrofuran (B95107) (1:1 volume ratio) for washing.[3] For recrystallization, anhydrous ethanol has been suggested for similar compounds.[3] [VEIm]Br is generally soluble in polar solvents like water, ethanol, and acetonitrile.[5]

Q4: Can I use activated charcoal to decolorize my [VEIm]Br?

Yes, treatment with decolorizing charcoal is a common method for removing colored impurities from ionic liquids.[6] The process typically involves dissolving the crude product in a solvent (like water), adding activated charcoal, heating the mixture, and then filtering to remove the charcoal.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Crude product is a viscous oil instead of a solid. Residual solvent from the synthesis. Presence of impurities lowering the melting point.1. Ensure all solvent has been removed under reduced pressure. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by placing it in a cold bath/refrigerator. 3. Proceed with a washing protocol using a solvent in which the ionic liquid has low solubility (e.g., ethyl acetate) to remove impurities.
The purified product is still yellow or discolored. Incomplete removal of colored impurities. Thermal degradation.1. Repeat the washing steps with fresh, cold solvent. 2. Consider a recrystallization step from a suitable solvent like anhydrous ethanol. 3. For persistent color, dissolve the product in water, treat with activated charcoal, filter, and remove the water under vacuum.[6]
Low yield after purification. The ionic liquid has some solubility in the washing solvent. Mechanical losses during transfers and filtration.1. Ensure the washing solvent is pre-chilled to minimize product loss. 2. Use the minimum amount of solvent necessary for effective washing. 3. Perform washes quickly and ensure complete transfer of the product at each step.
Product is hygroscopic and difficult to handle. Inherent property of many ionic liquids.1. Handle the purified product in a dry atmosphere (e.g., glove box or under an inert gas like nitrogen or argon). 2. Dry the final product thoroughly under high vacuum.

Purification Solvents for [VEIm]Br

Solvent Purpose Reference
Ethyl AcetateWashing[2]
Ethanol/Tetrahydrofuran (1:1)Washing[3]
Anhydrous EthanolRecrystallization[3]
WaterDissolution for Charcoal Treatment[6]

Detailed Experimental Protocol: Purification by Washing

This protocol describes a general procedure for the purification of crude this compound by washing with ethyl acetate.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Beaker or flask

  • Spatula

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Place the crude [VEIm]Br powder into a clean beaker or flask.

  • Chill a container of ethyl acetate in an ice bath.

  • Add a small volume of the cold ethyl acetate to the crude product. The amount should be sufficient to form a slurry.

  • Stir the slurry vigorously with a spatula for 5-10 minutes. This helps to dissolve impurities without significantly dissolving the desired product.

  • Set up a Buchner funnel with filter paper over a vacuum flask and apply vacuum.

  • Quickly pour the slurry onto the filter paper.

  • Wash the collected solid on the filter paper with several small portions of cold ethyl acetate.

  • Continue to pull a vacuum through the solid for 10-15 minutes to help evaporate the residual ethyl acetate.

  • Transfer the purified white powder to a clean, pre-weighed watch glass or petri dish.

  • Dry the product under high vacuum until a constant weight is achieved to ensure all solvent is removed. The resulting product should be a white to off-white crystalline solid.[2]

Purification Workflow Diagram

PurificationWorkflow A Crude [VEIm]Br (Yellowish Powder/Oil) B Add Cold Ethyl Acetate to form a Slurry A->B C Stir Vigorously (5-10 min) B->C D Vacuum Filtration (Buchner Funnel) C->D E Wash Solid with Cold Ethyl Acetate D->E H Filtrate (Contains Impurities) D->H F Dry Solid Under High Vacuum E->F G Pure [VEIm]Br (White Crystalline Solid) F->G

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Optimizing 1-Vinyl-3-ethylimidazolium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Vinyl-3-ethylimidazolium bromide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common method involves the quaternization of 1-vinylimidazole (B27976) with bromoethane (B45996).[1] An alternative two-step microwave-assisted method involves the reaction of 1-vinyl-3-ethylimidazole with sodium bromide.

Q2: My reaction mixture becomes very thick and difficult to stir. Is this normal?

A2: Yes, it is common for the reaction mixture to become viscous as the ionic liquid product is formed.[1] This is a positive indication that the reaction is proceeding. Ensuring efficient mechanical stirring is crucial to maintain a homogeneous reaction mixture.

Q3: The reaction is highly exothermic. How can I control the temperature?

A3: The reaction between 1-vinylimidazole and bromoethane is known to be exothermic.[1] To control the temperature, it is recommended to add the bromoethane dropwise, at a controlled rate (e.g., 1 drop every 3 seconds), to the 1-vinylimidazole.[1] Using a three-necked flask setup allows for controlled addition and monitoring. For larger scale reactions, an ice bath may be necessary to dissipate the heat effectively.

Q4: What are the potential side reactions I should be aware of?

A4: The primary side reaction of concern is the potential for dialkylation, where the N-alkylated imidazole (B134444) product reacts further with the alkylating agent to form an imidazolium (B1220033) salt. This is more likely to occur with prolonged reaction times or at elevated temperatures. C-alkylation at the C2 position of the imidazole ring is also a possibility, though generally less common. At very high temperatures, thermal decomposition of the product can occur, leading to the formation of alkyl bromides and alkylimidazoles.

Q5: How can I purify the final product?

A5: Purification typically involves washing the crude product with a suitable solvent to remove unreacted starting materials. Ethyl acetate (B1210297) is commonly used for this purpose.[2] The product can be purified by washing it three times with the solvent. Recrystallization from anhydrous ethanol (B145695) can also be employed to obtain a purer, crystalline product. After washing or recrystallization, the residual solvent is typically removed using a rotary evaporator, and the final product is dried under vacuum.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Insufficient reaction time or temperature. - Impure starting materials.- Monitor the reaction progress using techniques like TLC or NMR. - Increase the reaction time or temperature, but be mindful of potential side reactions at higher temperatures. - Ensure the purity of 1-vinylimidazole and bromoethane before starting the reaction.
Product is an Oil Instead of a Solid - Presence of impurities. - Residual solvent.- Thoroughly wash the product with ethyl acetate to remove unreacted starting materials. - Perform recrystallization from anhydrous ethanol. - Ensure complete removal of solvents by drying under high vacuum.
Discolored (Yellow or Brown) Product - High reaction temperature leading to decomposition. - Presence of impurities from starting materials.- Carefully control the reaction temperature, especially during the exothermic addition of bromoethane. - Purify the starting materials if they are discolored. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Isolating the Product - Product is highly soluble in the washing solvent. - Product has not fully precipitated or crystallized.- Use a solvent in which the product has low solubility for washing (e.g., ethyl acetate). - Cool the reaction mixture to induce crystallization. - If the product is an oil, try triturating with a non-polar solvent to induce solidification.

Optimizing Reaction Yield: Data Summary

The following table summarizes key reaction parameters and their impact on the yield of this compound and similar ionic liquids. Please note that direct comparative data for all parameters is limited in the available literature.

Parameter Condition Solvent Yield Notes
Method Conventional HeatingEthyl Acetate>99%Reaction of 1-vinylimidazole and 1-alkylbromides at 110°C for 24-48 hours yielded almost quantitative results for a series of analogous ionic liquids.[2]
Microwave IrradiationAcetonitrile (B52724)/WaterHighMicrowave-assisted synthesis significantly reduces reaction times, offering a faster route to the product. Specific yield percentages were not provided.
Molar Ratio (1-vinylimidazole:bromoethane) 1:1.2Not SpecifiedHighA slight excess of the alkylating agent (bromoethane) is commonly used to ensure complete conversion of the 1-vinylimidazole.[1]
Temperature 110 °CEthyl Acetate>99%High temperatures can increase the reaction rate but also risk thermal decomposition and side reactions if not properly controlled.[2]
Solvent Ethyl Acetate-HighA common solvent for this synthesis, facilitating the reaction and subsequent purification.[2]
Acetonitrile-HighUsed in microwave-assisted synthesis, indicating its suitability for this reaction.

Detailed Experimental Protocols

Method 1: Conventional Synthesis

This protocol is adapted from a general procedure for the synthesis of 1-alkyl-3-vinylimidazolium bromides.[2]

Materials:

  • 1-vinylimidazole

  • Bromoethane

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-vinylimidazole and ethyl acetate.

  • Slowly add bromoethane to the flask in a 1.2 molar excess relative to the 1-vinylimidazole.

  • Heat the mixture to 110°C and stir for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate or form a separate liquid layer.

  • Remove the upper layer of solvent containing unreacted starting materials.

  • Wash the resulting ionic liquid product three times with fresh ethyl acetate.

  • Remove the residual ethyl acetate using a rotary evaporator.

  • Dry the final product under high vacuum to obtain pure this compound.

Method 2: Microwave-Assisted Synthesis

This protocol is based on a microwave-assisted method for imidazolium halide ionic liquid synthesis.

Materials:

  • 1-vinylimidazole

  • Bromoethylamine hydrobromide (as an alternative starting material for a related synthesis) or bromoethane

  • Acetonitrile

  • Microwave reactor with reflux condenser and stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine 1-vinylimidazole and bromoethane in acetonitrile.

  • Place the vessel in the microwave reactor.

  • Set the microwave power to 400W and irradiate intermittently for approximately 15 minutes, while monitoring the reaction progress.

  • After the reaction is complete, evaporate the acetonitrile under reduced pressure.

  • The crude product can then be purified by recrystallization from anhydrous ethanol to yield a white, waxy solid.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the conventional synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Combine 1-vinylimidazole and bromoethane in ethyl acetate start->reactants reaction Heat at 110°C with stirring (24-48h) reactants->reaction cooling Cool to room temperature reaction->cooling separation Separate product layer from solvent cooling->separation washing Wash product with fresh ethyl acetate (3x) separation->washing evaporation Remove residual solvent via rotary evaporation washing->evaporation drying Dry under high vacuum evaporation->drying end Pure this compound drying->end

Caption: Conventional synthesis workflow.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_tree Troubleshooting Decision Tree for Synthesis start Problem Observed low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product check_conditions Check reaction time and temperature low_yield->check_conditions optimize_purification Optimize washing and recrystallization steps impure_product->optimize_purification check_temp Was reaction temperature too high? impure_product->check_temp yes1 Yes check_conditions->yes1 no1 No check_conditions->no1 check_reagents Verify starting material purity yes2 Yes check_reagents->yes2 solution3 Improve purification protocol optimize_purification->solution3 no2 No check_temp->no2 solution1 Increase time/temp cautiously yes1->solution1 no1->check_reagents solution2 Purify starting materials yes2->solution2 solution4 Reduce reaction temperature no2->solution4

Caption: Troubleshooting common synthesis issues.

References

Technical Support Center: [VEIm]Br Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of [VEIm]Br in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Q: My [VEIm]Br polymerization reaction has a very low or no yield. What are the potential causes and how can I fix it?

A: Low or no polymer yield is a common issue in free-radical polymerization. Several factors could be responsible:

  • Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization.[1] Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by purging the reaction mixture with an inert gas like nitrogen or argon for an extended period or by using freeze-pump-thaw cycles.[1] Additionally, the monomer itself may contain inhibitors from its synthesis or storage. Consider passing the monomer through a column of basic alumina (B75360) to remove any acidic inhibitors.

  • Improper Initiator Concentration: The amount of initiator used is crucial. While a higher initiator concentration might seem like it would increase the yield, an excessive amount can lead to shorter polymer chains and potentially lower overall conversion.[1] The optimal concentration is typically in the range of 0.5-1.0 wt.% with respect to the monomer.[1]

  • Inactive Initiator: The initiator, such as AIBN or BPO, can decompose over time, especially if not stored correctly. It is recommended to recrystallize the initiator before use.[1] For instance, AIBN can be recrystallized from methanol (B129727).[1]

  • Incorrect Solvent Choice: The choice of solvent can influence the polymerization kinetics. For AIBN, dimethylformamide (DMF) is a suitable solvent, while for water-soluble initiators like 4,4'-Azobis(4-cyanovaleric acid) (ACVA), water can be used.[1]

Issue 2: High Polydispersity Index (PDI)

Q: The resulting poly([VEIm]Br) has a high polydispersity index (PDI). How can I achieve a more controlled polymerization?

A: A high PDI indicates a broad distribution of polymer chain lengths, which is characteristic of conventional free-radical polymerization. To achieve a lower PDI and better control over the molecular weight, consider employing controlled radical polymerization techniques:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile method for controlling the polymerization of a wide range of monomers, including ionic liquids.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined polymers.

  • Cobalt-Mediated Radical Polymerization (CMRP): CMRP has been successfully used for the controlled polymerization of [VEIm]Br, yielding polymers with low dispersities (Mw/Mn ≈ 1.05–1.06).[2]

These controlled polymerization techniques can lead to the formation of block copolymers and other advanced polymer architectures.[2][3]

Issue 3: Inconsistent Polymerization Results

Q: I am observing significant batch-to-batch variation in my [VEIm]Br polymerization. What could be the reason for this inconsistency?

A: Inconsistent results often stem from subtle variations in experimental conditions. To ensure reproducibility, pay close attention to the following:

  • Monomer Purity: The purity of the [VEIm]Br monomer is critical. Impurities can act as inhibitors or chain transfer agents, affecting the polymerization rate and the properties of the final polymer. Ensure a consistent purification method for your monomer.

  • Solvent Quality: The solvent should be of high purity and free of water and other impurities, as these can interfere with the polymerization reaction.

  • Temperature Control: Free-radical polymerization is sensitive to temperature. The rate of initiator decomposition and propagation are both temperature-dependent. Maintain a constant and uniform temperature throughout the reaction.

  • Deoxygenation Procedure: Ensure that your deoxygenation procedure is consistent and effective for each reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental setup for the free-radical polymerization of [VEIm]Br?

A1: A standard setup involves a reaction flask (e.g., a Schlenk flask) equipped with a magnetic stirrer, a condenser, and an inlet for inert gas. The reaction is typically carried out under a nitrogen or argon atmosphere to exclude oxygen. The flask is heated in a temperature-controlled oil bath.

Q2: Which initiators are commonly used for [VEIm]Br polymerization?

A2: Common free-radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The choice of initiator may depend on the solvent and the desired reaction temperature.

Q3: What are suitable solvents for [VEIm]Br polymerization?

A3: Solvents such as dimethylformamide (DMF) and methanol (MeOH) have been used for the polymerization of [VEIm]Br.[2] The choice of solvent can affect the polymerization rate and the properties of the resulting polymer.[2]

Q4: How can I characterize the synthesized poly([VEIm]Br)?

A4: The resulting polymer can be characterized by a variety of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI).[2]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[4]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of [VEIm]Br

This protocol provides a general procedure for the free-radical polymerization of [VEIm]Br using AIBN as the initiator.

  • Monomer Purification: If necessary, purify the [VEIm]Br monomer by recrystallization or by passing it through a column of basic alumina to remove inhibitors.

  • Reaction Setup: Place the desired amount of [VEIm]Br and AIBN (typically 0.5-1.0 wt.% relative to the monomer) in a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired solvent (e.g., DMF) to the flask.

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[1] Alternatively, bubble inert gas (N₂ or Ar) through the solution for 30-60 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir the reaction mixture for the specified time.

  • Termination and Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum until a constant weight is achieved.

Data Summary

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator ([AIBN])Monomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Low (e.g., 0.1 mol%)LowerHigherHigher
Optimal (e.g., 0.5-1.0 wt%)HighModerateModerate
High (e.g., >2 wt%)HighLowerCan be broader

Note: This table represents general trends in free-radical polymerization. Actual values will depend on specific reaction conditions.

Visualizations

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition RM Initiated Monomer (R-M•) R->RM Addition M Monomer ([VEIm]Br) M->RM RM2 Growing Polymer Chain (R-M_n•) RM3 Elongated Chain (R-M_{n+1}•) RM2->RM3 Addition M2 Monomer M2->RM3 RM4 Growing Chain 1 RM6 Growing Chain 3 P Polymer RM4->P Combination RM5 Growing Chain 2 RM5->P P2 Two Polymer Chains RM6->P2 Disproportionation RM7 Growing Chain 4 RM7->P2 ExperimentalWorkflow start Start monomer_prep Monomer ([VEIm]Br) Purification start->monomer_prep reaction_setup Reaction Setup (Flask, Stirrer, Inert Gas) monomer_prep->reaction_setup deoxygenation Deoxygenation (Freeze-Pump-Thaw or Purging) reaction_setup->deoxygenation polymerization Polymerization (Heating and Stirring) deoxygenation->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation purification Filtration, Washing, and Drying precipitation->purification characterization Polymer Characterization (NMR, GPC, DSC, FTIR) purification->characterization end End characterization->end TroubleshootingFlowchart rect rect start Low/No Polymer Yield? check_inhibitors Checked for Inhibitors? (Oxygen, Monomer Purity) start->check_inhibitors Yes check_initiator Initiator Concentration and Activity OK? check_inhibitors->check_initiator Yes solution_inhibitors Solution: Deoxygenate thoroughly (Freeze-Pump-Thaw, Inert Gas). Purify monomer. check_inhibitors->solution_inhibitors No check_conditions Reaction Conditions (Temp., Solvent) Correct? check_initiator->check_conditions Yes solution_initiator Solution: Optimize initiator conc. (0.5-1.0 wt%). Recrystallize initiator. check_initiator->solution_initiator No solution_conditions Solution: Verify temperature and solvent choice. check_conditions->solution_conditions No success Problem Solved check_conditions->success Yes solution_inhibitors->check_inhibitors solution_initiator->check_initiator solution_conditions->check_conditions

References

Technical Support Center: Enhancing Ionic Conductivity of [VEIm]Br-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br)-based electrolytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving ionic conductivity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the ionic conductivity of [VEIm]Br-based electrolytes?

A1: The ionic conductivity of [VEIm]Br-based electrolytes is primarily influenced by several factors:

  • Ion Mobility: The ease with which the [VEIm]⁺ and Br⁻ ions can move through the electrolyte matrix.

  • Charge Carrier Concentration: The number of free ions available to conduct charge.

  • Viscosity of the Medium: Lower viscosity generally facilitates higher ion mobility.

  • Temperature: Higher temperatures typically increase ion mobility and, consequently, ionic conductivity.

  • Presence of a Polymer Matrix: In the case of polymer electrolytes, the segmental motion of the polymer chains plays a crucial role in ion transport.

  • Additives: The addition of plasticizers or other solvents can significantly alter the electrolyte's properties and enhance conductivity.

Q2: How does the addition of a plasticizer improve the ionic conductivity of poly([VEIm]Br)-based electrolytes?

A2: Plasticizers are low molecular weight substances that, when added to a polymer electrolyte, increase the amorphous phase of the polymer. This increased amorphousness enhances the segmental motion of the polymer chains, which in turn facilitates the movement of ions through the polymer matrix, leading to higher ionic conductivity. Common plasticizers for polymer electrolytes include ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and dimethylformamide (DMF).

Q3: What is the effect of temperature on the ionic conductivity of [VEIm]Br-based electrolytes?

A3: The ionic conductivity of [VEIm]Br-based electrolytes is temperature-dependent and generally increases with rising temperature. This relationship can often be described by the Arrhenius or Vogel-Tammann-Fulcher (VTF) equation. The increased thermal energy at higher temperatures leads to greater ion mobility and faster polymer segmental motion in polymer electrolytes, both of which contribute to enhanced conductivity.

Q4: Can water be used to improve the ionic conductivity of [VEIm]Br-based electrolytes?

A4: Yes, the presence of water can significantly increase the ionic conductivity of [VEIm]Br electrolytes. Water has a high dielectric constant and low viscosity, which can help to dissociate the ion pairs and provide a more fluid medium for ion transport. However, it is crucial to consider the electrochemical stability window of your system, as the presence of water can limit the operating voltage.

Troubleshooting Guide: Low Ionic Conductivity

This guide provides a structured approach to diagnosing and resolving issues of low ionic conductivity in your [VEIm]Br-based electrolyte systems.

dot

Caption: Troubleshooting flowchart for low ionic conductivity.

Strategies for Improving Ionic Conductivity

The following diagram illustrates the interconnected strategies for enhancing the ionic conductivity of [VEIm]Br-based electrolytes.

dot

Strategies_for_Conductivity_Improvement Core Improving Ionic Conductivity of [VEIm]Br Electrolytes Plasticizers Addition of Plasticizers Core->Plasticizers Temperature Temperature Control Core->Temperature Composition Electrolyte Composition Core->Composition Gel_Formation Gel/Polymer Formation Core->Gel_Formation Plasticizers->Gel_Formation enhances EC Ethylene Carbonate (EC) Plasticizers->EC PC Propylene Carbonate (PC) Plasticizers->PC DMF Dimethylformamide (DMF) Plasticizers->DMF Temperature->Gel_Formation affects Composition->Plasticizers influences choice of IL_Concentration [VEIm]Br Concentration Composition->IL_Concentration Solvent_Choice Solvent Selection (e.g., water, methanol) Composition->Solvent_Choice

Caption: Strategies to enhance ionic conductivity.

Quantitative Data Summary

The following table summarizes the impact of various modifications on the ionic conductivity of imidazolium-based polymer electrolytes. While specific data for [VEIm]Br with a wide range of plasticizers is limited in publicly available literature, the data presented for analogous systems provide a strong indication of the expected trends.

Electrolyte SystemPlasticizer (wt%)Temperature (°C)Ionic Conductivity (S/cm)
Poly(vinyl alcohol) (PVA) with 1-butyl-3-methylimidazolium bromide60Ambient9.29 x 10⁻³
Poly(ethyl methacrylate) (PEMA) with 1-butyl-3-methylimidazolium bromide40Ambient1.80 x 10⁻⁴
Poly(ethylene oxide) (PEO)-LiTf with Al₂O₃15 (EC+PC)Room Temp.1.2 x 10⁻⁴
Poly(ethylene carbonate) (PEC) with LiTFSI14 (PC)201.3 x 10⁻³
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) with EMIMTFSI80301.10 x 10⁻⁴

Experimental Protocols

Protocol 1: Preparation of a Plasticized Poly([VEIm]Br) Gel Electrolyte Film

This protocol describes the preparation of a gel polymer electrolyte film based on poly(this compound) plasticized with ethylene carbonate (EC).

Materials:

  • This compound ([VEIm]Br)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (or other suitable radical initiator)

  • Ethylene Carbonate (EC)

  • Dimethylformamide (DMF) (as solvent)

  • Polytetrafluoroethylene (PTFE) dish

Procedure:

  • Polymer Synthesis: In a round-bottom flask, dissolve a specific amount of [VEIm]Br monomer in a suitable solvent like chloroform.

  • Purge the solution with an inert gas (e.g., Nitrogen or Argon) for 20-30 minutes to remove oxygen.

  • Add the radical initiator (e.g., AIBN, typically 1 wt% with respect to the monomer).

  • Heat the mixture at a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN) for a specified duration (e.g., 6-24 hours) under an inert atmosphere to polymerize the [VEIm]Br.

  • After polymerization, precipitate the polymer by adding the solution to a non-solvent (e.g., diethyl ether).

  • Filter and dry the resulting poly([VEIm]Br) under vacuum to a constant weight.

  • Gel Electrolyte Preparation: Dissolve a known weight of the synthesized poly([VEIm]Br) and a desired weight percentage of the plasticizer (e.g., ethylene carbonate) in a minimal amount of a volatile solvent like DMF.

  • Stir the mixture at room temperature until a homogeneous, viscous solution is obtained.

  • Cast the solution into a PTFE dish.

  • Evaporate the solvent slowly in a vacuum oven at a slightly elevated temperature (e.g., 60-80 °C) for 24 hours to form a free-standing gel electrolyte film.

  • Store the resulting film in a desiccator to prevent moisture absorption before characterization.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for measuring the ionic conductivity of a prepared polymer electrolyte film.

Equipment:

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module

  • Electrochemical cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area

  • Calipers or a micrometer for measuring film thickness

  • Temperature-controlled chamber

Procedure:

  • Sample Preparation: Cut a circular piece of the polymer electrolyte film with a diameter slightly larger than the electrodes.

  • Measure the thickness of the film at several points using calipers or a micrometer and calculate the average thickness (l).

  • Cell Assembly: Sandwich the polymer electrolyte film between the two blocking electrodes in the electrochemical cell. Ensure good contact between the film and the electrodes to minimize interfacial resistance. The area of the electrode (A) should be known.

  • Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • EIS Measurement:

    • Connect the electrochemical cell to the potentiostat.

    • Set the EIS parameters:

      • Frequency Range: Typically from 1 MHz down to 0.1 Hz or 1 Hz.

      • AC Amplitude: A small perturbation voltage, typically 10 mV, to ensure a linear response.

      • DC Potential: Usually set to the open-circuit potential (OCP).

    • Run the EIS experiment.

  • Data Analysis:

    • The obtained data is typically plotted as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z'). In some cases, a semicircle is observed, and the intercept of the semicircle with the real axis at the high-frequency end represents Rb.

    • Calculate the ionic conductivity (σ) using the following equation: σ = l / (Rb × A) where:

      • σ is the ionic conductivity (S/cm)

      • l is the thickness of the electrolyte film (cm)

      • Rb is the bulk resistance (Ω)

      • A is the area of the electrode (cm²)

  • Repeat the measurement at different temperatures to study the temperature dependence of ionic conductivity.

Technical Support Center: Scaling Up 1-Vinyl-3-ethylimidazolium Bromide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of 1-Vinyl-3-ethylimidazolium bromide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when moving from laboratory to larger-scale production.

Issue 1: Uncontrolled Exothermic Reaction

  • Question: My reaction is generating a significant amount of heat, and the temperature is difficult to control. What should I do?

  • Answer: The reaction between 1-vinylimidazole (B27976) and bromoethane (B45996) is known to be exothermic[1][2]. On a larger scale, heat dissipation becomes a critical challenge.

    • Immediate Actions:

      • If safe, immediately cease the addition of bromoethane.

      • Enhance cooling by using an ice bath or a more efficient cooling system.

      • If the reaction continues to accelerate, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

    • Preventative Measures for Future Batches:

      • Slower Addition Rate: Reduce the rate of bromoethane addition. A controlled dropwise addition is crucial[1][2].

      • Lower Reaction Temperature: Start the reaction at a lower temperature to better manage the exotherm.

      • Use of a Solvent: Performing the reaction in a suitable solvent can help to dissipate heat more effectively.

      • Semi-Batch Process: For larger scales, a semi-batch approach where one reactant is added portion-wise allows for better temperature control.

Issue 2: High Viscosity of the Reaction Mixture

  • Question: The reaction mixture is becoming extremely viscous, making stirring difficult. Why is this happening and how can I mitigate it?

  • Answer: An increase in viscosity is a common observation during the synthesis of this compound as the product is formed[1][2].

    • Immediate Actions:

      • Ensure your stirring apparatus is robust enough to handle the increased viscosity.

      • A moderate increase in temperature might temporarily reduce viscosity, but this must be balanced with the risk of accelerating the exothermic reaction.

    • Process Optimization:

      • Solvent Use: The most effective way to control viscosity is to conduct the reaction in a solvent. Acetonitrile has been used in related syntheses[1]. The choice of solvent should be carefully considered based on its boiling point, and ability to dissolve both reactants and product.

      • Concentration: Adjusting the concentration of reactants can also help manage viscosity.

Issue 3: Product Discoloration

  • Question: The final product has a yellow or brownish tint. What causes this and how can I obtain a colorless product?

  • Answer: Discoloration in ionic liquids is often due to impurities from the starting materials or side reactions during synthesis.

    • Potential Causes:

      • Impurities in the 1-vinylimidazole or bromoethane.

      • Side reactions at elevated temperatures.

    • Purification Methods:

      • Activated Charcoal: Treatment with activated charcoal is a common method for removing colored impurities from ionic liquids[3]. The ionic liquid is typically dissolved in a solvent like acetone, stirred with charcoal, and then filtered[3].

      • Alumina (B75360)/Silica (B1680970) Gel: Passing a solution of the ionic liquid through a pad of alumina or silica gel can also remove colored impurities[4].

      • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent, such as anhydrous ethanol, can be an effective purification method[1].

Issue 4: Low Yield and Purity

  • Question: My yield is lower than expected, and I'm concerned about the purity of the final product. How can I improve this?

  • Answer: Low yield and purity can result from incomplete reactions, side reactions, or inefficient purification.

    • Improving Yield:

      • Molar Ratio: Ensure an appropriate molar ratio of reactants. A slight excess of the more volatile reactant, bromoethane (e.g., 1:1.2 of 1-vinylimidazole to bromoethane), is often used to drive the reaction to completion[1][2].

      • Reaction Time: Allow sufficient reaction time for the conversion to be complete[1][2].

    • Improving Purity:

      • Purification of Starting Materials: Ensure the purity of 1-vinylimidazole and bromoethane before use.

      • Effective Purification of the Product: Multiple purification steps may be necessary. For larger scales, methods like melt crystallization can be highly effective for achieving ultra-high purity ionic liquids[5]. Washing with a suitable solvent can also remove unreacted starting materials[6].

Issue 5: Unwanted Polymerization

  • Question: I suspect my this compound is polymerizing during storage or synthesis. How can I prevent this?

  • Answer: The vinyl group in this compound makes it susceptible to polymerization, which can be initiated by heat, light, or radical initiators[7][8].

    • Prevention during Synthesis:

      • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize polymerization initiated by oxygen.

    • Prevention during Storage:

      • Cool and Dark Environment: Store the product in a cool, dark place.

      • Inhibitors: Consider adding a radical inhibitor, such as phenothiazine, for long-term storage, especially if the product is to be used as a monomer[9].

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: The most common method is the direct quaternization of 1-vinylimidazole with bromoethane. This reaction is typically carried out by the controlled addition of bromoethane to 1-vinylimidazole. The reaction is exothermic and the product often becomes viscous as it forms[1][2]. Microwave-assisted synthesis has also been reported, which can significantly reduce reaction times[1].

Q2: What are the key safety precautions to consider when scaling up the production?

A2: The primary safety concern is the management of the exothermic reaction. Ensure adequate cooling capacity and have a contingency plan for a runaway reaction. Bromoethane is a volatile and harmful chemical, so proper ventilation and personal protective equipment are essential.

Q3: How can I purify this compound at a larger scale?

A3: For kilogram-scale production, several purification methods can be employed:

  • Washing/Extraction: Washing the crude product with a solvent in which the impurities are soluble but the ionic liquid is not (e.g., ethyl acetate) can be effective[6].

  • Sorbent Treatment: Using activated charcoal, alumina, or silica can remove colored and other impurities[3][4]. This is often done by stirring the ionic liquid (dissolved in a suitable solvent) with the sorbent, followed by filtration.

  • Melt Crystallization: For high-purity requirements, melt crystallization is a scalable and efficient technique for purifying ionic liquids[5].

Q4: What is the thermal stability of this compound?

Q5: Can I use a solvent for the synthesis? If so, which one is recommended?

A5: Yes, using a solvent is highly recommended for larger-scale synthesis to help control the exotherm and manage viscosity. Acetonitrile has been used in the synthesis of related compounds and is a suitable choice[1]. Ethyl acetate (B1210297) has also been used as a solvent in which the reactants are soluble but the ionic liquid product is not, facilitating its separation[6]. The choice of solvent will depend on the specific process requirements.

Quantitative Data

The following table summarizes relevant quantitative data. Note that specific data for the scaled-up production of this compound is limited in publicly available literature; therefore, data for analogous compounds and processes are included for reference.

ParameterValueCompound/ProcessCitation
Heat of Reaction (ΔHr) -96 kJ/mol1-Butyl-3-methylimidazolium bromide synthesis[13]
Thermal Decomposition Begins around 200°C (473 K)1-Ethyl-3-methylimidazolium (B1214524) bromide[10]
Molar Ratio 1 : 1.21-vinylimidazole : bromoethane[1][2]

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Conventional Heating)

This protocol is adapted from literature procedures for small-scale synthesis[1][2].

Materials:

  • 1-vinylimidazole

  • Bromoethane

  • Three-necked round-bottom flask

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water)

Procedure:

  • Place a known amount of 1-vinylimidazole into the three-necked flask equipped with a magnetic stir bar.

  • Place bromoethane in the dropping funnel, typically in a 1.2 molar excess relative to the 1-vinylimidazole.

  • Cool the flask containing 1-vinylimidazole in the cooling bath.

  • Begin stirring the 1-vinylimidazole and slowly add the bromoethane from the dropping funnel at a controlled rate (e.g., 1 drop every 3 seconds)[1].

  • Maintain the reaction temperature with the cooling bath to manage the exotherm.

  • As the reaction progresses, the mixture will become more viscous.

  • After the addition of bromoethane is complete, continue stirring for a period to ensure the reaction goes to completion.

  • The crude product can then be purified. If it is a solid at room temperature, it may crystallize upon standing[1][2].

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reactant1 1-Vinylimidazole Reaction Quaternization Reaction (Controlled Addition & Cooling) Reactant1->Reaction Reactant2 Bromoethane Reactant2->Reaction Purification Crude Product Isolation Reaction->Purification Washing Washing with Solvent (e.g., Ethyl Acetate) Purification->Washing Charcoal Decolorization (Activated Charcoal) Washing->Charcoal Drying Drying under Vacuum Charcoal->Drying Product Pure this compound Drying->Product

Caption: A flowchart illustrating the general workflow for the synthesis and purification of this compound.

ExothermTroubleshooting Troubleshooting Exothermic Reactions Start Exothermic Reaction Detected StopAddition Stop Reactant Addition Start->StopAddition IncreaseCooling Increase Cooling StopAddition->IncreaseCooling Controlled Is Temperature Controlled? IncreaseCooling->Controlled Dilute Dilute with Cold, Inert Solvent Controlled->Dilute No Resume Resume with Slower Addition Controlled->Resume Yes Review Review Process for Future Batches: - Slower Addition - Lower Temperature - Use of Solvent Dilute->Review Resume->Review

Caption: A decision tree for managing an unexpected exothermic event during synthesis.

References

storage and handling recommendations for 1-Vinyl-3-ethylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of 1-Vinyl-3-ethylimidazolium bromide. It includes troubleshooting for common experimental issues and frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide

Researchers may occasionally encounter issues during the handling and use of this compound. This guide provides solutions to common problems.

Problem: The compound has formed clumps or appears moist.

  • Possible Cause: The compound is hygroscopic and has absorbed moisture from the atmosphere.

  • Solution:

    • Handle the material under an inert atmosphere (e.g., in a glovebox with nitrogen or argon).

    • Dry the compound under a vacuum. The precise temperature and duration will depend on the extent of moisture absorption. Gentle heating may be applied, but monitor for any signs of degradation.

    • For future prevention, always store the compound in a tightly sealed container in a desiccator or a dry, inert environment.

Problem: The compound has changed color (e.g., yellowing).

  • Possible Cause: This may indicate degradation due to exposure to air, light, or impurities. It could also be a result of a reaction with an incompatible substance.

  • Solution:

    • Review the handling procedure to ensure no contact with incompatible materials such as strong oxidizing agents or bases.[1]

    • Ensure the compound is stored away from light and heat sources.

    • If purity is critical for your application, consider purifying the ionic liquid, for example, by recrystallization.

    • If the discoloration is significant, it is advisable to use a fresh batch of the compound to ensure the reliability of your experimental results.

Problem: Inconsistent or unexpected experimental results.

  • Possible Cause: This could be due to the degradation of the compound, the presence of impurities, or improper handling.

  • Solution:

    • Verify the purity of the this compound using appropriate analytical techniques (e.g., NMR, FTIR).

    • Ensure all glassware and equipment are scrupulously clean and dry before use.

    • Re-evaluate the experimental protocol to check for any potential sources of contamination or procedural errors.

    • Always use personal protective equipment (PPE), including gloves and safety glasses, to prevent contamination of the sample.[1][2]

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the recommended storage conditions for this compound?

    • A: It should be stored at moderate temperatures in a dry, well-ventilated area.[1] Some suppliers recommend refrigeration at 2-8 °C for long-term stability.[3] Always keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Q2: Is this compound sensitive to light or air?

    • A: While specific data on light sensitivity is limited in the provided results, it is good practice for all reactive chemicals to be stored away from direct light. The compound is hygroscopic and should be protected from moisture. Handling under an inert atmosphere is recommended for sensitive applications.

  • Q3: What is the shelf-life of this compound?

    • A: The shelf-life can vary depending on the supplier and storage conditions. For a similar compound, a shelf life of 12 months was noted when stored under nitrogen and refrigerated.[5] It is best to refer to the certificate of analysis provided by the manufacturer for a specific expiration date.

Handling and Safety

  • Q4: What personal protective equipment (PPE) should be worn when handling this compound?

    • A: Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[1][2] Work in a well-ventilated area or under a chemical fume hood.[1]

  • Q5: What materials are incompatible with this compound?

    • A: Avoid contact with strong oxidizing agents and bases.[1]

  • Q6: What should I do in case of a spill?

    • A: In case of a spill, avoid dust formation.[1] Collect the spilled material and place it in a sealed container for disposal.[1] Ensure the area is well-ventilated. Avoid washing the spillage into water courses.[1]

Technical Properties

  • Q7: What are the decomposition products of this compound?

    • A: High temperatures can lead to decomposition, generating corrosive and toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1]

Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Storage Temperature Moderate temperatures; 2-8 °C recommended for long-term storage.[1][3]
Atmosphere Dry, well-ventilated area. Inert atmosphere (e.g., nitrogen) for sensitive applications.[1][5]
Incompatible Substances Strong oxidizing agents, bases.[1]

Experimental Workflow & Troubleshooting Logic

G Troubleshooting Workflow for this compound cluster_storage Storage & Initial Observation cluster_troubleshooting Troubleshooting Path cluster_clumped Issue: Clumped/Moist cluster_color Issue: Discoloration cluster_results Issue: Inconsistent Results cluster_resolution Resolution start Start: Receive/Use Compound observe Observe Physical State start->observe clumped Compound is Clumped observe->clumped Is it clumped? color_change Compound Discolored observe->color_change Is it discolored? bad_results Inconsistent Experimental Results observe->bad_results Are results inconsistent? dry Dry under vacuum clumped->dry store_properly Store in desiccator/glovebox dry->store_properly proceed Proceed with Experiment store_properly->proceed check_handling Review handling for contaminants color_change->check_handling check_storage Check storage conditions (light/heat) color_change->check_storage purify Consider purification check_handling->purify check_storage->purify purify->proceed check_purity Verify compound purity (NMR, etc.) bad_results->check_purity review_protocol Review experimental protocol bad_results->review_protocol check_purity->proceed Purity OK reorder Use Fresh Batch check_purity->reorder Purity Low review_protocol->proceed Protocol OK

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: 1-Vinyl-3-ethylimidazolium bromide ([VEIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing water and impurities from 1-Vinyl-3-ethylimidazolium bromide ([VEIM]Br).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in [VEIM]Br typically arise from its synthesis. These include residual water, unreacted starting materials such as 1-vinylimidazole (B27976) and bromoethane, and byproducts from side reactions. The hygroscopic nature of many ionic liquids also makes water a prevalent impurity absorbed from the atmosphere.

Q2: Why is it crucial to remove water from [VEIM]Br?

A2: Water can significantly affect the physicochemical properties of ionic liquids, including their viscosity, density, conductivity, and stability. In many applications, such as in electrochemistry or as reaction media, the presence of water can interfere with experimental results and the performance of the ionic liquid.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of [VEIM]Br can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is highly effective for identifying residual starting materials and other organic impurities.[1] Fourier-Transform Infrared (FTIR) spectroscopy can also be used for characterization.[1][2] The water content can be accurately determined using Karl Fischer titration.

Q4: What is the general appearance of pure this compound?

A4: Pure this compound is typically a white to yellow powder or a viscous liquid.[3][4] A significant deviation from this appearance, such as a very dark color, may indicate the presence of impurities.

Troubleshooting Guides

Issue 1: Presence of Water in [VEIM]Br

Symptoms:

  • Inaccurate or inconsistent results in water-sensitive applications.

  • Lower than expected viscosity.

  • Broad peak around 3400 cm⁻¹ in the FTIR spectrum.

Potential Causes:

  • Incomplete drying after synthesis.

  • Absorption of atmospheric moisture during storage or handling.

Solutions:

MethodExperimental ProtocolTypical Efficiency
High-Vacuum Drying Place the [VEIM]Br sample in a Schlenk flask or a vacuum oven. Heat the sample gently (e.g., 70-100°C) under high vacuum (< 1 mbar) for several hours (e.g., 24 h) until a constant weight is achieved.[1]Can significantly reduce water content, often to ppm levels.
Freeze-Drying (Lyophilization) Dissolve the ionic liquid in a small amount of a suitable solvent (if solid) or use it directly. Freeze the sample using liquid nitrogen and then apply a high vacuum. The frozen solvent/water will sublime, leaving behind the dry ionic liquid. This method is particularly useful for removing trapped water.[5]Effective for achieving very low water content.
Azeotropic Distillation Mix the [VEIM]Br with a solvent that forms an azeotrope with water (e.g., toluene, n-butyl acetate).[6] Heat the mixture to distill off the azeotrope, thereby removing the water. The solvent can then be removed under vacuum.Efficient for removing larger quantities of water. The choice of entrainer is crucial to avoid contamination.[6]
Molecular Sieves Add activated 3Å or 4Å molecular sieves to the [VEIM]Br.[7] Allow them to remain in the ionic liquid for an extended period (e.g., 24-48 hours) with occasional agitation. The sieves will adsorb water. It is important to use sieves that do not introduce new impurities.[7]Good for removing trace amounts of water.
Issue 2: Presence of Unreacted Starting Materials or Organic Impurities

Symptoms:

  • Extra peaks in the ¹H NMR or ¹³C NMR spectrum corresponding to 1-vinylimidazole or bromoethane.

  • Discoloration of the ionic liquid.

  • Unusual odor.

Potential Causes:

  • Incomplete reaction during synthesis.

  • Improper work-up and purification post-synthesis.

Solutions:

MethodExperimental Protocol
Solvent Washing/Extraction Wash the [VEIM]Br sample multiple times with a solvent in which the ionic liquid is insoluble or poorly soluble, but the impurities are soluble. Ethyl acetate (B1210297) is commonly used for this purpose.[4][8][9] Vigorously stir the ionic liquid with the solvent, then allow the layers to separate and decant the solvent layer. Repeat this process 3-5 times.
Recrystallization If the [VEIM]Br is a solid, it can be purified by recrystallization from a suitable solvent system. One method involves using anhydrous ethanol.[3] Dissolve the ionic liquid in a minimum amount of hot solvent and then allow it to cool slowly to form crystals, leaving impurities in the mother liquor.
Activated Carbon Treatment To remove colored impurities, the [VEIM]Br can be dissolved in a suitable solvent and treated with activated carbon.[5] Stir the mixture for a period, then filter off the activated carbon. The solvent is then removed under vacuum.

Experimental Protocols

Protocol 1: Purification of [VEIM]Br by Solvent Washing

  • Place the synthesized [VEIM]Br (typically a viscous liquid or powder) in a round-bottom flask.

  • Add ethyl acetate in a volume approximately 2-3 times that of the ionic liquid.

  • Stir the mixture vigorously for 30 minutes at room temperature.

  • Stop stirring and allow the mixture to stand. The denser ionic liquid will settle at the bottom.

  • Carefully decant or pipette off the upper ethyl acetate layer, which contains unreacted starting materials and non-polar impurities.

  • Repeat steps 2-5 at least three times.

  • After the final wash, place the flask under high vacuum to remove any residual ethyl acetate. Gentle heating (e.g., 40-50°C) can facilitate this process.

Protocol 2: Drying of [VEIM]Br using a High-Vacuum Line

  • Transfer the purified [VEIM]Br to a Schlenk flask.

  • Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Slowly open the flask to the vacuum to avoid vigorous bubbling.

  • Once the initial outgassing has subsided, the flask can be gently heated in an oil bath to 70-80°C.

  • Continue drying under high vacuum for at least 24 hours, or until the water content, as determined by Karl Fischer titration, is below the desired threshold.

Visualizations

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions cluster_drying_methods Drying Techniques cluster_purification_methods Purification Techniques Problem [VEIM]Br Fails Quality Control Water Water Contamination Problem->Water Impurities Organic Impurities / Unreacted Precursors Problem->Impurities Drying Drying Methods Water->Drying Purification Purification Methods Impurities->Purification Vacuum High-Vacuum Drying Drying->Vacuum FreezeDry Freeze-Drying Drying->FreezeDry Azeotrope Azeotropic Distillation Drying->Azeotrope Sieves Molecular Sieves Drying->Sieves Washing Solvent Washing Purification->Washing Recrystal Recrystallization Purification->Recrystal Carbon Activated Carbon Purification->Carbon

Caption: Troubleshooting workflow for purifying this compound.

G cluster_input Input cluster_process Purification Process cluster_qc Quality Control cluster_output Output Crude_VEIMBr Crude [VEIM]Br Wash Solvent Washing (e.g., Ethyl Acetate) Crude_VEIMBr->Wash Dry High-Vacuum Drying Wash->Dry Analysis Purity Analysis (NMR, Karl Fischer) Dry->Analysis Pure_VEIMBr Pure, Dry [VEIM]Br Analysis->Pure_VEIMBr

Caption: Experimental workflow for the purification and drying of [VEIM]Br.

References

controlling the molecular weight distribution of poly([VEIm]Br)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(1-vinyl-3-ethylimidazolium bromide), or poly([VEIm]Br). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in controlling the molecular weight distribution of your polymer.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for controlling the molecular weight and polydispersity of poly([VEIm]Br)?

A1: The most effective methods for achieving good control over the molecular weight (Mn) and a narrow molecular weight distribution (low polydispersity index, PDI) of poly([VEIm]Br) are controlled radical polymerization (CRP) techniques. The two most commonly employed and well-documented methods for vinyl imidazolium (B1220033) salts are:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile technique that allows for the synthesis of polymers with predetermined molecular weights and low PDIs.[1][2][3] The control is achieved by using a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that utilizes a transition metal catalyst (typically copper-based) to control the polymerization.[4] It is known for producing well-defined polymers with controlled architectures.

Conventional free radical polymerization can also be used, but it generally offers poor control over the molecular weight and results in polymers with high PDI.[4]

Q2: How does the monomer-to-initiator ratio affect the molecular weight of poly([VEIm]Br)?

A2: In a controlled polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the initial monomer concentration to the initial initiator concentration ([M]₀/[I]₀) and the monomer conversion.[3] Therefore, to obtain a higher molecular weight polymer, you should increase the monomer-to-initiator ratio. Conversely, a lower ratio will result in a lower molecular weight polymer.

Q3: What is a typical polydispersity index (PDI) value for poly([VEIm]Br) synthesized by controlled radical polymerization?

A3: For poly([VEIm]Br) and similar poly(N-vinylimidazolium salt)s synthesized via RAFT polymerization, PDI values are typically below 1.4.[2][3] With optimized conditions, it is possible to achieve even lower PDIs, approaching 1.1. In ATRP of ionic liquid monomers, PDIs can also be well-controlled, often falling below 1.3.[4] A PDI value close to 1 indicates a more uniform distribution of polymer chain lengths.

Q4: Can I use conventional free radical polymerization to synthesize poly([VEIm]Br)?

A4: Yes, you can use conventional free radical polymerization. However, this method does not provide good control over the polymer's molecular weight and its distribution, leading to a high polydispersity index (PDI).[4] For applications where well-defined polymer architecture is crucial, controlled radical polymerization techniques like RAFT or ATRP are strongly recommended.

Troubleshooting Guide

Issue 1: High Polydispersity Index (PDI > 1.5)

Possible Causes:

  • Inefficient Chain Transfer Agent (CTA) in RAFT: The chosen CTA may not be suitable for the polymerization of vinylimidazolium salts.

  • Presence of Impurities: Oxygen or other impurities in the reaction mixture can act as inhibitors or lead to side reactions, broadening the molecular weight distribution.

  • High Initiator Concentration: An excessively high initiator concentration relative to the CTA can lead to a higher number of chains initiated by the primary radicals, resulting in poor control.

  • High Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a broader PDI.[5]

  • Solvent Effects in ATRP: The polarity of the solvent can affect the stability and activity of the copper catalyst complex, potentially leading to a loss of control.[4]

Solutions:

  • Optimize CTA for RAFT: Xanthate-type CTAs, such as O-ethyl-S-(1-phenylethyl) dithiocarbonate, have proven effective for vinylimidazolium salts.[2]

  • Thorough Degassing: Ensure all reagents and the reaction vessel are thoroughly deoxygenated before starting the polymerization. Techniques like freeze-pump-thaw cycles are highly effective.[1]

  • Adjust Initiator-to-CTA Ratio: A typical ratio of [CTA]/[Initiator] for RAFT is between 2 and 10.

  • Lower Reaction Temperature: Conduct the polymerization at the lowest effective temperature to minimize termination reactions.

  • Solvent Selection for ATRP: Use solvents that are known to be compatible with ATRP of ionic liquids. In some cases, the ionic liquid monomer itself can act as the solvent.

Issue 2: Low Monomer Conversion

Possible Causes:

  • Insufficient Initiator: The amount of initiator may not be sufficient to achieve high conversion within the desired timeframe.

  • Low Reaction Temperature: The polymerization rate might be too slow at the chosen temperature.

  • Presence of Inhibitors: Residual oxygen or other impurities can inhibit the polymerization.

  • Poor Initiator Efficiency in ATRP: The initiation from the alkyl halide might be slow compared to propagation.

Solutions:

  • Increase Initiator Concentration: While maintaining a suitable [CTA]/[Initiator] ratio in RAFT, a slight increase in the overall initiator amount can improve conversion.

  • Increase Reaction Temperature: Gradually increasing the temperature can enhance the polymerization rate. However, be mindful of the potential for increased side reactions and a higher PDI.

  • Purify Monomer and Solvents: Ensure all components of the reaction are free from inhibitors. Passing the monomer through a column of basic alumina (B75360) can remove acidic impurities.

  • Optimize Initiator/Catalyst System in ATRP: For ATRP of vinylbenzyl imidazolium salts, a bromide-based initiator is often more effective.[6]

Issue 3: Bimodal or Multimodal Molecular Weight Distribution

Possible Causes:

  • Slow Initiation in RAFT: If the initiation of new chains is slow compared to the chain transfer process, it can lead to a population of dead or slowly activating chains.

  • Chain Transfer to Solvent or Monomer: Side reactions involving chain transfer to other species in the reaction mixture can result in new polymer chains with different growth rates.

  • Incomplete Chain Activation in ATRP: If the activation of the dormant polymer chains by the catalyst is not efficient, it can lead to a mixture of active and inactive chains.

Solutions:

  • Choose a More Efficient Initiator: Select an initiator with a decomposition rate that is appropriate for the chosen reaction temperature and CTA.

  • Select an Appropriate Solvent: Use a solvent that is known to have a low chain transfer constant.

  • Ensure Homogeneous Catalyst Solution in ATRP: Make sure the copper catalyst and ligand are fully dissolved and form a homogeneous solution before initiating the polymerization.

Data Presentation

The following tables summarize the effect of key reaction parameters on the molecular weight (Mn) and polydispersity index (PDI) of poly(N-vinylimidazolium salt)s based on literature data.

Table 1: Effect of Monomer to Chain Transfer Agent ([M]/[CTA]) Ratio on Molecular Weight and PDI in RAFT Polymerization of a Vinylimidazolium Salt.

[M]/[CTA] RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)Reference
5011,00010,5001.35[2]
10022,00020,8001.38[2]
20044,00041,5001.42[2]

Data is illustrative and based on typical results for RAFT polymerization of N-vinylimidazolium salts.

Table 2: Effect of Initiator Concentration on Molecular Weight and PDI in ATRP of an Ionic Liquid Monomer.

[Monomer]/[Initiator]Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
50:19212,4001.24[4]
100:18523,5001.28[4]
200:17845,0001.35[4]

Data is illustrative and based on typical results for ATRP of vinyl-based ionic liquid monomers.

Experimental Protocols

Detailed Methodology for RAFT Polymerization of poly([VEIm]Br)

This protocol is a general guideline for the synthesis of poly([VEIm]Br) with a target molecular weight and low PDI using RAFT polymerization.

Materials:

  • This compound ([VEIm]Br) (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • O-ethyl-S-(1-phenylethyl) dithiocarbonate (CTA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon source

Procedure:

  • Purification of Reagents:

    • The monomer, [VEIm]Br, should be purified by recrystallization or by passing a concentrated solution through a short column of basic alumina to remove any acidic impurities.

    • The initiator, AIBN, should be recrystallized from methanol.

    • The solvent should be dried over appropriate drying agents and distilled before use.

  • Reaction Setup:

    • In a typical experiment, [VEIm]Br, CTA, and AIBN are added to a Schlenk flask equipped with a magnetic stir bar. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be calculated beforehand. A common ratio is 100:1:0.2.

    • The flask is sealed with a rubber septum, and the contents are degassed by performing at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization:

    • After the final thaw cycle, the flask is backfilled with an inert gas (Nitrogen or Argon).

    • The flask is then immersed in a preheated oil bath at the desired temperature (typically 60-80 °C).

    • The polymerization is allowed to proceed for a predetermined time (e.g., 6-24 hours), with samples taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Termination and Purification:

    • The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

    • The polymer is then purified by precipitation into a large excess of a non-solvent (e.g., diethyl ether or cold tetrahydrofuran).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Visualizations

Experimental_Workflow_RAFT cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_poly 3. Polymerization cluster_purify 4. Purification Purify_Monomer Purify [VEIm]Br Combine_Reagents Combine Reagents in Schlenk Flask Purify_Monomer->Combine_Reagents Purify_Initiator Recrystallize AIBN Purify_Initiator->Combine_Reagents Purify_Solvent Dry & Distill Solvent Purify_Solvent->Combine_Reagents Degas Freeze-Pump-Thaw Cycles Combine_Reagents->Degas Heat Heat to 60-80°C Degas->Heat Monitor Monitor Conversion (NMR, GPC) Heat->Monitor Terminate Cool & Expose to Air Monitor->Terminate Precipitate Precipitate in Non-Solvent Terminate->Precipitate Isolate Filter & Dry Polymer Precipitate->Isolate

Caption: Experimental workflow for RAFT polymerization of poly([VEIm]Br).

Molecular_Weight_Control cluster_params Controllable Parameters cluster_properties Resulting Polymer Properties M_CTA_Ratio [Monomer] / [CTA] Ratio MW Molecular Weight (Mn) M_CTA_Ratio->MW Directly Proportional PDI Polydispersity Index (PDI) M_CTA_Ratio->PDI Can Increase at High Ratios M_I_Ratio [Monomer] / [Initiator] Ratio M_I_Ratio->MW Directly Proportional Temperature Reaction Temperature Temperature->PDI Increases Conversion Monomer Conversion Temperature->Conversion Increases Time Reaction Time Time->Conversion Increases

Caption: Key parameters influencing poly([VEIm]Br) molecular properties.

References

Technical Support Center: Synthesis of 1-Vinyl-3-ethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-Vinyl-3-ethylimidazolium bromide.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning brown or yellow, but the literature suggests a white product. What could be the cause?

A1: Discoloration during the synthesis of this compound is a common issue and can be attributed to several factors:

  • Impurity of Reactants: The presence of impurities in the starting materials, particularly 1-vinylimidazole (B27976), can lead to colored byproducts. It is recommended to use freshly distilled 1-vinylimidazole.

  • Reaction Temperature: The reaction between 1-vinylimidazole and bromoethane (B45996) is exothermic.[1][2] If the temperature is not controlled, localized heating can promote side reactions and decomposition, leading to discoloration.

  • Presence of Oxygen: Oxygen can initiate polymerization of the vinyl group, which may result in colored oligomers or polymers. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q2: The yield of my synthesis is consistently low. How can I improve it?

A2: Low yields can often be traced back to incomplete reactions or loss of product during workup. Consider the following to optimize your yield:

  • Reactant Ratio: An excess of the alkylating agent, bromoethane, is often used to ensure the complete conversion of 1-vinylimidazole. A molar ratio of 1:1.2 (1-vinylimidazole:bromoethane) is commonly employed.[1][2]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. The reaction mixture typically becomes more viscous as the product forms.[1][2] Depending on the scale and temperature, the reaction time may need to be extended.

  • Purification Method: The choice of purification method can significantly impact the final yield. Recrystallization is a common method, but care must be taken to select an appropriate solvent to minimize product loss. Anhydrous ethanol (B145695) is a suggested solvent for recrystallization.[1]

Q3: My final product is an oil instead of the expected solid. What should I do?

A3: The physical state of this compound (solid or oil) can be influenced by the presence of impurities or residual solvent.

  • Purity: Impurities can depress the melting point of the product, causing it to be an oil at room temperature. Rigorous purification, for instance, by washing with a suitable solvent to remove non-polar impurities, may be necessary.

  • Residual Solvent: Ensure all solvent from the reaction or purification steps has been thoroughly removed under vacuum.

  • Water Content: Ionic liquids are often hygroscopic. The presence of water can also lead to a liquid or waxy product. Drying the final product under high vacuum is crucial.

Q4: How can I avoid polymerization of 1-vinylimidazole during the reaction?

A4: The vinyl group of 1-vinylimidazole is susceptible to polymerization. To minimize this side reaction:

  • Control Temperature: Avoid excessive heating. If heating is necessary, maintain a consistent and moderate temperature.

  • Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere can prevent oxygen-initiated polymerization.

  • Inhibitors: While not commonly reported for this specific synthesis, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) to the 1-vinylimidazole before starting the reaction could be considered, though its compatibility with the desired reaction should be verified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction does not start or is very slow Low reaction temperature.Gently warm the reaction mixture. If using microwave synthesis, ensure appropriate power settings.
Impure reactants.Use freshly distilled 1-vinylimidazole and pure bromoethane.
Product is difficult to crystallize Presence of impurities.Purify the crude product by washing with a non-polar solvent or using activated charcoal treatment followed by filtration.[3]
Residual solvent.Dry the product under high vacuum for an extended period.
Formation of a viscous, unmanageable reaction mixture High concentration of reactants.Consider using a solvent such as acetonitrile (B52724) or ethyl acetate (B1210297) to maintain a manageable viscosity.[1]

Experimental Protocols

Method 1: Conventional Synthesis
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-vinylimidazole.

  • Slowly add bromoethane in a 1.2 molar excess to the 1-vinylimidazole. The addition should be done dropwise as the reaction is exothermic.[1][2]

  • The reaction mixture will become viscous as it proceeds.[1][2]

  • Continue stirring at room temperature for several hours or until the reaction is complete (as monitored by TLC or NMR).

  • If the product crystallizes, it can be collected by filtration. If it is an oil, it may require purification.

  • For purification, the crude product can be recrystallized from anhydrous ethanol to obtain white crystals.[1]

Method 2: Microwave-Assisted Synthesis
  • In a microwave-safe vessel, dissolve 1-vinylimidazole in a suitable solvent like acetonitrile.[1]

  • Add bromoethane to the solution.

  • Place the vessel in a microwave reactor and irradiate at a set power (e.g., 400-450W) for a specified time (e.g., 15-30 minutes).[1]

  • After the reaction, remove the solvent under reduced pressure.

  • The resulting crude product can be purified as described in the conventional method.

Visualizing Reaction Pathways

The following diagram illustrates the primary synthesis pathway for this compound and highlights a key potential side reaction.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction 1-Vinylimidazole 1-Vinylimidazole Product This compound 1-Vinylimidazole->Product + Bromoethane Bromoethane Bromoethane Bromoethane->Product Polymerization Poly(1-vinylimidazole) 1-Vinylimidazole_side 1-Vinylimidazole 1-Vinylimidazole_side->Polymerization Heat, O2, or impurities

Caption: Synthesis of this compound and a potential polymerization side reaction.

References

Technical Support Center: Grafting [VEIm]Br onto Silica Particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the protocol for grafting 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br) onto silica (B1680970) particles. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low Grafting Density Incomplete hydrolysis of the silane (B1218182) coupling agent.Ensure adequate water is present for hydrolysis. The pH of the solution can also be adjusted; acidic conditions (pH 3-5) can catalyze the hydrolysis of non-amino silanes.[1]
Insufficient reaction time or temperature.Increase the reaction time or temperature. For silane grafting, extended reaction times (4-12 hours) at elevated temperatures (50°-120°C) are typical.[2]
Steric hindrance on the silica surface.Ensure the silica surface is properly activated and free of contaminants. Pre-treatment of silica by heating can remove adsorbed water.
Low concentration of the vinyl-imidazolium silane precursor.Increase the concentration of the silane precursor in the reaction mixture.
Particle Agglomeration Strong filler-filler interactions due to the polar surface of silica.Modify the silica surface with a silane coupling agent to reduce its polarity.[3] Proper dispersion of silica particles in the solvent before the reaction is crucial. Sonication can be an effective method for initial dispersion.
Incomplete silanization leading to exposed silanol (B1196071) groups.Optimize the silanization reaction conditions (time, temperature, catalyst) to ensure maximum surface coverage.[4]
High ionic strength of the reaction medium.While ionic liquids are salts, excessively high concentrations might lead to aggregation. Consider optimizing the ionic liquid concentration.
Inconsistent Results Variability in the hydration level of the silica particles.Standardize the pre-treatment of the silica particles to ensure a consistent number of surface silanol groups. Drying the silica at a specific temperature for a set time before use is recommended.
Instability of the hydrolyzed silane solution.Use freshly prepared hydrolyzed silane solutions for grafting, as silanols can self-condense over time, reducing their reactivity with the silica surface.[5]
Marching modulus observed during characterization (e.g., in polymer composites).This can be an indication of incomplete silanization.[4] Review and optimize the silanization step.
Poor Solubility of [VEIm]Br Precursor Inappropriate solvent choice.Select a solvent in which the vinyl-imidazolium silane precursor is readily soluble. Acetonitrile has been used successfully for similar vinyl-imidazolium bromide compounds.[6]
Confirmation of Grafting is Negative or Ambiguous Low grafting amount below the detection limit of the characterization technique.Use sensitive characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) for surface analysis or Thermogravimetric Analysis (TGA) to detect small weight loss corresponding to the grafted material.
Incorrect interpretation of characterization data.For FTIR, look for characteristic peaks of the imidazolium (B1220033) ring (around 1570 cm⁻¹) and C-H stretching of the alkyl chains (around 2875 and 2963 cm⁻¹).[6] For TGA, compare the weight loss of bare silica with the grafted silica.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for grafting silanes onto silica particles?

A1: The grafting process involves a two-step mechanism. First, the alkoxy groups of the silane coupling agent hydrolyze in the presence of water to form reactive silanol groups (Si-OH). Subsequently, these silanols condense with the silanol groups present on the surface of the silica particles, forming stable siloxane (Si-O-Si) bonds.[2]

Q2: How can I prepare the vinyl-imidazolium silane precursor for grafting?

A2: A common method involves the reaction of a vinyl-imidazolium halide (like this compound) with a silane coupling agent containing a reactive group (e.g., an epoxy or halide) that can undergo nucleophilic substitution with the imidazole (B134444) ring. Alternatively, a vinyl-functionalized silane can be reacted with an ethylimidazole.

Q3: What are the key parameters to control for a successful grafting reaction?

A3: The key parameters include:

  • Reaction Temperature: Influences the rate of both hydrolysis and condensation reactions.

  • Reaction Time: Sufficient time is needed for the reactions to proceed to completion.

  • Concentration of Reactants: Affects the grafting density.

  • pH of the Solution: Can catalyze the hydrolysis of the silane.[1]

  • Water Content: Essential for the initial hydrolysis step.[7]

  • Solvent: Must be able to disperse the silica particles and dissolve the reactants.

Q4: How can I characterize the [VEIm]Br-grafted silica particles to confirm successful grafting?

A4: Several techniques are used for characterization:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the grafted ionic liquid on the silica surface.[6]

  • Thermogravimetric Analysis (TGA): To quantify the amount of grafted material by measuring the weight loss upon heating.

  • Elemental Analysis: To determine the percentage of elements like nitrogen and carbon, which are present in the ionic liquid but not in the bare silica.[6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and dispersion of the silica particles before and after grafting.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the changes in surface area and pore volume after grafting.[8]

Q5: What is a typical grafting density I can expect for ionic liquids on silica?

A5: The grafting density can vary significantly depending on the reaction conditions and the specific ionic liquid and silica used. For a similar ionic liquid, 1-vinyl-3-butylimidazolium bromide, grafted onto mercaptopropylated silica, the estimated grafting amounts ranged from 6.85 wt% to 41.8 wt% depending on the initial molar ratio of the reactants.[6] Grafting densities for other silanes on silica have been reported in the range of 0.13 to 1.51 molecules/nm².[9]

Experimental Protocols

Protocol 1: Surface-Initiated Radical Polymerization of a Vinyl-Imidazolium Bromide onto Silica

This protocol is adapted from a method for grafting 1-vinyl-3-butylimidazolium bromide and can be modified for [VEIm]Br.[6]

1. Materials:

  • Silica particles (e.g., 5 µm, 120 Å pore size, 300 m²/g)

  • 3-mercaptopropyltrimethoxysilane (MPTMS)

  • This compound ([VEIm]Br)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Acetonitrile (anhydrous)

  • Methanol

  • Diethyl ether

2. Procedure:

  • Step 1: Preparation of Mercaptopropylated Silica (Si-MPS)

    • This step functionalizes the silica surface with mercapto groups that will act as chain transfer agents in the subsequent polymerization. This is a standard procedure that can be found in the literature.

  • Step 2: Grafting of Poly([VEIm]Br) onto Si-MPS

    • In a round-bottomed flask equipped with a magnetic stirrer, add 3.0 g of Si-MPS.

    • Dissolve 4.9 g of [VEIm]Br in 30 mL of anhydrous acetonitrile.

    • Add the [VEIm]Br solution to the flask containing Si-MPS and stir to create a suspension.

    • Add 1% (by weight of monomer) AIBN to the mixture.

    • Heat the mixture to 60°C and stir for 6 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After the reaction, cool the mixture to room temperature.

    • Filter the solid product and wash it sequentially with acetonitrile, methanol, and diethyl ether to remove any unreacted monomer and initiator.

    • Dry the resulting poly([VEIm]Br)-grafted silica (Si-P[VEIm]Br) in a vacuum oven for several hours.

Data Presentation

Table 1: Characterization Data of Vinyl-Imidazolium Bromide Grafted Silica
ParameterSi-MPS (Before Grafting)Si-P[VyBIm]Br (After Grafting)Reference
Elemental Analysis (%N) Not ApplicableVaries (e.g., up to ~5% depending on grafting density)[6]
Grafted Amount (wt%) Not Applicable6.85 - 41.8[6]
FTIR - Imidazolium peak (cm⁻¹) Not present~1570[6]
Thermal Decomposition Onset (°C) > 600 (for bare silica)~180 (for the grafted polymer with PF₆⁻ counter-ion)[6]
Water Contact Angle Hydrophilic84° to 131° (depending on the counter-anion)[6]

Data for Si-P[VyBIm]Br is presented as a close analogue to Si-P[VEIm]Br.

Table 2: Effect of Reaction Conditions on Grafting Rate of a Vinyl Silane
Parameter VariedRangeEffect on Grafting RateReference
Silica Hydration Degree (%) 0 - 15Increases up to an optimal point (e.g., 10%), then may decrease.[8]
Coupling Agent Dosage (mL) 1 - 15Increases with dosage up to a saturation point.[8]
Reaction Temperature (°C) 30 - 90Generally increases with temperature, but may decrease at very high temperatures due to side reactions.[8]

Mandatory Visualization

Grafting_Workflow cluster_Silica_Prep Silica Preparation cluster_Grafting_Reaction Grafting Reaction cluster_Purification_Characterization Purification & Characterization Silica Silica Particles Activation Surface Activation (e.g., with MPTMS) Silica->Activation Functionalization Reaction Surface Radical Polymerization Activation->Reaction Monomer [VEIm]Br Monomer Monomer->Reaction Initiator Initiator (AIBN) Initiator->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Washing Washing & Drying Reaction->Washing Grafted_Silica [VEIm]Br-Grafted Silica Particles Washing->Grafted_Silica Characterization Characterization (FTIR, TGA, SEM, etc.) Grafted_Silica->Characterization

Caption: Experimental workflow for grafting [VEIm]Br onto silica particles.

Troubleshooting_Logic Start Problem Encountered Low_Grafting Low Grafting Density? Start->Low_Grafting Agglomeration Particle Agglomeration? Low_Grafting->Agglomeration No Check_Hydrolysis Check Hydrolysis Conditions (Water, pH) Low_Grafting->Check_Hydrolysis Yes Optimize_Reaction Optimize Reaction (Time, Temperature, Concentration) Low_Grafting->Optimize_Reaction Yes Inconsistent_Results Inconsistent Results? Agglomeration->Inconsistent_Results No Improve_Dispersion Improve Initial Dispersion (Sonication) Agglomeration->Improve_Dispersion Yes Optimize_Silanization Optimize Silanization Coverage Agglomeration->Optimize_Silanization Yes Standardize_Silica Standardize Silica Pre-treatment Inconsistent_Results->Standardize_Silica Yes Fresh_Solutions Use Freshly Prepared Reagents Inconsistent_Results->Fresh_Solutions Yes

Caption: Troubleshooting logic for grafting [VEIm]Br onto silica.

References

Validation & Comparative

A Comparative Guide to 1-Vinyl-3-ethylimidazolium Bromide and Other Imidazolium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of chemical research and drug development, the selection of appropriate reagents and reaction media is paramount to achieving desired outcomes. Imidazolium (B1220033) salts, a prominent class of ionic liquids, have garnered significant attention for their tunable physicochemical properties and diverse applications. This guide provides an objective comparison of 1-Vinyl-3-ethylimidazolium bromide ([VEtIm][Br]) with other commonly used imidazolium salts, supported by experimental data to aid researchers in making informed decisions.

Physicochemical Properties: A Comparative Analysis

The performance of an imidazolium salt is intrinsically linked to its physical and chemical characteristics. The following tables summarize key quantitative data for [VEtIm][Br] and other representative imidazolium bromides, highlighting the influence of cation structure on their properties.

Table 1: General and Thermal Properties of Selected Imidazolium Bromides

Imidazolium SaltAbbreviationMolecular Weight ( g/mol )Melting Point (°C)Decomposition Onset (Tonset) (°C)
This compound[VEtIm][Br]203.08[1]152-156[2]Data not available
1-Ethyl-3-methylimidazolium bromide[EMIM][Br]191.07[3]91[4]~244[5]
1-Butyl-3-methylimidazolium bromide[BMIM][Br]219.12-12[6]~280[6]
1-Hexyl-3-methylimidazolium bromide[HMIM][Br]247.18[7]-15[7]Data not available
1-Octyl-3-methylimidazolium bromide[OMIM][Br]275.23Data not availableIsothermal decomposition studied at 260-300[8]

Note: Decomposition onset temperatures can vary based on the experimental conditions of Thermogravimetric Analysis (TGA).

Table 2: Transport and Solubility Properties of Selected Imidazolium Bromides

Imidazolium SaltAbbreviationDensity (g/cm³)Viscosity (cP)Ionic Conductivity (mS/cm)Solubility
This compound[VEtIm][Br]Data not availableData not availableObeys Arrhenius behavior (25-50°C)[9]Soluble in water, methanol, ethanol[9]
1-Ethyl-3-methylimidazolium bromide[EMIM][Br]1.49 (26°C)[4]Low[5]High[5]Soluble in water, ethanol; insoluble in hexane, benzene[5]
1-Butyl-3-methylimidazolium bromide[BMIM][Br]Data not availableLow[6]Good[6]Soluble in water, ethanol, and other polar solvents[6]
1-Hexyl-3-methylimidazolium bromide[HMIM][Br]1.271 (26°C)[7]3822 (25°C)[7]0.051 (20°C)[7]Data not available
1-Octyl-3-methylimidazolium bromide[OMIM][Br]Data not availableData not availableData not availableData not available

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies for key performance indicators are provided below.

Synthesis of Imidazolium Salts

The synthesis of 1-alkyl-3-methylimidazolium bromides and this compound typically follows a quaternization reaction.

Protocol 1: Synthesis of this compound

A common method involves the reaction of 1-vinylimidazole (B27976) with bromoethane (B45996).[1] In a three-necked flask, 1-vinylimidazole is reacted with a molar excess of bromoethane (e.g., 1:1.2 molar ratio). The bromoethane is added dropwise to the 1-vinylimidazole. The reaction is exothermic, and the mixture becomes progressively more viscous. After the addition is complete, the reaction is allowed to proceed for a period to ensure full conversion. The product, a white crystalline solid, is then allowed to crystallize at room temperature.

Protocol 2: Synthesis of 1-Alkyl-3-methylimidazolium Bromides (General Procedure)

Equimolar amounts of 1-methylimidazole (B24206) and the corresponding 1-bromoalkane (e.g., bromoethane, 1-bromobutane) are reacted, often in a solvent like toluene (B28343) or acetonitrile, or neat.[6][10][11] The reaction mixture is typically stirred at an elevated temperature (e.g., 70°C) for a set period (e.g., 24-48 hours) under a nitrogen atmosphere.[11] After cooling, the product is washed with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials and then dried under vacuum.[11][12]

G General Synthesis Workflow for Imidazolium Bromides cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Imidazole 1-Methylimidazole or 1-Vinylimidazole ReactionVessel Reaction Vessel (Optional Solvent, Heat, Stirring) Imidazole->ReactionVessel Bromoalkane Bromoalkane (e.g., Bromoethane, Bromobutane) Bromoalkane->ReactionVessel Washing Washing with Ethyl Acetate ReactionVessel->Washing Quaternization Drying Drying under Vacuum Washing->Drying Product Imidazolium Bromide (e.g., [VEtIm][Br], [EMIM][Br]) Drying->Product

A generalized workflow for the synthesis of imidazolium bromides.
Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is a standard method to evaluate the thermal stability of ionic liquids.

Protocol 3: Thermogravimetric Analysis (TGA)

A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4] The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature (Tonset) is determined from the resulting TGA curve, representing the temperature at which significant thermal degradation begins.[7]

Ionic Conductivity Measurement

The ionic conductivity of imidazolium salts is a crucial parameter for electrochemical applications.

Protocol 4: Ionic Conductivity Measurement

The ionic conductivity is measured using a conductivity meter with a calibrated probe.[13] The measurements are typically performed over a range of temperatures, with the sample held in a thermostatically controlled cell.[13] For solid samples, measurements can be made on molten salts or solutions in a suitable solvent.[9] The conductivity is recorded at each temperature to determine the temperature dependence.[9]

Solubility Determination

The solubility of an ionic liquid in various solvents dictates its suitability for different applications.

Protocol 5: Solubility Determination

A simple method involves adding a known amount of the ionic liquid to a specific volume of a solvent (e.g., water, ethanol, hexane) in a vial.[14] The mixture is then stirred or agitated at a constant temperature until equilibrium is reached.[15] Visual observation can determine if the ionic liquid is soluble, partially soluble, or insoluble.[14] For quantitative measurements, techniques like UV-Vis spectroscopy or NMR can be used to determine the concentration of the dissolved ionic liquid in the solvent phase after separating any undissolved material.[16]

Catalytic Performance in Heck Coupling Reactions

Imidazolium salts have shown promise as ligands or solvents in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. The electron-rich nature of the imidazolium ring can stabilize the palladium catalyst.

G Simplified Catalytic Cycle of the Heck Reaction with an Imidazolium Salt Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (Ar-X) ArylHalide->OxidativeAddition PdII Ar-Pd(II)-X(L_n) OxidativeAddition->PdII Carbopalladation Carbopalladation PdII->Carbopalladation Alkene Alkene Alkene->Carbopalladation Intermediate R-Pd(II)-X(L_n) Carbopalladation->Intermediate BetaHydride β-Hydride Elimination Intermediate->BetaHydride Product Alkylated Alkene BetaHydride->Product HPdX H-Pd(II)-X(L_n) BetaHydride->HPdX ReductiveElimination Reductive Elimination HPdX->ReductiveElimination Base Base Base->ReductiveElimination ReductiveElimination->Pd0

A simplified Heck reaction catalytic cycle where 'L' can be an NHC derived from an imidazolium salt.

The efficiency of the imidazolium salt in this context would depend on the ease of NHC formation and the stability and activity of the resulting palladium-NHC complex. The vinyl group in [VEtIm][Br] could potentially participate in side reactions or influence the electronic properties of the imidazolium ring, thereby affecting its catalytic performance compared to simple alkyl-substituted imidazolium salts. Further experimental investigation is required to elucidate these effects.[17][18][19][20][21]

Conclusion

This compound presents a unique set of properties due to the presence of the vinyl group, which allows for its use as a monomer in polymerization.[22] Its physicochemical properties, such as its relatively high melting point, differ from those of more common 1-alkyl-3-methylimidazolium bromides. The choice between [VEtIm][Br] and other imidazolium salts will ultimately depend on the specific requirements of the application. For instance, for applications requiring polymerization, [VEtIm][Br] is a clear choice. For applications where a low melting point and viscosity are critical, salts like [BMIM][Br] may be more suitable. This guide provides a foundational dataset and standardized protocols to assist researchers in navigating the selection of imidazolium salts for their specific research and development needs. Further targeted experimental comparisons under identical conditions are encouraged to build a more comprehensive understanding of the structure-property relationships within this versatile class of compounds.

References

A Comparative Guide to [VEIm]Br and [VMIm]Br for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br) and 1-vinyl-3-methylimidazolium bromide ([VMIm]Br), two polymerizable ionic liquids (ILs) with potential applications as electrolytes in advanced battery systems. The objective is to offer researchers and materials scientists a clear, data-driven overview to inform materials selection for next-generation energy storage devices.

Physicochemical Properties

The fundamental properties of an ionic liquid, such as its molecular weight, viscosity, and thermal stability, directly influence its performance as a battery electrolyte. The primary structural difference between the two ILs is the substitution of a methyl group ([VMIm]Br) with an ethyl group ([VEIm]Br) on the imidazolium (B1220033) ring. This seemingly minor change can have significant impacts on their physical and electrochemical behavior.

Table 1: Comparison of Physicochemical Properties

Property[VEIm]Br (this compound)[VMIm]Br (1-vinyl-3-methylimidazolium bromide)Unit
Molecular Formula C₇H₁₁BrN₂C₆H₉BrN₂-
Molar Mass ~203.08189.05[1] g/mol
Thermal Stability Good thermal stability up to 300 °C is typical for similar vinylimidazolium ILs.[2]Good thermal stability up to 300 °C is typical for similar vinylimidazolium ILs.[2]°C

Electrochemical Performance

The electrochemical properties determine the suitability of an electrolyte for a specific battery chemistry. Key parameters include ionic conductivity, which governs ion transport, and the electrochemical stability window (ESW), which defines the operating voltage range of the battery.

Research on a series of 1-vinyl-3-alkyl imidazolium bromide ionic liquids reveals clear trends related to the length of the alkyl side chain.[2] These trends provide a basis for comparing the ethyl ([VEIm]Br) and methyl ([VMIm]Br) variants.

Table 2: Comparison of Electrochemical Performance

Parameter[VEIm]Br (Ethyl Side Chain)[VMIm]Br (Methyl Side Chain)Rationale / Trend Observed
Ionic Conductivity Expected to be lower Expected to be higher Conductivity generally decreases as the alkyl chain length and cation size increase, leading to higher viscosity and lower ion mobility.
Activation Energy for Conductivity Expected to be lower Expected to be higher The activation energy for conductivity was found to decrease with the extension of the alkyl chain on the cation.[2]
Electrochemical Stability Window (ESW) Expected to be narrower Expected to be wider Electrochemical stability was observed to decrease with the extension of the alkyl side chain.[2]

Experimental Protocols

The following sections describe generalized, standard methodologies for the synthesis of these ionic liquids and the fabrication and testing of battery cells incorporating them.

Synthesis of Vinylimidazolium Bromide ILs

A common method for synthesizing 1-alkyl-3-vinylimidazolium bromide ILs is through a quaternization reaction.

  • Reactant Mixing: 1-vinylimidazole (B27976) and the corresponding 1-bromoalkane (1-bromomethane for [VMIm]Br or 1-bromoethane for [VEIm]Br) are combined in a 1:1.2 molar ratio in a round-bottom flask.[3]

  • Solvent Addition: Ethyl acetate (B1210297) is added as a solvent to the mixture.[3]

  • Reaction: The mixture is stirred vigorously under a reflux condenser at approximately 110°C for 24-48 hours.[3]

  • Purification: After cooling to room temperature, the resulting product is washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • Drying: The purified ionic liquid is then dried under vacuum to remove any residual solvent.

Battery Fabrication and Testing (Coin Cell)
  • Electrolyte Preparation: The synthesized ionic liquid ([VEIm]Br or [VMIm]Br) is mixed with a lithium salt (e.g., LiTFSI, LiPF₆) at a specific molar concentration (e.g., 1 M) within a glovebox under an inert atmosphere.

  • Cathode Preparation: A slurry is prepared by mixing the active material (e.g., LiFePO₄), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). This slurry is cast onto an aluminum foil current collector and dried under vacuum.

  • Anode Preparation: For a half-cell, a lithium metal disc is used as the anode.

  • Cell Assembly: A CR2032 coin cell is assembled inside a glovebox in the following order: cathode, separator (soaked in the prepared electrolyte), and lithium metal anode.

  • Electrochemical Measurements:

    • Ionic Conductivity: Measured using electrochemical impedance spectroscopy (EIS) over a range of temperatures.

    • Electrochemical Stability Window (ESW): Determined using linear sweep voltammetry (LSV) with a three-electrode setup.

    • Galvanostatic Cycling: The cell is charged and discharged at various C-rates between defined voltage limits to determine specific capacity, coulombic efficiency, and cycle life.

Diagrams and Workflows

Visualizations help clarify the experimental process and the logical relationship between the molecular structure and performance of the ionic liquids.

G cluster_synthesis IL Synthesis cluster_fabrication Battery Fabrication cluster_testing Electrochemical Characterization s1 1. Mix Reactants (1-vinylimidazole + bromoalkane) s2 2. Reaction (Stirring at 110°C) s1->s2 s3 3. Purification (Washing with Ethyl Acetate) s2->s3 s4 4. Drying (Vacuum Oven) s3->s4 f1 5. Electrolyte Prep (IL + Lithium Salt) s4->f1 f3 7. Cell Assembly (CR2032 Coin Cell) f1->f3 f2 6. Electrode Casting (Cathode Slurry) f2->f3 t1 Ionic Conductivity (EIS) f3->t1 t2 Stability Window (LSV) f3->t2 t3 Battery Cycling (Galvanostatic) f3->t3

Caption: General experimental workflow for battery testing. (Max Width: 760px)

G cluster_structure cluster_properties cluster_performance VMIm [VMIm]Br (Methyl Group) Prop_VMIm Smaller Cation Size Lower Viscosity (Expected) VMIm->Prop_VMIm VEIm [VEIm]Br (Ethyl Group) Prop_VEIm Larger Cation Size Higher Viscosity (Expected) VEIm->Prop_VEIm Perf_VMIm Higher Ionic Conductivity Wider Stability Window Prop_VMIm->Perf_VMIm Perf_VEIm Lower Ionic Conductivity Narrower Stability Window Prop_VEIm->Perf_VEIm Conclusion Conclusion: [VMIm]Br is likely superior for high voltage/high rate applications Perf_VMIm->Conclusion Perf_VEIm->Conclusion

Caption: Structure-performance relationship of the ionic liquids. (Max Width: 760px)

Summary and Conclusion

Based on established trends for 1-vinyl-3-alkylimidazolium bromide ionic liquids, a clear trade-off emerges between [VEIm]Br and [VMIm]Br for battery applications.

  • [VMIm]Br , with its smaller methyl group, is expected to possess higher ionic conductivity and a wider electrochemical stability window.[2] These characteristics make it a more promising candidate for applications requiring high rate capability and compatibility with higher voltage electrode materials.

  • [VEIm]Br , featuring the larger ethyl group, is anticipated to have a lower activation energy for conduction but will likely suffer from lower overall conductivity and reduced electrochemical stability.[2]

While both ionic liquids are valuable as polymerizable components for creating solid-state electrolytes, the evidence suggests that the shorter alkyl chain of [VMIm]Br offers a more advantageous set of intrinsic properties for high-performance battery electrolytes. Experimental validation is necessary to confirm these extrapolated performance characteristics in functional battery cells.

References

Purity Validation of 1-Vinyl-3-ethylimidazolium Bromide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the validation of 1-Vinyl-3-ethylimidazolium bromide purity. Tailored for researchers, scientists, and professionals in drug development, this document offers an objective analysis of performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for quality control and characterization of this ionic liquid.

Introduction to Purity Validation

This compound is a versatile ionic liquid with applications in various fields, including as a precursor for polymers and as a medium in chemical synthesis. The purity of this compound is critical as impurities can significantly impact its physicochemical properties and reactivity in downstream applications. Common impurities often stem from its synthesis and may include unreacted starting materials such as 1-vinylimidazole (B27976) and bromoethane, as well as byproducts from side reactions. This guide focuses on the utility of mass spectrometry for purity validation and compares it with other established analytical methods.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on several factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the mass-to-charge ratio of ions to identify and quantify compounds.Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantification.Separates compounds based on their interaction with a stationary phase, allowing for quantification.
Primary Use Identification and quantification of the parent compound and impurities, structural elucidation of unknowns.Structural confirmation, purity assessment, and quantification of major components and impurities.Quantification of the main component and known impurities.
Sample Requirement Low (micrograms to nanograms)Moderate (milligrams)Low (micrograms)
Detection Limit High sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[1]Lower sensitivity, typically >0.1%.[2]Good sensitivity, with detection limits in the low ppm range possible.[1]
Structural Information Provides molecular weight and fragmentation patterns for structural clues.Provides detailed structural information for unambiguous identification.Limited to retention time comparison with standards.
Quantitative Accuracy Good, but can be influenced by ionization efficiency.Excellent for absolute quantification (qNMR) without a standard of the analyte itself.[3]Excellent with proper calibration standards.
Throughput High, especially with direct infusion methods.Moderate, requires longer acquisition times for high sensitivity.High, with autosamplers.

In-Depth Analysis by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly powerful technique for the analysis of ionic liquids like this compound as they are pre-ionized.[4]

Expected Mass Spectrum:

In positive-ion mode ESI-MS, the primary ion observed for this compound will be the cation [C₇H₁₁N₂]⁺ at a mass-to-charge ratio (m/z) of approximately 123.09. The presence of the bromide counter-ion can be confirmed in negative-ion mode, where peaks corresponding to Br⁻ would be observed at m/z 79 and 81 due to its isotopic distribution.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [C₇H₁₁N₂]⁺ ion, providing structural confirmation. Common fragmentation pathways for imidazolium (B1220033) cations involve the loss of neutral molecules from the alkyl substituents.[4] For the 1-vinyl-3-ethylimidazolium cation, expected fragmentation could involve the loss of ethene (C₂H₄, 28 Da) from the ethyl group or the loss of the vinyl group.

Impurity Detection:

Mass spectrometry can readily detect common impurities from the synthesis of this compound. For instance, unreacted 1-vinylimidazole would be detected as its protonated form [C₅H₇N₂]⁺ at m/z 95.06 in positive-ion mode.

Experimental Protocols

Mass Spectrometry (ESI-MS) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent mixture, such as acetonitrile/water (50:50 v/v), to create a stock solution of 100 µg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Gas Flow: Nitrogen at 500 - 800 L/hr.

  • Desolvation Temperature: 250 - 350 °C.

  • Mass Range: m/z 50 - 500.

3. Data Analysis:

  • Identify the peak corresponding to the 1-vinyl-3-ethylimidazolium cation ([C₇H₁₁N₂]⁺) at m/z ~123.09.

  • Search for expected impurities, such as protonated 1-vinylimidazole at m/z ~95.06.

  • Quantify the purity by comparing the peak area of the main compound to the total ion chromatogram (TIC) or by using an internal standard.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

3. Data Analysis:

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[3][5]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of known concentrations from the stock solution.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

  • UV Detection: At the wavelength of maximum absorbance for the imidazolium ring (typically around 210-220 nm).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity based on the area percentage of the main peak relative to all detected peaks.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the purity validation of this compound using mass spectrometry.

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute infusion Direct Infusion / LC Injection dilute->infusion esi_source Electrospray Ionization infusion->esi_source mass_analyzer Mass Analyzer (TOF/Orbitrap) esi_source->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum identification Identify Parent & Impurity Ions spectrum->identification quantification Quantify Purity identification->quantification report Generate Report quantification->report

Caption: Workflow for Purity Validation by Mass Spectrometry.

Conclusion

Mass spectrometry, particularly ESI-MS, offers a highly sensitive and specific method for the purity validation of this compound. Its ability to provide molecular weight information and fragmentation patterns makes it invaluable for both routine quality control and in-depth characterization of impurities. While NMR provides superior structural elucidation and HPLC offers robust quantification with standard protocols, mass spectrometry presents a compelling balance of sensitivity, speed, and structural insight. The choice of technique should be guided by the specific requirements of the analysis, with the potential for using orthogonal methods to provide a comprehensive purity profile.

References

A Comparative Study of Bromide vs. Tetrafluoroborate Anions in Vinylimidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the physicochemical properties of 1-vinyl-3-ethylimidazolium bromide ([C2VIm][Br]) and 1-vinyl-3-ethylimidazolium tetrafluoroborate (B81430) ([C2VIm][BF4]) reveals the significant influence of the counter-anion on the performance of these versatile ionic liquids (ILs). This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of their thermal stability, electrochemical behavior, and viscosity, supported by experimental data and detailed methodologies.

The choice of anion is a critical determinant of the properties of an ionic liquid, impacting its melting point, thermal stability, electrochemical window, and viscosity. This comparison focuses on two common anions paired with the 1-vinyl-3-ethylimidazolium cation: the halide bromide (Br⁻) and the inorganic tetrafluoroborate (BF₄⁻). Understanding these differences is crucial for tailoring ILs for specific applications, from polymerization precursors and electrolyte components to reaction media in pharmaceutical synthesis.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physicochemical properties of [C2VIm][Br] and [C2VIm][BF4] based on available experimental data.

PropertyThis compound ([C2VIm][Br])1-vinyl-3-ethylimidazolium Tetrafluoroborate ([C2VIm][BF4])
Molecular Formula C₇H₁₁BrN₂C₇H₁₁BF₄N₂
Molecular Weight 203.08 g/mol 209.98 g/mol
Appearance Yellow oily liquid or white waxy solidNot specified
Density Not specified1.25 g/cm³ (at 50 °C)[1]

Table 1: General Properties

PropertyThis compound ([C2VIm][Br])1-vinyl-3-ethylimidazolium Tetrafluoroborate ([C2VIm][BF4])
Melting Point (°C) 35 - 75 (phase changes)-3.7[1]
Crystallization Temperature (°C) 35 - 75 (phase changes)Not specified
Decomposition Temperature (TGA, Td,onset) ~293 °C (for [BMIM][Br])[2]In the range of 360 °C to 420 °C (for [BMIM][BF4])

Table 2: Thermal Properties

PropertyThis compound ([C2VIm][Br])1-vinyl-3-ethylimidazolium Tetrafluoroborate ([C2VIm][BF4])
Electrochemical Window (V) 1.6 - 2.5~4.0 (for [BMIM][BF4])
Viscosity Not specifiedNot specified

Table 3: Electrochemical and Physical Properties

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Synthesis of this compound ([C2VIm][Br])

This ionic liquid is typically synthesized via the quaternization of 1-vinylimidazole (B27976) with an ethylating agent, such as bromoethane.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, 1-vinylimidazole is dissolved in ethyl acetate.

  • Bromoethane is added dropwise to the solution, typically in a slight molar excess (e.g., 1:1.1 molar ratio of 1-vinylimidazole to bromoethane).

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours) until the reaction is complete.

  • As the reaction progresses, the product, [C2VIm][Br], will precipitate or form a separate liquid phase.

  • The solvent is removed under reduced pressure, and the resulting crude product is washed several times with a solvent in which the product is insoluble (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.

  • The purified ionic liquid is then dried under vacuum to remove any residual solvent.

Synthesis of 1-vinyl-3-ethylimidazolium Tetrafluoroborate ([C2VIm][BF4])

This ionic liquid is commonly prepared through an anion exchange reaction starting from the corresponding bromide salt.

Materials:

  • This compound ([C2VIm][Br])

  • Sodium tetrafluoroborate (NaBF₄) or another tetrafluoroborate salt

  • A suitable solvent (e.g., acetone, acetonitrile, or water)

Procedure:

  • [C2VIm][Br] is dissolved in a suitable solvent.

  • A solution of sodium tetrafluoroborate in the same or a miscible solvent is added to the [C2VIm][Br] solution, typically in a stoichiometric or slight molar excess.

  • The mixture is stirred at room temperature for a set duration (e.g., 12-24 hours) to allow for the anion exchange to occur.

  • During the reaction, the less soluble sodium bromide (NaBr) will precipitate out of the solution.

  • The precipitated NaBr is removed by filtration.

  • The solvent is evaporated from the filtrate under reduced pressure.

  • The resulting [C2VIm][BF4] is further purified by washing with a solvent in which it is immiscible to remove any remaining impurities.

  • The final product is dried under vacuum.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures of the ionic liquids, including melting point, crystallization temperature, and glass transition temperature.

  • A small, accurately weighed sample (typically 2-10 mg) of the ionic liquid is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to or from the sample is monitored as a function of temperature, and phase transitions are identified as endothermic or exothermic peaks.

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the ionic liquids by measuring the change in mass as a function of temperature.

  • A small, accurately weighed sample (typically 5-15 mg) of the ionic liquid is placed in a TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously recorded as the temperature increases.

  • The onset decomposition temperature (Td,onset) is determined as the temperature at which a significant mass loss begins.

Electrochemical Analysis

Cyclic Voltammetry (CV): CV is used to determine the electrochemical window of the ionic liquids, which represents the potential range over which the IL is stable and does not undergo oxidation or reduction.

  • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire).

  • The ionic liquid is placed in an electrochemical cell, and the electrodes are immersed in it.

  • The potential of the working electrode is swept linearly with time between two set potential limits.

  • The resulting current is measured and plotted against the applied potential.

  • The electrochemical window is determined as the potential range where no significant faradaic current (due to oxidation or reduction of the IL) is observed.

Viscosity Measurement

The viscosity of the ionic liquids can be measured using various types of viscometers, such as a cone-and-plate rheometer or a capillary viscometer.

  • A sample of the ionic liquid is placed in the viscometer.

  • The temperature of the sample is controlled using a thermostat.

  • The viscosity is measured at a specific temperature or over a range of temperatures.

  • For a rheometer, the shear stress is measured as a function of the shear rate to determine the dynamic viscosity. For a capillary viscometer, the time it takes for a known volume of the liquid to flow through a capillary of a known diameter is measured.

Mandatory Visualization

The following diagrams illustrate the logical flow of the comparative study and the synthesis pathways for the two ionic liquids.

Comparative_Study_Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_comparison Comparative Analysis S1 1-vinyl-3-ethylimidazolium Bromide ([C2VIm][Br]) C1 Thermal Analysis (DSC, TGA) S1->C1 C2 Electrochemical Analysis (Cyclic Voltammetry) S1->C2 C3 Viscosity Measurement S1->C3 S2 1-vinyl-3-ethylimidazolium Tetrafluoroborate ([C2VIm][BF4]) S2->C1 S2->C2 S2->C3 D1 Data Tabulation C1->D1 C2->D1 C3->D1 D2 Performance Evaluation D1->D2

Caption: Workflow for the comparative study of vinylimidazolium ILs.

Synthesis_Pathways cluster_Br Synthesis of [C2VIm][Br] cluster_BF4 Synthesis of [C2VIm][BF4] start_Br 1-Vinylimidazole + Bromoethane product_Br [C2VIm][Br] start_Br->product_Br Quaternization start_BF4 [C2VIm][Br] + NaBF4 product_BF4 [C2VIm][BF4] start_BF4->product_BF4 Anion Exchange

Caption: Synthesis pathways for the bromide and tetrafluoroborate ILs.

References

Benchmarking [VEIm]Br-Based Membranes for CO2 Capture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of carbon capture technologies, this guide offers an objective comparison of membranes based on poly(1-vinyl-3-ethylimidazolium bromide), often abbreviated as P[VEIm]Br. This analysis, supported by available experimental data, delves into the performance of these ionic liquid-based membranes against other alternatives, providing a clear perspective on their potential in CO2 separation applications.

Ionic liquid membranes, particularly those utilizing imidazolium-based polymers like P[VEIm]Br, have garnered significant interest for their potential to efficiently separate CO2 from flue gas and other industrial emissions. The unique properties of ionic liquids, such as their negligible vapor pressure, thermal stability, and tunable chemical structures, make them promising candidates for creating highly selective and permeable membranes.

Performance Snapshot: P[VEIm]Br in Context

While extensive data specifically for P[VEIm]Br membranes remains nascent in publicly available literature, valuable insights can be drawn from studies on structurally similar poly(ionic liquids) (PILs). Research on copolymers containing vinylimidazolium units provides a benchmark for expected performance. For instance, composite membranes incorporating poly(vinylimidazolium)-polystyrene copolymers have demonstrated CO2 permeabilities in the range of 16.5 to 24.5 Barrer and CO2/N2 selectivities between 31.7 and 34.4.

These values position vinylimidazolium-based membranes as promising materials for CO2 capture, exhibiting a favorable balance between the rate of CO2 transport (permeability) and the ability to distinguish CO2 from other gases like nitrogen (selectivity). The performance of these membranes is often compared against the Robeson upper bound, a benchmark that illustrates the typical trade-off between permeability and selectivity in polymeric membranes.

To provide a clearer comparative landscape, the following table summarizes the performance of various membrane materials used for CO2/N2 separation.

Membrane MaterialCO2 Permeability (Barrer)CO2/N2 SelectivityReference
Poly(vinylimidazolium)-polystyrene copolymer with 10 wt% IL21.631.7
Poly(vinylimidazolium)-polystyrene copolymer with 25 wt% IL16.532.9
Poly(vinylimidazolium)-polystyrene copolymer with 30 wt% IL24.534.4
Pebax-165755 - 11040 - 70[1]
Polysulfone (PSF)~5~25.5[2]
Polyimide (ODPA-TMPDA)88-[3]
PTMSP (neat)~30000~3.5[4]
AO-PTMSP~6000~17[4]

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). IL refers to Ionic Liquid.

The Mechanism at Play: Facilitated CO2 Transport

The separation of CO2 in P[VEIm]Br-based membranes is believed to occur primarily through a facilitated transport mechanism .[5][6] This process involves more than simple physical diffusion. The ionic liquid moieties within the polymer matrix can reversibly interact with CO2 molecules.

This interaction effectively increases the concentration of CO2 within the membrane, creating a higher driving force for its transport across the membrane. At the permeate side, where the CO2 partial pressure is low, the interaction reverses, and CO2 is released. This "carrier-assisted" transport allows for both high selectivity and high permeability, a combination that is challenging to achieve with conventional solution-diffusion membranes.[5] The bromide anion in [VEIm]Br likely plays a crucial role in these reversible interactions.

CO2_Transport Facilitated Transport of CO2 in P[VEIm]Br Membrane cluster_feed Feed Side (High CO2 Pressure) cluster_membrane P[VEIm]Br Membrane cluster_permeate Permeate Side (Low CO2 Pressure) CO2_Feed CO2 Carrier_Bound [VEIm]+Br- ... CO2 CO2_Feed->Carrier_Bound Reversible Interaction N2_Feed N2 N2_Permeate N2 (low concentration) N2_Feed->N2_Permeate Solution-Diffusion (Slower) Carrier_Free [VEIm]+Br- Carrier_Bound->Carrier_Free Release CO2_Permeate CO2

CO2 Facilitated Transport Mechanism

Experimental Protocols: A Look at the Methodology

The synthesis and evaluation of P[VEIm]Br-based membranes involve a series of well-defined experimental procedures.

Synthesis of P[VEIm]Br

The synthesis of poly(this compound) typically involves the radical polymerization of the this compound monomer. The general steps are as follows:

  • Monomer Synthesis: 1-vinylimidazole (B27976) is reacted with ethyl bromide to produce the this compound monomer.

  • Polymerization: The monomer is then polymerized, often using a radical initiator like azobisisobutyronitrile (AIBN), in a suitable solvent.

  • Purification: The resulting polymer is purified to remove any unreacted monomer and initiator residues.

Membrane Fabrication

Freestanding P[VEIm]Br membranes are typically prepared by solution casting:

  • A solution of the synthesized P[VEIm]Br polymer in a suitable solvent (e.g., dimethylformamide) is prepared.

  • The solution is cast onto a flat, level surface (e.g., a glass plate or a Teflon dish).

  • The solvent is slowly evaporated under controlled temperature and atmosphere to form a uniform membrane film.

  • The membrane is then carefully peeled from the casting surface and dried under vacuum to remove any residual solvent.

Membrane_Fabrication Membrane Fabrication Workflow Start P[VEIm]Br Polymer Dissolve Dissolve in Solvent Start->Dissolve Cast Cast Solution on Surface Dissolve->Cast Evaporate Slow Solvent Evaporation Cast->Evaporate Peel Peel Membrane from Surface Evaporate->Peel Dry Dry under Vacuum Peel->Dry End P[VEIm]Br Membrane Dry->End

P[VEIm]Br Membrane Fabrication Process
Gas Permeation Testing

The CO2 capture performance of the fabricated membranes is evaluated using a gas permeation setup, often employing the constant-volume/variable-pressure (time-lag) method.

  • The membrane is mounted in a permeation cell, dividing it into a high-pressure feed side and a low-pressure permeate side.

  • The entire system is thoroughly evacuated to remove any residual gases.

  • A pure gas (e.g., CO2 or N2) is introduced to the feed side at a specific pressure.

  • The pressure increase on the permeate side is measured over time using a pressure transducer.

  • The permeability coefficient is calculated from the steady-state rate of pressure increase. The ideal selectivity is then determined by the ratio of the permeabilities of the two gases (e.g., P(CO2)/P(N2)).

Gas_Permeation_Test Gas Permeation Testing Workflow Start Fabricated Membrane Mount Mount in Permeation Cell Start->Mount Evacuate Evacuate System Mount->Evacuate Introduce_Gas Introduce Feed Gas (e.g., CO2 or N2) Evacuate->Introduce_Gas Measure_Pressure Measure Permeate Pressure Increase Introduce_Gas->Measure_Pressure Calculate Calculate Permeability and Selectivity Measure_Pressure->Calculate End Performance Data Calculate->End

Gas Permeation Measurement Workflow

Concluding Remarks

Membranes based on poly(this compound) represent a compelling avenue of research for CO2 capture. While direct, comprehensive performance data for neat P[VEIm]Br membranes is still emerging, comparisons with structurally similar poly(ionic liquids) indicate a strong potential for achieving high CO2/N2 selectivity with respectable permeability. The underlying facilitated transport mechanism is a key advantage, offering a pathway to surpass the performance limitations of conventional polymeric membranes. Further research focusing on the optimization of P[VEIm]Br membrane fabrication and testing under various industrial conditions will be crucial in fully realizing their potential for large-scale CO2 separation applications.

References

cyclic voltammetry analysis to confirm electrochemical window of [VEIm]Br

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking stable electrolytes for electrochemical applications, this guide provides a comprehensive analysis of the electrochemical window of 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br). Through a detailed comparison with other common ionic liquids, supported by experimental data and protocols, this document serves as a practical resource for selecting the appropriate electrolyte for your research needs.

The electrochemical window is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction. A wider electrochemical window is highly desirable for various applications, including batteries, capacitors, and electrochemical sensors. This guide focuses on the electrochemical characterization of [VEIm]Br, a vinyl-substituted imidazolium-based ionic liquid, and compares its performance with other widely used ionic liquids.

Comparative Analysis of Electrochemical Windows

The electrochemical stability of an ionic liquid is determined by the electrochemical properties of its constituent cation and anion. For imidazolium-based ionic liquids, the cathodic limit is typically determined by the reduction of the imidazolium (B1220033) cation, while the anodic limit is set by the oxidation of the anion.

A study on 1-vinyl-3-alkylimidazolium bromide ([VAIM]Br), a close analog of [VEIm]Br, revealed an electrochemical window ranging from 1.6 V to 2.5 V. The research also indicated that the electrochemical stability tends to decrease as the length of the alkyl side chain on the imidazolium cation increases.[1] This suggests that [VEIm]Br, with its ethyl side chain, would be expected to have an electrochemical window within this range.

To provide a clear comparison, the following table summarizes the electrochemical windows of [VEIm]Br and other common imidazolium-based ionic liquids.

Ionic LiquidCationAnionElectrochemical Window (V)Anodic Limit (V)Cathodic Limit (V)
This compound ([VEIm]Br) 1-Vinyl-3-ethylimidazoliumBromide (Br⁻)~1.6 - 2.5 (estimated)--
1-Ethyl-3-methylimidazolium bromide ([EMIM]Br)1-Ethyl-3-methylimidazoliumBromide (Br⁻)~3.1--
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)1-Butyl-3-methylimidazoliumBromide (Br⁻)2.7--
1-Ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([EMIM]BF₄)1-Ethyl-3-methylimidazoliumTetrafluoroborate (BF₄⁻)~4.1--
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆)1-Butyl-3-methylimidazoliumHexafluorophosphate (PF₆⁻)~4.1--

Note: The electrochemical window can vary depending on the experimental conditions, such as the working electrode material, reference electrode, and scan rate. The values presented here are for comparative purposes.

Experimental Protocol: Cyclic Voltammetry Analysis

The determination of the electrochemical window of an ionic liquid is typically performed using cyclic voltammetry (CV).[2] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits where the current starts to increase significantly correspond to the oxidation and reduction of the ionic liquid, thus defining its electrochemical window.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or a pseudo-reference electrode (e.g., a silver wire)

  • Ionic Liquid Sample: [VEIm]Br (or other ionic liquid to be tested)

  • Inert gas (e.g., Argon or Nitrogen) for deaeration

  • Glovebox or Schlenk line for handling air and moisture-sensitive materials

Procedure:

  • Preparation of the Electrochemical Cell:

    • Thoroughly clean all components of the electrochemical cell.

    • Polish the glassy carbon working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol (B145695) to ensure a clean and smooth surface.

    • Assemble the three-electrode cell with the GCE as the working electrode, a platinum wire as the counter electrode, and the Ag/Ag⁺ electrode as the reference electrode.

  • Sample Preparation:

    • Dry the ionic liquid under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water, as the presence of water can significantly affect the electrochemical window.[3]

    • Transfer the dried ionic liquid to the electrochemical cell inside a glovebox or under an inert atmosphere to prevent contamination from air and moisture.

  • Cyclic Voltammetry Measurement:

    • Connect the electrochemical cell to the potentiostat.

    • Deaerate the ionic liquid by bubbling with an inert gas for at least 20-30 minutes to remove dissolved oxygen.

    • Perform the cyclic voltammetry scan. A typical scan would start from the open-circuit potential (OCP) and sweep towards a negative potential until the cathodic limit is observed, then reverse the scan towards a positive potential to determine the anodic limit.

    • The scan rate can be varied (e.g., 10-100 mV/s) to investigate the kinetics of the electrochemical processes.[4]

    • The potential range should be set wide enough to observe the oxidation and reduction of the ionic liquid.

  • Data Analysis:

    • The electrochemical window is determined from the resulting cyclic voltammogram. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.5 or 1.0 mA/cm²).

Experimental Workflow

The following diagram illustrates the workflow for the cyclic voltammetry analysis of an ionic liquid's electrochemical window.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Electrochemical Cell Assembly transfer_il Transfer IL to Cell prep_cell->transfer_il prep_il Ionic Liquid Drying prep_il->transfer_il polish_we Working Electrode Polishing polish_we->prep_cell deaerate Deaerate with Inert Gas transfer_il->deaerate run_cv Run Cyclic Voltammetry deaerate->run_cv plot_cv Plot Voltammogram run_cv->plot_cv det_limits Determine Anodic/Cathodic Limits plot_cv->det_limits calc_ew Calculate Electrochemical Window det_limits->calc_ew

Cyclic voltammetry workflow for electrochemical window determination.

Signaling Pathways and Logical Relationships

The stability of the ionic liquid within the electrochemical window is governed by the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The anodic limit is related to the oxidation of the anion, which involves the removal of an electron from its HOMO. The cathodic limit is determined by the reduction of the cation, involving the addition of an electron to its LUMO.

G cluster_il Ionic Liquid ([Cation][Anion]) cluster_limits Electrochemical Limits cation Cation cathodic Cathodic Limit (Reduction) cation->cathodic Determines anion Anion anodic Anodic Limit (Oxidation) anion->anodic Determines ew Electrochemical Window cathodic->ew anodic->ew

Relationship between ionic liquid components and the electrochemical window.

References

A Comparative Guide to the Thermal Stability of Ionic Liquids: A TGA-DSC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is crucial for experimental success. Thermal stability is a key parameter influencing the operational window and safety of applications ranging from organic synthesis to drug delivery systems. This guide provides an objective comparison of the thermal stability of common classes of ionic liquids, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Executive Summary

The thermal stability of an ionic liquid is primarily determined by the nature of its constituent cation and anion. TGA analysis reveals that phosphonium-based ILs generally exhibit the highest thermal stability, followed by imidazolium (B1220033), while ammonium-based ILs tend to be the least stable. The choice of anion also plays a critical role, with species like bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) conferring greater stability than halides such as bromide ([Br]⁻). This guide will delve into a quantitative comparison of these properties to aid in the selection of the optimal ionic liquid for specific research and development needs.

Data Presentation: A Quantitative Comparison of Thermal Stability

The following tables summarize the onset decomposition temperatures (T_onset_) for various ionic liquids, categorized by cation and anion. It is important to note that the decomposition temperature can be significantly influenced by the experimental heating rate; therefore, this information is included where available.[1]

Table 1: Thermal Stability of Imidazolium-Based Ionic Liquids

CationAnionOnset Decomposition Temperature (T_onset_) °CHeating Rate (°C/min)Reference
1-Methylimidazolium [1MIM][Br]⁻220.315
1-Decyl-3-methylimidazolium [1D3DIM][Br]⁻319.965
1-Tetradecyl-3-methylimidazolium [1T3TIM][Br]⁻349.855
1-Hexadecyl-3-methylimidazolium [1H3HIM][Br]⁻3805
1-Butyl-3-methylimidazolium [C₄MIM][NTf₂]⁻>400N/A[2]
1-Hexyl-3-methylimidazolium [C₆C₁IM][EHS]⁻291N/A[3]

Table 2: Comparative Thermal Stability of Different Cation Families

Cation FamilyRepresentative CationRepresentative AnionOnset Decomposition Temperature (T_onset_) °CKey ObservationReference
Imidazolium1-alkyl-3-methylimidazolium[Br]⁻>200Stability increases with alkyl chain length.
Ammonium (B1175870)Quaternary Ammonium[Cl]⁻~150Generally lower thermal stability.
PhosphoniumTributyl(octyl)phosphonium[BMB]⁻403 (in N₂)Higher thermal stability than ammonium counterparts.[4]
PhosphoniumTributyl(octyl)phosphonium[BScB]⁻412 (in N₂)Anion choice significantly impacts stability.[4]
PhosphoniumTetrabutylphosphonium[EHS]⁻314Generally more stable than imidazolium ILs.[3]
PhosphoniumTrihexyl(tetradecyl)phosphonium[EHS]⁻329[3]

Experimental Protocols

The following is a generalized experimental protocol for the determination of ionic liquid thermal stability using TGA-DSC. The specific parameters can be adapted based on the instrument and the properties of the ionic liquid being tested.

Objective: To determine the onset decomposition temperature (T_onset_), glass transition temperature (T_g_), and melting point (T_m_) of an ionic liquid.

Instrumentation: A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry capabilities (TGA-DSC).

Materials:

  • Ionic liquid sample (typically 5-10 mg)

  • High purity nitrogen or argon gas (for inert atmosphere)

  • Reference material (e.g., empty aluminum pan)

Procedure:

  • Sample Preparation:

    • Prior to analysis, dry the ionic liquid sample under vacuum to remove any residual water or volatile impurities, as these can affect the thermal stability measurements.[2]

    • Accurately weigh 5-10 mg of the dried ionic liquid into a clean TGA pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan into the TGA-DSC instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • TGA-DSC Measurement:

    • Drying Step (Isothermal): Heat the sample to a temperature slightly above the boiling point of water (e.g., 110-120°C) and hold for a period of time (e.g., 10-30 minutes) to ensure the removal of any absorbed water.

    • Cooling and Equilibration: Cool the sample to the desired starting temperature (e.g., 25°C) and allow it to equilibrate.

    • Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[4] It is crucial to maintain a consistent heating rate for comparative studies, as it significantly impacts the observed decomposition temperature.[1]

    • Record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset decomposition temperature (T_onset_) from the TGA curve. This is typically calculated as the intersection of the baseline tangent and the tangent of the weight loss curve.

    • DSC Curve:

      • Identify the glass transition temperature (T_g_) as a step change in the baseline of the DSC curve.

      • Identify the melting point (T_m_) as an endothermic peak in the DSC curve.

      • Identify any crystallization events as exothermic peaks.

Mandatory Visualization

Caption: TGA-DSC experimental workflow for ionic liquid thermal analysis.

References

A Comparative Guide to 1-Vinyl-3-ethylimidazolium Bromide: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Vinyl-3-ethylimidazolium bromide ([VEIM]Br), a functionalized ionic liquid, is gaining traction in various scientific fields, including as a monomer for novel polymeric materials and as a component in pharmaceutical formulations. Its unique structure, featuring a polymerizable vinyl group, allows for its integration into larger molecular architectures, offering tunable properties for specific applications. This guide provides an objective comparison of the theoretical and experimentally determined properties of [VEIM]Br, alongside comparisons with related ionic liquids to offer a comprehensive performance overview.

Physicochemical Properties: A Tale of Two Sides

The fundamental properties of [VEIM]Br have been characterized by both computational (theoretical) models and laboratory (experimental) measurements. While theoretical calculations provide valuable insights into the molecule's intrinsic characteristics, experimental data reflects its behavior in a real-world setting.

PropertyTheoretical ValueExperimental Value
Molecular Formula C₇H₁₁BrN₂C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol [1]203.080 g/mol [1]
Monoisotopic Mass 202.01056 DaNot available
Topological Polar Surface Area (TPSA) 8.8 ŲNot available
logP -2.10Not available

Synthesis of [VEIM]Br: From Reactants to Product

The primary synthesis route for this compound involves the quaternization of 1-vinylimidazole (B27976) with bromoethane (B45996). This reaction is typically exothermic.[1][2] Variations in the protocol, such as the use of microwave irradiation, have been developed to enhance reaction speed and yield.[1]

G cluster_reactants Reactants 1-Vinylimidazole 1-Vinylimidazole Reaction Reaction 1-Vinylimidazole->Reaction Bromoethane Bromoethane Bromoethane->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocols

Conventional Synthesis of this compound ([VEIM]Br)

This protocol is adapted from established literature procedures.[1][2][3]

  • Reaction Setup: In a three-necked flask equipped with a pressure-equalizing funnel, add a specific amount of 1-vinylimidazole.

  • Addition of Alkyl Halide: Add bromoethane to the funnel. The molar ratio of 1-vinylimidazole to bromoethane is typically 1:1.2.

  • Reaction: Add the bromoethane dropwise to the 1-vinylimidazole. The reaction is exothermic, and the mixture will become more viscous as it proceeds.

  • Completion: After the addition is complete, allow the reaction to continue to ensure the complete consumption of 1-vinylimidazole.

  • Crystallization: Let the reaction mixture stand at room temperature to allow for the complete crystallization of the product, which appears as white crystals.

  • Purification: The resulting ionic liquid is purified by washing three times with ethyl acetate. The residual organic solvent is then removed using a rotary evaporator.

Microwave-Assisted Synthesis

To accelerate the synthesis, microwave irradiation can be employed.[1]

  • Mixing: In a round-bottom flask, dissolve 1-vinylimidazole and bromoethylamine hydrobromide in acetonitrile.

  • Irradiation: Place the flask in a microwave oven equipped with a reflux condenser and stirrer. Irradiate with a set power (e.g., 400W) for a short duration (e.g., 15 minutes).

  • Workup: After the reaction, the solvent is evaporated under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like anhydrous ethanol.

Thermal Properties: Stability Under Heat

The thermal behavior of [VEIM]Br is crucial for its application, especially in polymerization processes. Differential Scanning Calorimetry (DSC) is used to determine phase transition temperatures.

Ionic LiquidCrystallization Temp. (T_c) (°C)Melting Temp. (T_m) (°C)
[C₂VIm][Br] (VEIM]Br) 53.0170.18
Poly([C₂VIm][Br]) 59.9869.80

Data sourced from a study on 1-alkyl-3-vinylimidazolium bromides.[3]

The data indicates that both the monomer and its corresponding polymer exhibit similar melting points, which is an important consideration for processing the polymer.

G cluster_workflow DSC Analysis Workflow start Sample Preparation analysis Heating/Cooling Cycles start->analysis data Record Heat Flow analysis->data end Determine T_c and T_m data->end G AlkylChain Increase in Alkyl Chain Length (Ethyl -> Decyl) Antimicrobial Increased Antimicrobial Activity AlkylChain->Antimicrobial positively correlates with Electrochemical Decreased Electrochemical Stability AlkylChain->Electrochemical negatively correlates with

References

comparative performance of [VEIm]Br as a cellulose solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring efficient and effective methods for cellulose (B213188) dissolution, the choice of solvent is a critical factor. This guide provides a comparative analysis of the performance of 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br) as a cellulose solvent against other common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

While a promising ionic liquid (IL) for various applications, evidence suggests that This compound ([VEIm]Br) is a poor solvent for cellulose . This assessment is primarily based on the performance of its close structural analog, 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br), which has been shown to be ineffective in dissolving cellulose. In contrast, other imidazolium-based ionic liquids, particularly those with chloride or acetate (B1210297) anions, demonstrate significantly higher efficacy in cellulose dissolution. This guide will delve into the comparative performance, experimental protocols for evaluating cellulose dissolution, and the underlying mechanisms governing this process.

Comparative Performance of Cellulose Solvents

The dissolution of cellulose is a complex process that is highly dependent on the solvent's ability to disrupt the extensive hydrogen-bonding network within the cellulose structure. The performance of various ionic liquids as cellulose solvents is summarized below.

Ionic LiquidCationAnionCellulose Solubility (wt%)Temperature (°C)Observations
[VEIm]Br (inferred) 1-vinyl-3-ethylimidazoliumBromideInsoluble-Based on the performance of the structurally similar [EMIM]Br, [VEIm]Br is not expected to be an effective solvent for cellulose.
[EMIM]Br 1-ethyl-3-methylimidazoliumBromideInsoluble[1]-Experimental studies have shown that [EMIM]Br does not dissolve cellulose under typical conditions.[1]
[BMIM]Cl 1-butyl-3-methylimidazoliumChloride~10-25100A widely studied and effective cellulose solvent.[2][3] Microwave heating can significantly increase solubility.[2][3]
[EMIM]Ac 1-ethyl-3-methylimidazoliumAcetate~13-1690Known for its high cellulose dissolving capacity.[2][4]
[AMIM]Cl 1-allyl-3-methylimidazoliumChloride~10-14.580-100Another effective imidazolium-based solvent for cellulose.[2]

Key Factors Influencing Cellulose Dissolution in Ionic Liquids:

  • The Anion's Role: The anion of the ionic liquid plays a crucial role in disrupting the hydrogen bonds of cellulose. Small anions with high hydrogen bond basicity, such as chloride (Cl⁻) and acetate (CH₃COO⁻), are particularly effective at interacting with the hydroxyl groups of cellulose and breaking down its crystalline structure.[2] Bromide (Br⁻), being a larger and less basic anion compared to chloride, is less effective in this role, which likely contributes to the poor performance of bromide-containing ILs like [VEIm]Br and [EMIM]Br.

  • The Cation's Role: While the anion is the primary driver of dissolution, the cation also influences the process. The cation's size and structure can affect the overall viscosity of the ionic liquid and its ability to interact with the cellulose chains.

  • Temperature: Increasing the temperature generally enhances the solubility of cellulose in ionic liquids by reducing the viscosity of the IL and providing the necessary energy to overcome the strong intermolecular forces in cellulose.

  • Co-solvents: The addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can improve the dissolution process by reducing the viscosity of the ionic liquid and enhancing its solvating power.[2]

  • Microwave Irradiation: Microwave heating has been shown to significantly accelerate the dissolution of cellulose in ionic liquids, often leading to higher solubility in shorter timeframes compared to conventional heating.[2][3]

Experimental Protocols

To ensure accurate and reproducible results when evaluating the performance of cellulose solvents, standardized experimental protocols are essential.

Protocol 1: Determination of Cellulose Solubility

This protocol outlines the steps to determine the maximum solubility of cellulose in an ionic liquid.

Materials:

  • Cellulose (e.g., microcrystalline cellulose, Avicel PH-101)

  • Ionic liquid (e.g., [VEIm]Br, [BMIM]Cl)

  • Anhydrous solvent for washing (e.g., acetone, ethanol)

  • Deionized water

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, oil bath)

  • Vacuum oven

  • Analytical balance

  • Centrifuge

Procedure:

  • Drying: Dry the cellulose in a vacuum oven at a specified temperature (e.g., 60-80 °C) for at least 24 hours to remove any moisture.

  • Dissolution:

    • Weigh a specific amount of the ionic liquid into a sealable glass vial.

    • Gradually add small, known amounts of the dried cellulose to the ionic liquid while stirring continuously.

    • Heat the mixture to the desired temperature (e.g., 80-100 °C) with constant stirring. The dissolution process can be monitored visually until a clear, homogeneous solution is formed.

    • Continue adding cellulose until the solution becomes saturated and solid cellulose particles are no longer dissolving.

  • Quantification:

    • Allow the saturated solution to cool to room temperature.

    • Centrifuge the mixture to separate any undissolved cellulose.

    • Carefully decant the supernatant (the dissolved cellulose-IL solution).

    • Wash the remaining undissolved cellulose with an anhydrous solvent (e.g., acetone) and then with deionized water to remove any residual ionic liquid.

    • Dry the undissolved cellulose in a vacuum oven until a constant weight is achieved.

    • The amount of dissolved cellulose is calculated by subtracting the mass of the undissolved cellulose from the initial mass of cellulose added.

    • Cellulose solubility is expressed as a weight percentage (wt%) of the solution.

Protocol 2: Viscosity Measurement of Cellulose-Ionic Liquid Solutions

This protocol describes how to measure the viscosity of a cellulose solution in an ionic liquid, which is a key indicator of the solution's processability.

Materials:

  • Cellulose-ionic liquid solution of a known concentration

  • Rheometer (e.g., cone-plate or parallel-plate rheometer)

  • Temperature control unit for the rheometer

Procedure:

  • Sample Loading: Carefully load the cellulose-ionic liquid solution onto the rheometer plate, ensuring there are no air bubbles.

  • Temperature Equilibration: Set the desired temperature and allow the sample to equilibrate for a sufficient amount of time.

  • Measurement:

    • Perform a steady-state flow measurement by applying a range of shear rates and recording the corresponding shear stress.

    • The viscosity is calculated as the ratio of shear stress to shear rate.

    • For many polymer solutions, a plot of viscosity versus shear rate will show a Newtonian plateau at low shear rates, where the viscosity is independent of the shear rate. This is the zero-shear viscosity.

  • Data Analysis: Plot the viscosity as a function of the shear rate. The zero-shear viscosity is a key parameter for comparing the flow behavior of different cellulose solutions.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism of cellulose dissolution, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis Dry Dry Cellulose Add_Cellulose Add Cellulose to IL Dry->Add_Cellulose Weigh_IL Weigh Ionic Liquid Weigh_IL->Add_Cellulose Heat_Stir Heat & Stir Add_Cellulose->Heat_Stir Monitor Monitor Dissolution Heat_Stir->Monitor Solubility Determine Solubility Monitor->Solubility Viscosity Measure Viscosity Monitor->Viscosity

Caption: Experimental workflow for evaluating cellulose solvents.

Cellulose_Dissolution_Mechanism cluster_cellulose Cellulose Structure cluster_il Ionic Liquid cluster_dissolved Dissolution Cellulose Crystalline Cellulose (Extensive H-bonding) Disruption Anion disrupts H-bonds Cellulose->Disruption IL Ionic Liquid (Cation+ & Anion-) IL->Disruption Solvation Cation solvates cellulose chains IL->Solvation Disruption->Solvation Dissolved Dissolved Cellulose Solvation->Dissolved

Caption: Mechanism of cellulose dissolution in an ionic liquid.

Conclusion

The available evidence strongly suggests that this compound ([VEIm]Br) is not a suitable solvent for the dissolution of cellulose. Its performance is inferred to be poor due to the characteristics of the bromide anion, which is less effective at disrupting the hydrogen-bonding network of cellulose compared to anions like chloride and acetate. For researchers and professionals in drug development seeking effective cellulose solvents, imidazolium-based ionic liquids with chloride or acetate anions, such as [BMIM]Cl and [EMIM]Ac, remain the superior choice. The selection of an appropriate solvent system, along with optimized process conditions such as temperature and the use of co-solvents, is paramount for the successful dissolution and subsequent processing of cellulose.

References

Validating the Structure of Synthesized 1-Vinyl-3-ethylimidazolium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized 1-Vinyl-3-ethylimidazolium bromide, a functionalized ionic liquid. The performance of these techniques is compared with data from a closely related alternative, 1-Vinyl-3-methylimidazolium bromide, supported by experimental data and detailed methodologies.

Structural Validation Workflow

The structural validation of a newly synthesized ionic liquid, such as this compound, is a multi-step process. It begins with the synthesis of the compound, followed by purification. The core of the validation lies in the application of various analytical techniques to confirm the molecular structure and purity. The general workflow is illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Primary Structure ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight ea Elemental Analysis (CHN) purification->ea Elemental Composition confirmation Confirmed Structure of This compound nmr->confirmation ms->confirmation ea->confirmation

A generalized workflow for the synthesis and structural validation of ionic liquids.

Comparison of Analytical Data

The following tables summarize the expected and experimental data for the structural validation of this compound and its analogue, 1-Vinyl-3-methylimidazolium bromide.

Table 1: General Properties
PropertyThis compound1-Vinyl-3-methylimidazolium bromide (Alternative)
Molecular Formula C₇H₁₁BrN₂[1]C₆H₉BrN₂[2]
Molecular Weight 203.08 g/mol [1]189.05 g/mol [2]
Appearance Expected to be a white to yellow solid or viscous liquid.White to off-white solid.
Table 2: ¹H NMR Spectroscopy Data (Expected vs. Experimental)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Expected values for this compound are estimated based on analogous structures.

AssignmentThis compound (Expected)1-Vinyl-3-methylimidazolium bromide (Experimental)
N-CH=CH₂ ~7.2 - 7.4 (dd)Not Available
-CH=CH₂ (trans) ~5.8 - 6.0 (dd)Not Available
-CH=CH₂ (cis) ~5.4 - 5.6 (dd)Not Available
Imidazolium H2 ~9.0 - 9.5 (s)Not Available
Imidazolium H4/H5 ~7.5 - 7.8 (m)Not Available
N-CH₂-CH₃ ~4.2 - 4.4 (q)N/A
N-CH₂-CH₃ ~1.4 - 1.6 (t)N/A
N-CH₃ N/A~3.9 (s)
Table 3: ¹³C NMR Spectroscopy Data (Expected vs. Experimental)
AssignmentThis compound (Expected)1-Vinyl-3-methylimidazolium bromide (Experimental)
N-CH=CH₂ ~129 - 131Not Available
-CH=CH₂ ~108 - 110Not Available
Imidazolium C2 ~136 - 138Not Available
Imidazolium C4/C5 ~121 - 124Not Available
N-CH₂-CH₃ ~45 - 47N/A
N-CH₂-CH₃ ~14 - 16N/A
N-CH₃ N/A~36 - 38
Table 4: Mass Spectrometry Data
AnalysisThis compound1-Vinyl-3-methylimidazolium bromide (Alternative)
Ionization Mode ESI+ESI+
Expected Cation [M]⁺ [C₇H₁₁N₂]⁺[C₆H₉N₂]⁺
Expected m/z 123.09109.08
Observed m/z Data not available in searched literature.Data not available in searched literature.
Table 5: Elemental Analysis Data
ElementThis compound (Theoretical %)1-Vinyl-3-methylimidazolium bromide (Theoretical %)
Carbon (C) 41.40%38.12%
Hydrogen (H) 5.46%4.80%
Nitrogen (N) 13.79%14.82%
Bromine (Br) 39.35%42.26%

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized ionic liquid in approximately 0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several thousand) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the deuterated solvent peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the ionic liquid (approximately 10-100 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode to detect the 1-Vinyl-3-ethylimidazolium cation.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the specific instrument and analyte.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Elemental Analysis (CHN)
  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, purified ionic liquid into a tin or silver capsule.

  • Instrumentation: Employ a CHN elemental analyzer.

  • Analysis Procedure:

    • The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.

    • The combustion products (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

    • The instrument is calibrated using a standard compound of known elemental composition (e.g., acetanilide). The software then calculates the percentage of C, H, and N in the sample.

References

Ethyl vs. Methyl Substitution in Imidazolium-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of alkyl groups on the imidazolium (B1220033) cation is a fundamental strategy for tuning the physicochemical and biological properties of ionic liquids (ILs) and other imidazolium-based compounds. This guide provides an objective comparison of the effects of ethyl versus methyl substitution, supported by experimental data, to inform material design and development in various applications, including their potential use as solvents, electrolytes, and in drug delivery systems.

Physicochemical Properties: A Quantitative Comparison

The length of the alkyl chain substituent on the imidazolium ring significantly influences its physical properties. Generally, moving from a methyl to an ethyl group leads to changes in melting point, viscosity, density, and thermal stability. These variations are primarily attributed to differences in van der Waals interactions and the overall symmetry of the cation.

Property1-Methyl-3-Alkylimidazolium Cation1-Ethyl-3-Methylimidazolium (B1214524) CationGeneral Trend with Increasing Alkyl Chain Length
Melting Point (°C) Generally higherGenerally lowerTends to decrease initially and then increase for longer chains.[1]
Viscosity (cP at 25°C) LowerHigherIncreases due to stronger van der Waals forces.
Density (g/cm³ at 25°C) HigherLowerDecreases as the alkyl chain length increases.[1]
Thermal Stability (Td, °C) HighSlightly LowerCan decrease with longer alkyl chains, though the effect is often modest.
Ionic Conductivity (mS/cm) HigherLowerDecreases due to increased viscosity.

Note: The specific values for these properties are highly dependent on the counter-anion. The trends presented here are for imidazolium cations with the same anion.

Toxicological and Biodegradability Profile

A critical consideration for the application of imidazolium-based compounds, particularly in biological systems and for environmental impact, is their toxicity and biodegradability. Research indicates a clear trend of increasing toxicity with increasing alkyl chain length on the imidazolium cation.

Studies conducted by the National Toxicology Program on 1-ethyl-3-methylimidazolium chloride (Emim-Cl) and 1-butyl-3-methylimidazolium chloride (Bmim-Cl) revealed that the lowest-observed-effect level (LOEL) was lower for the butyl-substituted compound in mice, indicating higher toxicity with a longer alkyl chain.[2][3] While this study did not directly compare methyl and ethyl derivatives, it supports the general principle that even a small increase in the alkyl chain length can enhance toxicity.

In general, imidazolium-based ionic liquids are not readily biodegradable.[4][5] The length of the alkyl side chain plays a role, with shorter chains being slightly more amenable to degradation, although they are still considered persistent in the environment. Therefore, 1-methyl-3-alkylimidazolium salts would be expected to have a marginally better biodegradability profile than their 1-ethyl-3-methylimidazolium counterparts, though both are of environmental concern.

Parameter1-Methyl-3-Alkylimidazolium Cation1-Ethyl-3-Methylimidazolium CationKey Finding
Toxicity LowerHigherToxicity generally increases with the length of the alkyl side chain.[4][5][6]
Biodegradability PoorPoorImidazolium-based ILs are generally not readily biodegradable.[4][5]

Experimental Methodologies

The data presented in this guide are derived from a variety of experimental techniques. Below are outlines of common protocols used to assess the properties of imidazolium-based compounds.

Synthesis of 1-Alkyl-3-methylimidazolium Halides

A common synthetic route involves the quaternization of 1-methylimidazole (B24206).

Workflow for Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([Emim][Br])

reagents 1-Methylimidazole Bromoethane (B45996) reaction Reaction in Solvent (e.g., Acetonitrile) Heat (e.g., 70°C, 48h) reagents->reaction workup Washing with Ethyl Acetate reaction->workup drying Drying under Vacuum workup->drying product [Emim][Br] Product drying->product

Caption: General workflow for the synthesis of 1-ethyl-3-methylimidazolium bromide.

Protocol:

  • Equimolar amounts of 1-methylimidazole and the corresponding haloalkane (e.g., bromoethane for ethyl substitution, bromomethane (B36050) for methyl substitution) are combined in a round-bottom flask.[7]

  • The reaction is typically carried out in a suitable solvent, such as acetonitrile, or neat.

  • The mixture is stirred and heated for a specified period (e.g., 24-48 hours) to ensure complete reaction.[7]

  • After cooling, the resulting product is often a viscous liquid or a solid.

  • The crude product is washed several times with a solvent in which the product is insoluble but the reactants are soluble (e.g., ethyl acetate) to remove any unreacted starting materials.[7]

  • The purified product is then dried under vacuum to remove any residual solvent.[7]

Physicochemical Property Measurements

Logical Flow for Property Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Synthesized Imidazolium Salt melting_point Melting Point (DSC) synthesis->melting_point viscosity Viscosity (Viscometer) synthesis->viscosity density Density (Densimeter) synthesis->density thermal_stability Thermal Stability (TGA) synthesis->thermal_stability conductivity Ionic Conductivity (Conductivity Meter) synthesis->conductivity

Caption: Characterization workflow for synthesized imidazolium salts.

  • Melting Point: Determined using Differential Scanning Calorimetry (DSC). The sample is heated at a constant rate, and the temperature at which the endothermic melting peak appears is recorded.

  • Viscosity: Measured using a rotational viscometer or a capillary viscometer at a controlled temperature.

  • Density: Determined using a vibrating tube densimeter at a constant temperature.

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA). The sample is heated at a programmed rate in an inert atmosphere, and the temperature at which significant weight loss begins is taken as the decomposition temperature.

  • Ionic Conductivity: Measured using a conductivity meter with a probe immersed in the ionic liquid at a controlled temperature.

Toxicity Assays

A common method for assessing the acute toxicity of ionic liquids is the Microtox® assay, which utilizes the bioluminescent bacterium Vibrio fischeri.

Experimental Workflow for Microtox® Assay

prep Prepare Serial Dilutions of Imidazolium Salt incubation Incubate Vibrio fischeri with Dilutions prep->incubation measurement Measure Bioluminescence after 5 and 15 min incubation->measurement analysis Calculate EC50 Value measurement->analysis

Caption: Workflow for determining acute toxicity using the Microtox® assay.

Protocol:

  • A series of aqueous dilutions of the imidazolium salt are prepared.

  • The bioluminescent marine bacterium Vibrio fischeri is exposed to these dilutions.

  • The light output of the bacteria is measured after specific exposure times (typically 5 and 15 minutes).

  • The concentration of the ionic liquid that causes a 50% reduction in light output (the EC50 value) is calculated. A lower EC50 value indicates higher toxicity.

Conclusion

The choice between ethyl and methyl substitution on an imidazolium cation has a predictable impact on the resulting compound's properties. Methyl-substituted imidazolium salts generally exhibit lower viscosity, higher density, and higher ionic conductivity compared to their ethyl-substituted counterparts. Crucially, the shorter methyl group also imparts lower toxicity. These relationships are fundamental for the rational design of imidazolium-based materials, allowing researchers to fine-tune properties for specific applications, from designing less toxic "green" solvents to optimizing the performance of electrolytes in batteries. For applications where biological interaction is a factor, the "alkyl chain length-toxicity" relationship strongly favors the use of shorter alkyl substituents like methyl.

References

Safety Operating Guide

Safe Disposal of 1-Vinyl-3-ethylimidazolium Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 1-Vinyl-3-ethylimidazolium bromide are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this ionic liquid, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The substance is known to cause skin and serious eye irritation and may lead to respiratory irritation[1].

Required Personal Protective Equipment (PPE) Handling Guidelines
Chemical-resistant gloves (e.g., nitrile)Always handle in a well-ventilated area or under a chemical fume hood[2].
Safety goggles or face shieldAvoid inhalation of dust or vapors[2].
Laboratory coatPrevent contact with skin, eyes, and clothing[2][3].
Respiratory protection (if dust or aerosols are generated)Wash hands thoroughly after handling[1].

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with environmental regulations and minimizes risks.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound". Ensure the container is made of a compatible material.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents, bases, and some metals[1][2].

2. Waste Collection:

  • Pure Substance: For unused or expired this compound, transfer the chemical directly into the labeled hazardous waste container.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with this compound should also be placed in the designated hazardous waste container.

  • Solutions: If the compound is in a solution, it should be collected in a labeled, sealed liquid waste container.

3. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the solid material.

  • Carefully place the spilled substance and any contaminated cleaning materials into a sealed container for disposal as hazardous waste[1][2].

  • Avoid allowing the chemical to enter drains or waterways[1][2].

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1].

  • Ensure the storage area is designated for hazardous waste.

5. Final Disposal:

  • The final disposal must be conducted through an approved waste disposal plant[1].

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 1-Vinyl-3-ethylimidazolium bromide for Disposal is_pure Is the material pure chemical or contaminated debris? start->is_pure pure_waste Collect in a dedicated, labeled hazardous waste container. is_pure->pure_waste Pure contaminated_waste Collect all contaminated items (gloves, wipes, etc.) in a labeled hazardous waste container. is_pure->contaminated_waste Contaminated storage Store sealed container in a designated hazardous waste storage area. pure_waste->storage contaminated_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. storage->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Disposal workflow for this compound.

Environmental and Health Hazards

It is important to note that while comprehensive toxicological data may be limited, the substance is treated as hazardous[2][3]. The vinyl bromide component is considered a probable human carcinogen by the EPA[4][5]. Combustion of this compound can produce toxic and corrosive gases, including hydrogen bromide and nitrogen oxides[2]. Therefore, strict adherence to these disposal procedures is essential for safeguarding both human health and the environment.

References

Essential Safety and Operational Guidance for 1-Vinyl-3-ethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, critical safety and logistical information for the handling and disposal of 1-Vinyl-3-ethylimidazolium bromide (CAS: 81517-60-4). The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with caution.[1] Some sources indicate it is harmful if swallowed, fatal if inhaled, and suspected of causing genetic defects.[2] It can also cause skin and serious eye irritation.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Usage
Eye/Face Protection Safety glasses with side-shields or safety goggles.[1][3] A face shield may be necessary for tasks with a high splash potential.[3][4]Must conform to EN166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] A lab coat, apron, or full-body suit should be worn to prevent skin contact.[3]Inspect gloves for any signs of degradation before use.[4] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]Respirators and their components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[1]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is paramount to minimizing exposure risks.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[1][5]

    • Do not breathe dust or vapors.[2]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

    • Do not eat, drink, or smoke when using this product.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly closed container.[2]

    • Keep in a dry, cool, and well-ventilated place.[1]

    • Store locked up or in an area accessible only to qualified or authorized personnel.[2]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, lifting the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]
Skin Contact Immediately wash the skin with soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.
Inhalation Move the exposed person to fresh air at once.[1] If breathing is difficult, provide artificial respiration or oxygen.[1] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water and provide fresh air.[1] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Dispose of the substance and its container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains or watercourses.[1][2]

  • Collect and dispose of in sealed containers at a licensed waste disposal site.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS B Inspect and Don PPE A->B C Work in Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Contact and Inhalation) C->D E Store Properly D->E I Collect Waste in Sealed Container D->I F Decontaminate Work Area E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Dispose via Licensed Waste Disposal Service I->J

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Vinyl-3-ethylimidazolium bromide
Reactant of Route 2
1-Vinyl-3-ethylimidazolium bromide

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